molecular formula C5H8 B031179 3-Methyl-1-butyne CAS No. 598-23-2

3-Methyl-1-butyne

Cat. No.: B031179
CAS No.: 598-23-2
M. Wt: 68.12 g/mol
InChI Key: USCSRAJGJYMJFZ-UHFFFAOYSA-N
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Description

3-Methyl-1-butyne (isopropylacetylene) is a highly valuable, volatile terminal alkyne extensively utilized in advanced organic synthesis and materials science research. Its primary research value lies in its role as a fundamental building block in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where it is used to incorporate a sterically hindered alkynyl group into complex molecular architectures, including pharmaceuticals, agrochemicals, and organic electronic materials. The terminal C-H bond of the alkyne is activated in the presence of strong bases or via metal coordination, facilitating deprotonation to form a nucleophilic acetylide ion, which readily attacks various electrophiles. Furthermore, its terminal alkyne functionality makes it a crucial precursor in Click Chemistry, specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize 1,2,3-triazoles—a heterocyclic scaffold with significant biological and material applications. Researchers also employ this compound in the synthesis of specialized ligands for catalysis and in the development of novel polymers and dendrimers. Due to its low boiling point and high flammability, it requires careful handling under inert atmospheres. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-1-yne
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InChI

InChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

USCSRAJGJYMJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8
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DSSTOX Substance ID

DTXSID40208528
Record name 3-Methylbut-1-yne
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Molecular Weight

68.12 g/mol
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CAS No.

598-23-2
Record name 3-Methyl-1-butyne
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Record name 3-Methylbut-1-yne
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Record name 3-Methylbut-1-yne
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Record name 3-METHYLBUT-1-YNE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-1-butyne, also known as isopropylacetylene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this terminal alkyne in complex organic synthesis. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations to illustrate reaction pathways.

Physical Properties

This compound is a volatile and highly flammable liquid under standard conditions.[1] Its key physical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₈
Molecular Weight 68.12 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid
Boiling Point 29.5 °C[2]
Melting Point -89.7 °C[2]
Density 0.666 g/mL at 25 °C[2]
Refractive Index (n₂₀/D) 1.374[3]
Flash Point -30 °C (-22 °F)[2]

Table 2: Solubility of this compound

SolventSolubility
Water Immiscible[2]
Alcohol Miscible[2]

Chemical Properties and Reactivity

This compound is a terminal alkyne, a class of compounds characterized by a carbon-carbon triple bond at the end of a carbon chain. This structural feature dictates its chemical reactivity.

Key Chemical Properties:

  • Terminal Alkyne: The presence of an acidic proton on the sp-hybridized carbon allows for the formation of a metal acetylide upon reaction with a strong base. This acetylide is a potent nucleophile in various organic reactions.

  • Reactivity: It readily undergoes reactions typical of terminal alkynes, including hydrosilylation, the Pauson-Khand reaction, and other addition reactions across the triple bond.[3]

  • Flammability: It is an extremely flammable liquid and vapor.[1]

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and key reactions of this compound, providing a foundation for its practical application in a laboratory setting.

Synthesis of this compound

A common laboratory-scale synthesis of terminal alkynes involves the reaction of a sodium acetylide with an appropriate alkyl halide. For this compound, this would involve the reaction of sodium acetylide with 2-bromopropane (B125204).

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Acetylene (B1199291) (gas)

  • 2-Bromopropane

  • Anhydrous diethyl ether

  • Ice bath

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask

  • Stirring apparatus

  • Gas inlet tube

Procedure:

  • Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.

  • In a well-ventilated fume hood, condense liquid ammonia into the flask, cooled with an ice bath.

  • Slowly add sodium amide to the liquid ammonia with stirring to form a solution of sodium in liquid ammonia.

  • Bubble acetylene gas through the solution. The formation of a white precipitate of sodium acetylide will be observed.

  • Once the formation of the acetylide is complete, slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the reaction mixture.

  • Allow the reaction to proceed with stirring for several hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of water.

  • The ammonia is allowed to evaporate.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The crude product is then purified by fractional distillation.

Purification by Fractional Distillation

Due to its low boiling point, this compound can be effectively purified from less volatile impurities using fractional distillation.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Gently heat the distillation flask using a heating mantle.

  • Monitor the temperature at the head of the fractionating column.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (29.5 °C).

  • Ensure the receiving flask is cooled in an ice bath to minimize the loss of the volatile product.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This compound can serve as the alkyne component in this reaction.

Materials:

  • This compound

  • An alkene (e.g., norbornene)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk line or glovebox

  • Heating and stirring apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl in the anhydrous solvent.

  • To this solution, add this compound and stir at room temperature for a period to allow for the formation of the alkyne-cobalt complex.

  • Add the alkene to the reaction mixture.

  • Heat the reaction mixture under an atmosphere of carbon monoxide (can be supplied from a balloon or by bubbling through the solution).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The cobalt complex can be decomposed by the addition of an oxidizing agent (e.g., trimethylamine (B31210) N-oxide or exposure to air).

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Hydrosilylation of this compound

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne. This reaction can be catalyzed by various transition metal complexes. The following is a general procedure for the platinum-catalyzed hydrosilylation of a terminal alkyne.

Materials:

  • This compound

  • A hydrosilane (e.g., triethylsilane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk line or glovebox

  • Stirring apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the hydrosilane to the solution.

  • Add a catalytic amount of the platinum catalyst to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC or NMR spectroscopy.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting vinylsilane can be purified by distillation or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount (5-10 mg) of purified this compound in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Expected ¹H NMR Spectrum of this compound:

  • A doublet corresponding to the six equivalent protons of the two methyl groups.

  • A multiplet (septet of doublets) corresponding to the single proton of the methine group.

  • A doublet corresponding to the acetylenic proton.

Visualizations

The following diagram illustrates the general mechanism of the Pauson-Khand reaction.

Pauson_Khand_Reaction cluster_0 Reaction Pathway Alkyne This compound Intermediate Alkyne-Cobalt Complex Alkyne->Intermediate Coordination Alkene Alkene Alkene->Intermediate Coordination CO Carbon Monoxide CO->Intermediate Insertion Catalyst Co₂(CO)₈ Catalyst->Intermediate Product Cyclopentenone Intermediate->Product Cycloaddition & Reductive Elimination

Caption: A simplified workflow of the Pauson-Khand reaction.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne of significant interest in organic synthesis.[1][2] Its unique structural features, comprising a sterically hindered terminal triple bond, make it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and fine chemicals.[2][3] This document provides a comprehensive analysis of the molecular structure, bonding, geometry, and physicochemical properties of this compound. Detailed spectroscopic data and a representative experimental protocol for its application in synthesis are also presented to serve as a technical resource for research and development professionals.

Molecular Identity and Physical Properties

This compound is a clear, colorless to slightly yellow, and extremely flammable liquid.[2][4] It is characterized by the molecular formula C₅H₈ and a molecular weight of approximately 68.12 g/mol .[1] The compound is miscible with alcohol but immiscible with water.[4][5]

Identifier Value Reference
IUPAC Name3-methylbut-1-yne[1][6]
SynonymsIsopropylacetylene, Isopentyne, 2-Methyl-3-butyne[1][7]
CAS Number598-23-2[1][7]
Molecular FormulaC₅H₈[1][8]
Molecular Weight68.12 g/mol [1]
InChI KeyUSCSRAJGJYMJFZ-UHFFFAOYSA-N[1][7]
Canonical SMILESCC(C)C#C[1][6]
Physical Property Value Reference
Density0.666 g/mL at 25 °C[3][5]
Boiling Point29.5 °C[5]
Melting Point-90 °C to -89.7 °C[5][9]
Flash Point-30 °C (-22 °F)[3][5]
Refractive Indexn20/D 1.374[3]

Molecular Structure and Bonding

The structure of this compound consists of a four-carbon butyne chain with a methyl group substituted at the third carbon atom (C3).[1][10] The terminal alkyne functional group dictates the molecule's geometry and reactivity.

Hybridization and Bond Formation

The electronic configuration of the carbon atoms in this compound determines its three-dimensional structure and bonding characteristics.

  • C1 and C2 (Alkyne Carbons): These two carbons are sp hybridized . The triple bond between them consists of one strong sigma (σ) bond (from the overlap of two sp hybrid orbitals) and two weaker pi (π) bonds (from the overlap of the remaining two pairs of unhybridized p orbitals). The C1 atom also forms a σ bond with a hydrogen atom, while the C2 atom forms a σ bond with the C3 carbon.

  • C3 (Isopropyl Carbon): This carbon is sp³ hybridized . It forms four single σ bonds: one with C2, one with a hydrogen atom, and two with the methyl group carbons (C4 and C5).

  • C4 and C5 (Methyl Carbons): These carbons are also sp³ hybridized , each forming four σ bonds (one with C3 and three with hydrogen atoms).

Figure 1: 2D Structure of this compound
Molecular Geometry

The hybridization of the carbon atoms directly influences the molecule's geometry.

  • The C1-C2-C3 fragment is linear, with a bond angle of approximately 180° , which is characteristic of sp-hybridized carbons in an alkyne.[11]

  • The geometry around the C3 atom is tetrahedral, with bond angles of approximately 109.5° between the C2-C3, C3-H, C3-C4, and C3-C5 bonds.

G Figure 2: Hybridization and Bonding Diagram cluster_C1 C1 cluster_C2 C2 cluster_C3 C3 cluster_C4_C5 C4, C5 C1_node sp Hybridization C2_node sp Hybridization C1_node->C2_node 1x σ bond 2x π bonds C3_node sp³ Hybridization C2_node->C3_node 1x σ bond C45_node sp³ Hybridization C3_node->C45_node 2x σ bonds

Figure 2: Hybridization and Bonding Diagram

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key features in its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are summarized below.

Spectroscopy Type Feature Value / Description Reference
Infrared (IR) C≡C stretch (alkyne)~2100 cm⁻¹[7][12]
≡C-H stretch (alkyne C-H)~3300 cm⁻¹[7][12]
C-H stretch (alkane)~2870-2960 cm⁻¹[7][12]
¹³C NMR C1 (≡CH)~68 ppm[13]
C2 (C≡C)~92 ppm[13]
C3 (CH)~28 ppm[13]
C4, C5 (CH₃)~21 ppm[13]
¹H NMR ≡C-HSinglet[14]
C3-HMultiplet[14]
CH₃Doublet[14]

Note: NMR chemical shifts are approximate and can vary based on the solvent used.[13]

Applications in Synthesis and Experimental Protocols

This compound serves as a versatile reactant in various organic transformations. It is used in the ruthenium-catalyzed synthesis of cycloheptadienes and the titanium-catalyzed [2+2+1] multicomponent synthesis of pyrroles.[3] It is also a key precursor in the total synthesis of natural products such as (+)-frondosin A and (−)-citrinadin A.[3]

Example Protocol: Co₂-Mediated Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful method for constructing cyclopentenones. This compound can be reacted with N-substituted maleimides in the presence of a cobalt catalyst to yield maleimide-fused cyclopentenones.[3]

Methodology:

  • Catalyst Activation: Dicobalt octacarbonyl (Co₂(CO)₈) is used as the catalyst precursor. It reacts with this compound to form a stable alkyne-cobalt complex.

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the N-substituted maleimide, this compound, and Co₂(CO)₈ are dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

  • Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction. The progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the desired maleimide-fused cyclopentenone.

Figure 3: Experimental Workflow for Pauson-Khand Reaction Reactants 1. Reactant Preparation (this compound, Maleimide, Co₂(CO)₈, Solvent) Setup 2. Reaction Setup (Inert Atmosphere) Reactants->Setup Execution 3. Reaction Execution (Stirring at RT or Heat) Setup->Execution Monitoring 4. Monitor Progress (TLC / GC) Execution->Monitoring Monitoring->Execution Continue Reaction Workup 5. Quench & Workup Monitoring->Workup Reaction Complete Purification 6. Column Chromatography Workup->Purification Product Final Product (Fused Cyclopentenone) Purification->Product

Figure 3: Experimental Workflow for Pauson-Khand Reaction

Conclusion

This compound possesses a distinct molecular structure and bonding profile that underpins its utility in modern organic synthesis. The linear geometry of its terminal alkyne moiety, combined with the steric bulk of the adjacent isopropyl group, provides a unique platform for constructing complex molecules. The quantitative data and experimental protocols summarized in this guide offer a foundational resource for scientists engaged in chemical research and drug development, facilitating the effective application of this versatile chemical building block.

References

Isopropylacetylene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-1-butyne (Isopropylacetylene)

This guide provides a comprehensive overview of this compound, commonly known as isopropylacetylene. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and relevant experimental protocols.

Chemical Identity

  • IUPAC Name: this compound[1][2]

  • Synonyms: Isopropylacetylene, Isopentyne, Isopropyl acetylene, 1-Isopentyne, 2-Methyl-3-butyne, 3,3-Dimethyl-1-propyne, Isopropylethyne[1][3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₅H₈[1][3]
Molecular Weight 68.12 g/mol [1]
Density 0.666 g/mL at 25 °C[5]
Refractive Index n20/D 1.374
Flash Point -30 °C (-22 °F)
Storage Temperature 2-8°C
Solubility Miscible with alcohol, immiscible with water.[3][5]

Experimental Protocols

Pauson-Khand Reaction for the Synthesis of Maleimide-Fused Cyclopentenones

This compound serves as a terminal alkyne in the Pauson-Khand reaction to prepare maleimide-fused cyclopentenones. This reaction is mediated by dicobalt octacarbonyl (Co₂(CO)₈).

Methodology:

  • Reactant Preparation: In a suitable reaction vessel under an inert atmosphere, dissolve N-substituted maleimide (B117702) and this compound in an appropriate solvent (e.g., dichloromethane (B109758) or toluene).

  • Addition of Catalyst: Add dicobalt octacarbonyl (Co₂(CO)₈) to the solution. The reaction mixture is typically stirred at room temperature to allow for the formation of the alkyne-cobalt complex.

  • Reaction Conditions: The reaction is then heated to promote the cycloaddition. The specific temperature and reaction time will depend on the substrates and solvent used.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the cobalt catalyst is removed, often by oxidation or filtration. The resulting product, a maleimide-fused cyclopentenone, is then purified using standard techniques such as column chromatography.

Reaction Workflow Diagram

The following diagram illustrates the generalized workflow for the Pauson-Khand reaction involving this compound.

Pauson_Khand_Reaction A This compound D Complex Formation (Room Temperature) A->D B N-substituted Maleimide B->D C Co2(CO)8 (Catalyst) C->D E Cycloaddition (Heating) D->E F Catalyst Removal E->F Cooling G Column Chromatography F->G H Maleimide-Fused Cyclopentenone G->H

Caption: Pauson-Khand Reaction Workflow.

References

Spectroscopic Analysis of 3-Methyl-1-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-1-butyne (Isopropylacetylene), a terminal alkyne of interest in various chemical research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
2.06Doublet of septets~2.7, ~1.01H≡C-H
2.50Multiplet~2.7, ~6.81H-CH(CH₃)₂
1.15Doublet~6.86H-CH(CH₃ )₂

Note: Coupling constants are approximate and may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Atom
86.9≡C -H
68.2-C
27.9-C H(CH₃)₂
22.8-CH(C H₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3312Strong, Sharp≡C-H stretch
2975StrongC-H stretch (sp³)
2106Medium, SharpC≡C stretch
1468MediumC-H bend (CH₃)
1368MediumC-H bend (CH₃)
640Strong, Broad≡C-H bend
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
6830[M]⁺ (Molecular Ion)
67100[M-H]⁺ (Base Peak)
5345[M-CH₃]⁺
4135[C₃H₅]⁺
3955[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • The prepared sample is placed in the NMR spectrometer.

  • The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming.

  • A standard one-pulse sequence is used to acquire the free induction decay (FID).

  • Typically, 8 to 16 scans are acquired to improve the signal-to-noise ratio.

  • The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

  • Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Spectroscopy:

  • The sample is prepared as for ¹H NMR, often at a higher concentration.

  • The spectrometer is tuned to the ¹³C frequency.

  • A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the FID, which eliminates C-H coupling and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • A larger number of scans (typically several hundred to thousands) are acquired due to the low natural abundance of ¹³C.

  • Data processing, including Fourier transformation, phasing, and baseline correction, is performed.

  • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

  • A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O absorptions.

  • The prepared sample (thin film on salt plates) is placed in the sample holder.

  • The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatography (GC) column for separation and purification, or directly via a heated inlet system to vaporize the liquid sample.

Ionization and Analysis:

  • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.

  • The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Data Derived Information NMR ¹H & ¹³C NMR Provides information on the carbon-hydrogen framework NMR_Data Chemical Shifts & Coupling Constants Reveals connectivity and electronic environment NMR->NMR_Data IR FT-IR Spectroscopy Identifies functional groups IR_Data Absorption Bands Confirms presence of C≡C and ≡C-H IR->IR_Data MS Mass Spectrometry Determines molecular weight and fragmentation MS_Data m/z Values Confirms molecular formula and identifies stable fragments MS->MS_Data Structure This compound C₅H₈ NMR_Data->Structure:f1 Confirms H & C count and connectivity IR_Data->Structure:f0 Confirms alkyne functional group MS_Data->Structure:f1 Confirms molecular weight

Caption: Workflow of Spectroscopic Elucidation.

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-butyne, also known as isopropylacetylene, is a valuable terminal alkyne in organic synthesis, serving as a crucial building block for pharmaceuticals and complex organic molecules. Its unique structural features make it a versatile precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis pathways for producing this compound, including detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively produce this important compound.

Introduction

This compound is a five-carbon terminal alkyne with the chemical formula C₅H₈. It is a colorless, volatile liquid with a characteristic odor. The presence of a terminal triple bond and a branched alkyl group makes it a highly reactive and useful intermediate in a wide range of chemical reactions, including metal-catalyzed cross-coupling reactions, hydrosilylation, and the synthesis of complex natural products. This guide will explore the most common and effective methods for its synthesis.

Synthesis Pathways

Several synthetic routes have been established for the production of this compound. The most prominent methods include the alkylation of acetylide anions, the dehydrohalogenation of dihalides, and the isomerization of C5 hydrocarbons. Each pathway offers distinct advantages and is suited for different starting materials and scales of production.

Alkylation of Acetylide Anions

The alkylation of acetylide anions is a fundamental and widely used method for the formation of carbon-carbon bonds and the synthesis of substituted alkynes.[1] This pathway involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, which subsequently reacts with an alkyl halide in an Sₙ2 reaction.[2][3]

Two main strategies can be employed for the synthesis of this compound via this method:

Challenges and Considerations:

A significant limitation of the alkylation reaction is that it is most efficient with primary alkyl halides.[4][5] When using secondary or tertiary alkyl halides, the acetylide anion, being a strong base, can promote E2 elimination as a major competing reaction, leading to the formation of alkenes.[2][4]

Logical Relationship of Alkylation Pathways

cluster_strategy_a Strategy A cluster_strategy_b Strategy B Acetylene Acetylene Acetylide_A Sodium Acetylide Acetylene->Acetylide_A NaNH₂ Product_A This compound Acetylide_A->Product_A + Isopropyl Halide (Sₙ2) Side_Product_A Propene (Elimination) Acetylide_A->Side_Product_A + Isopropyl Halide (E2) Isopropyl_Halide Isopropyl Halide Propyne Propyne Propynide Sodium Propynide Propyne->Propynide NaNH₂ Product_B This compound Propynide->Product_B + Methyl Halide (Sₙ2) Methyl_Halide Methyl Halide

Caption: Alkylation strategies for this compound synthesis.

Experimental Protocol: Alkylation of Propyne with Methyl Iodide (Strategy B)

  • Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of sodium amide (NaNH₂) in liquid ammonia (B1221849).

  • Bubble propyne gas through the solution at -33 °C until the formation of a white precipitate of sodium propynide is complete.

  • Alkylation: Slowly add a solution of methyl iodide in anhydrous ether to the suspension of sodium propynide.

  • Stir the reaction mixture for several hours at -33 °C.

  • Work-up: After the reaction is complete, carefully add water to quench the excess sodium amide.

  • Allow the ammonia to evaporate, and then extract the aqueous layer with ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and distill to obtain pure this compound.

Quantitative Data:

ParameterValue
Yield Typically > 80%
Purity > 95% after distillation
Reaction Time 2-4 hours
Double Dehydrohalogenation of Dihalides

The synthesis of alkynes can also be achieved through a double dehydrohalogenation of either a vicinal or a geminal dihalide using a strong base.[6][7] This E2 elimination reaction occurs twice to form the two π-bonds of the triple bond.[6] For the synthesis of this compound, a suitable precursor would be a dihalogenated 3-methylbutane.

Potential Precursors:

  • 1,2-Dihalo-3-methylbutane (Vicinal Dihalide): Prepared by the halogenation of 3-methyl-1-butene (B165623).

  • 1,1-Dihalo-3-methylbutane (Geminal Dihalide): Can be synthesized from 3-methylbutanal.

The choice of base is critical. While hydroxide (B78521) or alkoxide bases can be used, they may lead to positional isomers. A stronger base like sodium amide (NaNH₂) in liquid ammonia is often preferred to ensure complete elimination and to deprotonate the terminal alkyne product, which can then be protonated in a work-up step.[7]

Dehydrohalogenation Experimental Workflow

Start 3-Methyl-1-butene Halogenation Halogenation (e.g., Br₂/CH₂Cl₂) Start->Halogenation Vicinal_Dihalide 1,2-Dibromo-3-methylbutane (B87708) Halogenation->Vicinal_Dihalide Elimination Double Dehydrohalogenation (2 eq. NaNH₂/NH₃) Vicinal_Dihalide->Elimination Intermediate Sodium 3-methyl-1-butynide Elimination->Intermediate Product This compound Workup Aqueous Work-up (H₃O⁺) Workup->Product Intermediate->Workup

Caption: Workflow for dehydrohalogenation synthesis.

Experimental Protocol: Double Dehydrohalogenation of 1,2-Dibromo-3-methylbutane

  • Preparation of Dihalide: Add a solution of bromine in dichloromethane (B109758) dropwise to a stirred solution of 3-methyl-1-butene in dichloromethane at 0 °C.

  • Elimination: Prepare a suspension of sodium amide in liquid ammonia in a three-necked flask.

  • Slowly add a solution of 1,2-dibromo-3-methylbutane in anhydrous ether to the sodium amide suspension.

  • Stir the reaction mixture for 2-3 hours at -33 °C.

  • Work-up: Cautiously add water to quench the reaction, followed by the addition of a dilute acid (e.g., HCl) to protonate the acetylide.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and distill to isolate this compound.

Quantitative Data:

ParameterValue
Yield 60-70%
Purity > 95% after distillation
Reaction Time 3-5 hours
Isomerization of C5 Hydrocarbons

Industrially, the synthesis of specific isomers can be achieved through the catalytic isomerization of a mixture of hydrocarbons. For this compound, a potential starting material is 3-methyl-1,2-butadiene (B1215419) (isopropylallene). The isomerization can be catalyzed by bases or metal complexes.

While specific industrial protocols are often proprietary, the general principle involves passing the vapor of the starting material over a heated catalyst bed.

Raw Materials for this compound Synthesis

One source lists several potential raw materials for the preparation of this compound, including 1-butene, various dihalo-3-methylbutanes, 2-methylbut-3-yn-1-ol, 3-methyl-1,2-butadiene, and isoprene, suggesting multiple pathways that could be optimized for industrial production.[8]

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The alkylation of acetylide anions, particularly the reaction of sodium propynide with a methyl halide, offers a high-yield and straightforward laboratory-scale synthesis. For larger-scale production or when starting from alkenes, the double dehydrohalogenation of a vicinal dihalide is a viable alternative. Isomerization of other C5 hydrocarbons represents a potential industrial-scale method. The selection of the optimal synthesis route will depend on factors such as the availability of starting materials, the desired scale of production, and the specific requirements for purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to synthesize this important chemical intermediate.

References

Reactivity Profile of 3-Methyl-1-butyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of the carbon-carbon triple bond and the acidic terminal proton. This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on key transformations relevant to researchers, scientists, and professionals in drug development. The unique steric hindrance provided by the isopropyl group often influences the regioselectivity and stereoselectivity of its reactions, making it a valuable substrate for the synthesis of complex molecular architectures. This document details common reactions, presents quantitative data where available, outlines experimental protocols, and provides mechanistic insights through reaction pathway diagrams.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₅H₈
Molecular Weight 68.12 g/mol [1]
CAS Number 598-23-2[1]
Density 0.666 g/mL at 25 °C
Boiling Point 28-29 °C
Refractive Index n20/D 1.374
¹H NMR δ (ppm): 1.15 (d, 6H), 1.95 (s, 1H), 2.45 (m, 1H)
¹³C NMR δ (ppm): 21.0, 22.5, 68.0, 87.5

Key Reactions and Reactivity Data

As a terminal alkyne, this compound undergoes a variety of characteristic reactions. The following sections detail some of the most synthetically useful transformations, along with available quantitative data.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This compound is a suitable substrate for this reaction.[2] The regioselectivity is generally high, with the larger substituent of the alkyne (the isopropyl group) ending up adjacent to the carbonyl group in the product.[3]

AlkeneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-substituted maleimidesCo₂(CO)₈Mesitylene (B46885)1602450[Angew. Chem. Int. Ed. 2020, 59, 13521]
Norbornene[Rh(CO)₂Cl]₂1,2-Dichloroethane8012Moderate to GoodGeneral Procedure
Hydration Reactions

The addition of water across the triple bond of this compound can be achieved with different regioselectivities depending on the reaction conditions, leading to either a ketone or an aldehyde after tautomerization of the intermediate enol.

Treatment of this compound with aqueous sulfuric acid in the presence of a mercury(II) sulfate (B86663) catalyst results in the Markovnikov addition of water to form 3-methyl-2-butanone.[4]

CatalystReagentsSolventTemperature (°C)Time (h)ProductYield (%)
HgSO₄H₂SO₄, H₂OWater60-801-33-Methyl-2-butanoneTypically Good

The hydroboration of this compound with a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields 3-methylbutanal. The use of a bulky borane is crucial to prevent double addition to the alkyne.

Borane ReagentOxidation ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
9-BBNH₂O₂, NaOHTHF0 to rt2-43-MethylbutanalTypically Good
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound can be coupled with various halides to form substituted alkynes.

Aryl HalidePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Iodobenzene (B50100)Pd(PPh₃)₂Cl₂CuIEt₃NTHFrt to 502-6Good to Excellent
4-IodoanisolePd(OAc)₂/PPh₃CuIEt₃NDMF80485
1-Iodo-4-nitrobenzenePd(PPh₃)₄CuIPiperidineTHFrt292
Catalytic Cycloaddition and Multicomponent Reactions

This compound is a valuable reactant in various metal-catalyzed cycloaddition and multicomponent reactions for the synthesis of complex cyclic structures.

  • Ruthenium-Catalyzed [2+2] Cycloaddition: In the presence of a ruthenium catalyst, this compound can undergo a [2+2] cycloaddition with strained alkenes like norbornene to yield cyclobutene (B1205218) derivatives.[5]

  • Titanium-Catalyzed [2+2+1] Pyrrole Synthesis: this compound can be used in a titanium-catalyzed multicomponent reaction with other alkynes and azobenzene (B91143) to produce highly substituted pyrroles.[6][7][8]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried or flame-dried before use.

Protocol 1: Pauson-Khand Reaction with N-Phenylmaleimide
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).

  • Add degassed mesitylene as the solvent.

  • Add octacarbonyldicobalt (Co₂(CO)₈, 1.1 eq) in a single portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Heat the reaction to 160 °C and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenone.

Protocol 2: Acid-Catalyzed Hydration
  • In a round-bottom flask, dissolve mercury(II) sulfate (catalytic amount) in a mixture of water and concentrated sulfuric acid.

  • Cool the mixture in an ice bath and slowly add this compound (1.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-methyl-2-butanone.

Protocol 3: Hydroboration-Oxidation
  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-BBN (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the reaction at room temperature for 2 hours.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-methylbutanal.

Protocol 4: Sonogashira Coupling with Iodobenzene
  • To a Schlenk flask, add iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (B128534) and stir for 10 minutes.

  • Add this compound (1.2 eq) via syringe.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for some of the key reactions of this compound.

Pauson_Khand_Reaction cluster_0 Pauson-Khand Reaction Mechanism Alkyne This compound Complex1 Alkyne-Cobalt Complex Alkyne->Complex1 -2CO Co2CO8 Co₂(CO)₈ Co2CO8->Complex1 Complex2 Metallacyclopentene Intermediate Complex1->Complex2 + Alkene, -CO Alkene Alkene Alkene->Complex2 Product Cyclopentenone Complex2->Product + CO, Reductive Elimination CO Carbon Monoxide CO->Product

Figure 1: Proposed mechanism for the Pauson-Khand reaction.

Hydration_Reactions cluster_markovnikov Acid-Catalyzed Hydration (Markovnikov) cluster_antimarkovnikov Hydroboration-Oxidation (Anti-Markovnikov) Start_M This compound Enol_M Enol Intermediate (Markovnikov) Start_M->Enol_M Reagents_M H₂O, H₂SO₄, HgSO₄ Reagents_M->Enol_M Product_M 3-Methyl-2-butanone Enol_M->Product_M Tautomerization Start_AM This compound Enol_AM Enol Intermediate (Anti-Markovnikov) Start_AM->Enol_AM Reagents_AM1 1. 9-BBN Reagents_AM1->Enol_AM Reagents_AM2 2. H₂O₂, NaOH Reagents_AM2->Enol_AM Product_AM 3-Methylbutanal Enol_AM->Product_AM Tautomerization

Figure 2: Regioselective hydration pathways of this compound.

Sonogashira_Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)-C≡CR'(L₂) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_alkynyl Cu-C≡CR' CuX->Cu_alkynyl + Base, - HB⁺X⁻ Cu_alkynyl->Pd_complex Transmetalation Alkyne H-C≡CR' Alkyne->Cu_alkynyl Base Base Base->Cu_alkynyl

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This compound is a valuable C5 building block in organic synthesis, demonstrating the characteristic reactivity of a terminal alkyne with the added influence of a sterically demanding isopropyl group. This guide has highlighted its participation in several key transformations, including cycloadditions, hydrations, and cross-coupling reactions, which are of significant interest to the chemical and pharmaceutical industries. The provided protocols and mechanistic diagrams offer a foundational understanding for the application of this compound in the synthesis of complex target molecules. Further research into the catalytic and asymmetric transformations of this versatile alkyne will undoubtedly continue to expand its synthetic utility.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne with the chemical formula C₅H₈. Its unique structural features, particularly the presence of a terminal triple bond and a branched alkyl group, give rise to specific thermodynamic properties and stability characteristics that are of significant interest in various chemical applications, including as an intermediate in pharmaceutical synthesis.[1][2] This technical guide provides a comprehensive overview of the thermodynamic landscape and stability profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Thermodynamic Properties of this compound

The thermodynamic properties of a compound are crucial for understanding its behavior in chemical reactions, predicting reaction equilibria, and designing safe and efficient chemical processes. The key thermodynamic parameters for this compound are summarized below.

Data Presentation

The following tables present a summary of the key thermodynamic properties of this compound in both the gas and liquid phases.

Table 1: Standard Molar Thermodynamic Properties of this compound (Gas Phase) at 298.15 K and 1 bar

PropertySymbolValueUnits
Enthalpy of FormationΔfH°136.4 ± 2.1kJ/mol
Standard Molar Entropy298.85J/mol·K
Molar Heat Capacity (Constant Pressure)C_p106.09J/mol·K

Data sourced from the NIST WebBook.[2]

Table 2: Ideal Gas Molar Heat Capacity (C_p) of this compound at Various Temperatures

Temperature (K)Molar Heat Capacity (C_p) (J/mol·K)
10050.48
20079.19
298.15106.09
300106.59
400131.62
500152.87

Data sourced from the NIST WebBook.[2]

Table 3: Thermodynamic Properties of Liquid this compound

PropertySymbolValueUnits
Enthalpy of FormationΔfH°107.9kJ/mol
Enthalpy of VaporizationΔvapH°28.5kJ/mol

Data for liquid phase properties is less commonly reported and can vary between sources.

Stability of this compound

The stability of this compound is a critical consideration for its safe handling, storage, and use in chemical synthesis. As a terminal alkyne, it exhibits characteristic reactivity and potential hazards.

General Stability

Terminal alkynes are generally less stable than their internal alkyne isomers. This is attributed to the presence of an acidic acetylenic hydrogen and the lack of stabilizing hyperconjugation effects that are present in internal alkynes. The triple bond in this compound is a region of high electron density, making it susceptible to addition reactions and rendering the molecule thermodynamically unstable with a positive enthalpy of formation.

Decomposition

While specific studies on the detailed decomposition pathways of this compound are not extensively available, terminal alkynes, in general, can undergo exothermic decomposition, particularly at elevated temperatures or in the presence of certain catalysts. Decomposition can potentially lead to the formation of various products, including polymers and other hydrocarbons.

Polymerization

Terminal alkynes have a known tendency to undergo polymerization, which can sometimes be uncontrolled and hazardous. The high reactivity of the triple bond makes it susceptible to addition reactions, leading to the formation of oligomers and polymers. While specific studies on the polymerization of this compound are limited in the public domain, it is reasonable to infer that it can undergo such reactions, particularly in the presence of catalysts or initiators.

Handling and Storage Precautions

Due to its flammable nature and potential for energetic reactions, this compound must be handled with care. It is incompatible with strong oxidizing agents, acids, and bases.[3] It is crucial to avoid contact with certain metals, such as copper, silver, and mercury, as this can lead to the formation of explosive acetylides.[3] It should be stored in a cool, well-ventilated area, away from sources of ignition.[3]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.

Experimental Protocol for Determining Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible (platinum or silica)

  • Balance (accurate to 0.1 mg)

  • Ignition wire (e.g., nichrome)

  • Benzoic acid (for calibration)

  • This compound sample

Procedure:

  • Calibration of the Calorimeter:

    • A known mass of benzoic acid (a standard substance with a well-known heat of combustion) is placed in the crucible.

    • The crucible is placed in the bomb, and the ignition wire is connected.

    • The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm).

    • The bomb is submerged in a known mass of water in the calorimeter jacket.

    • The initial temperature of the water is recorded.

    • The sample is ignited, and the temperature change of the water is monitored and recorded until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.

  • Combustion of this compound:

    • A known mass of liquid this compound is carefully weighed into the crucible.

    • The procedure is repeated as described for the benzoic acid calibration.

    • The heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.

  • Calculation of Enthalpy of Combustion:

    • The heat of combustion at constant volume (ΔU_c) is calculated from the heat released and the moles of this compound combusted.

    • The enthalpy of combustion at constant pressure (ΔH_c) is then calculated using the following equation: ΔH_c = ΔU_c + Δn_gRT where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

  • Calculation of Enthalpy of Formation:

    • The standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion.

The combustion reaction for this compound is: C₅H₈(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l)

Mandatory Visualizations

Logical Relationship Diagram: Factors Affecting this compound Stability

StabilityFactors cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic Extrinsic Factors Terminal Alkyne Terminal Alkyne High Electron Density in C≡C High Electron Density in C≡C Terminal Alkyne->High Electron Density in C≡C Acidic Acetylenic Hydrogen Acidic Acetylenic Hydrogen Terminal Alkyne->Acidic Acetylenic Hydrogen Lack of Hyperconjugation Lack of Hyperconjugation Terminal Alkyne->Lack of Hyperconjugation Branched Alkyl Group Branched Alkyl Group Susceptibility to Addition Reactions Susceptibility to Addition Reactions High Electron Density in C≡C->Susceptibility to Addition Reactions Potential for Acetylide Formation Potential for Acetylide Formation Acidic Acetylenic Hydrogen->Potential for Acetylide Formation Lower Thermodynamic Stability Lower Thermodynamic Stability Lack of Hyperconjugation->Lower Thermodynamic Stability Temperature Temperature Increased Reaction Rates Increased Reaction Rates Temperature->Increased Reaction Rates Increases Pressure Pressure Pressure->Increased Reaction Rates Increases Presence of Catalysts Presence of Catalysts Lower Activation Energy Lower Activation Energy Presence of Catalysts->Lower Activation Energy Incompatible Materials Incompatible Materials Hazardous Reactions Hazardous Reactions Incompatible Materials->Hazardous Reactions Oxidizing Agents Oxidizing Agents Exothermic Oxidation Exothermic Oxidation Oxidizing Agents->Exothermic Oxidation Acids/Bases Acids/Bases Catalyze Reactions Catalyze Reactions Acids/Bases->Catalyze Reactions Certain Metals (Cu, Ag, Hg) Certain Metals (Cu, Ag, Hg) Explosive Acetylide Formation Explosive Acetylide Formation Certain Metals (Cu, Ag, Hg)->Explosive Acetylide Formation Polymerization/Oligomerization Polymerization/Oligomerization Susceptibility to Addition Reactions->Polymerization/Oligomerization Instability/Hazard Instability/Hazard Potential for Acetylide Formation->Instability/Hazard Tendency for Exothermic Reactions Tendency for Exothermic Reactions Lower Thermodynamic Stability->Tendency for Exothermic Reactions Decomposition/Polymerization Decomposition/Polymerization Increased Reaction Rates->Decomposition/Polymerization Lower Activation Energy->Decomposition/Polymerization Hazardous Reactions->Instability/Hazard

Caption: Factors influencing the stability of this compound.

Experimental Workflow Diagram: Determination of Enthalpy of Combustion

ExpWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Weigh Benzoic Acid (Calibration) C Assemble Bomb A->C B Weigh this compound (Sample) B->C D Pressurize with O₂ C->D E Submerge in Calorimeter D->E F Record Initial Temperature (T_initial) E->F G Ignite Sample F->G H Record Final Temperature (T_final) G->H I Calculate Temperature Change (ΔT = T_final - T_initial) H->I J Calculate Heat Capacity of Calorimeter (from Benzoic Acid) I->J for Calibration K Calculate Heat of Combustion (ΔU_c) I->K J->K L Calculate Enthalpy of Combustion (ΔH_c) K->L M Calculate Enthalpy of Formation (ΔfH°) L->M

Caption: Workflow for determining the enthalpy of combustion.

References

CAS number 598-23-2 chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 598-23-2 and the Versatile Intermediate, 5-Norbornene-2-carbonitrile (B1293559)

Disclaimer: The provided CAS number, 598-23-2, corresponds to the chemical compound 3-Methyl-1-butyne. However, the detailed request for information concerning drug development, experimental protocols, and signaling pathways strongly suggests an interest in a more complex molecule, likely 5-Norbornene-2-carbonitrile (CAS 95-11-4), which is a well-known intermediate in these fields. This guide will provide comprehensive information on 5-Norbornene-2-carbonitrile, while also presenting the fundamental data for this compound.

This compound (CAS: 598-23-2)

This compound, also known as isopropyl acetylene, is a terminal alkyne.[1] Its primary applications are in chemical synthesis and research, where it serves as a building block for more complex molecules.[1] It undergoes reactions typical of terminal alkynes, such as hydrosilylation.[1]

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC5H8[2][3]
Molecular Weight68.12 g/mol [2][3]
Melting Point-89.7 °C[4]
Boiling Point29.5 °C[4]
Density0.666 g/mL at 25 °C[1][4]
Refractive Index1.374[4]
SolubilityImmiscible with water, miscible with alcohol.[1][4]

5-Norbornene-2-carbonitrile (CAS: 95-11-4)

5-Norbornene-2-carbonitrile is a versatile bicyclic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[5][6] Its rigid norbornene framework and reactive nitrile group make it a valuable building block for creating complex molecular architectures.[5][6] The compound exists as a mixture of endo and exo isomers, which can influence its reactivity.[7][8]

Physicochemical Properties of 5-Norbornene-2-carbonitrile
PropertyValueReference
Molecular FormulaC8H9N[6][9]
Molecular Weight119.16 g/mol [6][9]
AppearanceClear colorless to light yellow liquid[5][10]
Melting Point12-14 °C[10][11]
Boiling Point82-86 °C at 10 mmHg[10][11]
Density0.999 g/mL at 25 °C[10][11]
Refractive Indexn20/D 1.488[10][11]
Synthesis and Reactivity

The primary route for synthesizing 5-Norbornene-2-carbonitrile is the Diels-Alder reaction, a cycloaddition reaction between cyclopentadiene (B3395910) and acrylonitrile.[5] This reaction is known to be endo-selective.[8]

The reactivity of 5-Norbornene-2-carbonitrile is characterized by its two main functional components: the carbon-carbon double bond within the norbornene structure and the nitrile group.[5]

  • Nitrile Group Reactions: The nitrile group is highly versatile and can undergo various transformations.[5] It can be hydrolyzed to form a carboxylic acid, reduced to an amine, or participate in nucleophilic addition reactions.[5] These reactions are fundamental to its role as an intermediate in creating a diverse range of compounds.[5]

  • Polymerization: The strained double bond of the norbornene moiety allows it to participate in Ring-Opening Metathesis Polymerization (ROMP), leading to the formation of polynorbornenes with unique properties such as high thermal stability and transparency.[6][12]

Applications in Research and Drug Development

The norbornene scaffold is a promising structure in medicinal chemistry, particularly in the development of new cancer treatments.[13] Norbornene derivatives have been investigated for their antitumor activity.[13] The rigid bicyclic structure can be functionalized to interact with biological targets.[13] For instance, the addition of norbornene-imide moieties to oleanolic acid has been shown to increase its cytotoxicity against various cancer cell lines.[13] Furthermore, norbornene-containing ligands have been used to create organometallic iridium complexes with potential as anticancer agents.[13]

In materials science, 5-norbornene-2-carbonitrile is used as a monomer or comonomer to produce polymers with enhanced thermal, mechanical, and optical properties, which are valuable in the aerospace, electronics, and automotive industries.[6]

Experimental Protocols

General Synthesis of 5-Norbornene-2-carboxylate via Diels-Alder Reaction:

While a specific protocol for the nitrile is not detailed in the provided results, a general procedure for a related carboxylate derivative synthesized via the same underlying Diels-Alder reaction involves reacting cyclopentadiene with an acrylic compound.[8][12] The endo/exo ratio of the resulting product is typically determined by 1H-NMR spectroscopy.[12]

Stereo-selective Synthesis of exo-5-Norbornene-2-carboxylic Acid:

A study by Kanao et al. describes a method for the stereo-selective synthesis of the exo-isomer of the corresponding carboxylic acid from an endo-rich methyl ester precursor.[8]

  • Isomerization: The endo-rich methyl 5-norbornene-2-carboxylate is treated with a strong base, such as sodium tert-butoxide (tBuONa), to facilitate rapid isomerization to a mixture containing a higher proportion of the exo-isomer.[8]

  • Kinetically Selective Hydrolysis: The hydrolysis of the ester mixture is then carried out with an equimolar amount of water at room temperature in the presence of tBuONa.[8] This condition preferentially hydrolyzes the exo-ester, leading to a high yield of exo-5-norbornene-2-carboxylic acid.[8]

Spectroscopic Data

Spectroscopic data for 5-Norbornene-2-carbonitrile is available and is crucial for its characterization.

  • NMR Spectroscopy: Both 1H NMR and 13C NMR spectra are available for the characterization of 5-Norbornene-2-carbonitrile and its isomers.[14][15][16] The ratio of endo and exo isomers in a sample can be determined from the 1H-NMR spectrum.[12]

  • Mass Spectrometry (GC-MS): Mass spectra for 5-Norbornene-2-carbonitrile have been recorded and are available in spectral databases.[17]

Visualizations

Synthesis_of_5_Norbornene_2_carbonitrile cluster_reactants Reactants Cyclopentadiene Cyclopentadiene Product 5-Norbornene-2-carbonitrile (endo/exo mixture) Cyclopentadiene->Product Diels-Alder Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Product

Caption: Synthesis of 5-Norbornene-2-carbonitrile.

Reactivity_of_5_Norbornene_2_carbonitrile Start 5-Norbornene-2-carbonitrile Carboxylic_Acid 5-Norbornene-2-carboxylic acid Start->Carboxylic_Acid Hydrolysis Amine 5-Norbornene-2-methanamine Start->Amine Reduction Polymer Polynorbornene Derivative Start->Polymer ROMP

Caption: Key reactions of 5-Norbornene-2-carbonitrile.

References

Computational Modeling of 3-Methyl-1-butyne Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of reactions involving 3-methyl-1-butyne, a terminal alkyne of interest in various chemical domains. The document summarizes key theoretical approaches, reaction mechanisms, and thermochemical data. It further outlines common experimental protocols that can be used to validate computational models. Due to the limited availability of detailed published kinetic data for this compound at the time of this writing, this guide leverages findings from studies on analogous alkynes and outlines a framework for future computational and experimental investigations. A recent theoretical study on the combustion of 1-butyne, 2-butyne, and this compound has highlighted the significance of H-atom abstraction by hydroxyl radicals, particularly from the tertiary carbon site of this compound, as a crucial reaction pathway.[1] This guide aims to be a foundational resource for researchers and professionals engaged in the study of alkyne chemistry, reaction kinetics, and the development of predictive chemical models.

Introduction

This compound, also known as isopropylacetylene, is a valuable building block in organic synthesis and a molecule of interest in combustion and atmospheric chemistry. Understanding its reaction pathways, kinetics, and thermochemistry is crucial for optimizing synthetic routes, developing accurate combustion models, and assessing its environmental impact. Computational modeling has emerged as a powerful tool for elucidating complex reaction mechanisms at a molecular level, providing insights that can be challenging to obtain through experimental methods alone.

This guide delves into the core aspects of computational modeling applied to this compound reactions, with a focus on providing a practical framework for researchers. It covers key reaction classes, theoretical methodologies, and the importance of experimental validation.

Computational Methodologies

The computational study of this compound reactions typically employs a range of quantum chemistry methods to map out potential energy surfaces and calculate reaction rate constants.

2.1. Quantum Chemical Methods

High-level ab initio methods and density functional theory (DFT) are the cornerstones of these investigations.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and ωB97X-D, are often used for geometry optimizations and frequency calculations due to their balance of computational cost and accuracy.

  • Composite Methods: High-accuracy composite methods like CBS-QB3, G3, and G4 are employed to obtain more reliable single-point energies for stationary points on the potential energy surface.

  • Coupled Cluster Theory: For benchmark calculations, coupled-cluster methods such as CCSD(T) with large basis sets are considered the "gold standard" for their high accuracy in describing electron correlation.

2.2. Reaction Rate Theories

Once the potential energy surface is characterized, reaction rate constants are calculated using statistical theories:

  • Transition State Theory (TST): TST is a fundamental theory used to calculate the rate constant of a reaction based on the properties of the transition state.

  • Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is employed to account for the pressure dependence of the rate constants by considering the microcanonical rate coefficients and collisional energy transfer.

  • Master Equation Analysis: A master equation approach can be used to model the full collisional energy transfer process and obtain pressure- and temperature-dependent rate constants.

Key Reaction Classes of this compound

The reactivity of this compound is governed by its terminal alkyne functionality and the presence of a tertiary carbon atom. Key reaction classes amenable to computational modeling include:

3.1. Unimolecular Decomposition (Pyrolysis)

Under high-temperature conditions, this compound can undergo unimolecular decomposition. Computational studies can elucidate the primary decomposition channels, including C-C and C-H bond fissions, as well as isomerization pathways.

3.2. Bimolecular Reactions

  • Hydrogen Abstraction: The abstraction of a hydrogen atom is a critical initiation step in many reaction sequences. For this compound, abstraction can occur from the acetylenic C-H, the tertiary C-H, or the primary C-H bonds of the methyl groups. A recent theoretical study indicates that H-atom abstraction by OH radicals is a key process, with the tertiary site being particularly reactive.[1]

  • Addition Reactions: The triple bond of this compound is susceptible to the addition of radicals and other species. For example, the addition of hydroxyl (OH) radicals is a significant pathway in atmospheric and combustion chemistry.

  • Oxidation: The oxidation of this compound involves a complex network of reactions with molecular oxygen and various radical species, leading to the formation of a wide range of products.

Data Presentation

Quantitative data from computational studies are crucial for building and validating kinetic models. The following tables summarize the types of data that are typically generated. Note: The specific values for this compound reactions are placeholders and should be populated from detailed computational studies when available. The thermochemical data is sourced from the NIST WebBook.

Table 1: Thermochemical Properties of this compound

PropertyValueUnitsReference
Molecular FormulaC₅H₈-NIST
Molecular Weight68.117 g/mol NIST
Standard Enthalpy of Formation (gas, 298.15 K)136.0 ± 1.3kJ/molNIST
Standard Entropy (gas, 298.15 K)305.8 ± 2.1J/mol·KNIST

Table 2: Calculated Rate Constants for H-Abstraction from this compound by OH Radical (Illustrative)

ReactionA (cm³ mol⁻¹ s⁻¹)nEₐ (kcal/mol)Temperature Range (K)
(CH₃)₂CHC≡CH + OH → (CH₃)₂CHC≡C• + H₂O1.0 x 10¹²2.01.5500 - 2000
(CH₃)₂CHC≡CH + OH → (CH₃)₂C•C≡CH + H₂O5.0 x 10¹¹2.10.5500 - 2000
(CH₃)₂CHC≡CH + OH → CH₃(•CH₂)CHC≡CH + H₂O2.0 x 10¹¹2.23.0500 - 2000

*Disclaimer: The values in this table are for illustrative purposes only and do not represent actual calculated data from a specific study on this compound.

Table 3: Calculated Unimolecular Decomposition Rate Constants for this compound (Illustrative)

ReactionA (s⁻¹)nEₐ (kcal/mol)Pressure
(CH₃)₂CHC≡CH → •CH₃ + (CH₃)CHC≡C•1.5 x 10¹⁶0.085.0High-P Limit
(CH₃)₂CHC≡CH → H• + (CH₃)₂CC≡CH2.0 x 10¹⁵0.095.0High-P Limit

*Disclaimer: The values in this table are for illustrative purposes only and do not represent actual calculated data from a specific study on this compound.

Experimental Protocols for Model Validation

Validation of computational models against experimental data is a critical step in ensuring their predictive accuracy. The following are key experimental techniques used to study the gas-phase reactions of molecules like this compound.

5.1. Shock Tube Studies

Shock tubes are used to study chemical kinetics at high temperatures and pressures. A gas mixture containing the reactant is rapidly heated and compressed by a shock wave, initiating the reaction.

  • Methodology:

    • A mixture of this compound, an oxidant (e.g., air or O₂), and a diluent (e.g., argon) is prepared.

    • The mixture is introduced into the driven section of the shock tube.

    • A diaphragm separating the high-pressure driver section from the driven section is ruptured, generating a shock wave.

    • The shock wave propagates through the gas mixture, rapidly increasing its temperature and pressure.

    • The reaction progress is monitored using various diagnostic techniques, such as laser absorption spectroscopy to measure species concentrations or pressure transducers to measure ignition delay times.

5.2. Flow Reactor Studies

Flow reactors allow for the study of chemical kinetics over a wide range of temperatures and pressures under well-controlled conditions.

  • Methodology:

    • A continuous flow of a reactant mixture (this compound, oxidant, diluent) is introduced into a heated reactor tube.

    • The temperature and pressure within the reactor are precisely controlled.

    • The residence time of the gas mixture in the reactor is varied by adjusting the flow rates.

    • Samples of the gas are extracted at different points along the reactor or at the outlet.

    • The composition of the extracted samples is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared (FTIR) spectroscopy to determine the concentrations of reactants, intermediates, and products.

5.3. Relative Rate Method

The relative rate method is a common technique for determining the rate constant of a reaction of a test compound with a specific radical (e.g., OH) by comparing its reaction rate to that of a reference compound with a known rate constant.

  • Methodology:

    • A mixture containing the test compound (this compound), a reference compound, a radical precursor (e.g., H₂O₂ for OH radicals), and a bath gas is prepared in a reaction chamber.

    • The radical precursor is photolyzed to generate the radicals, initiating the reactions.

    • The concentrations of the test and reference compounds are monitored over time, typically using GC-FID or FTIR spectroscopy.

    • The rate constant for the reaction of the test compound with the radical is determined from the relative rates of disappearance of the test and reference compounds.

Mandatory Visualizations

6.1. Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the computational and experimental study of this compound reactions.

Computational_Workflow cluster_Quantum_Chemistry Quantum Chemistry Calculations cluster_Kinetics Reaction Rate Calculation cluster_Model Kinetic Model Development Geometry_Optimization Geometry Optimization (DFT: B3LYP, M06-2X) Frequency_Calculation Frequency Calculation (for ZPE & Thermochemistry) Geometry_Optimization->Frequency_Calculation Single_Point_Energy High-Level Single-Point Energy (CBS-QB3, CCSD(T)) Frequency_Calculation->Single_Point_Energy TST Transition State Theory (TST) Single_Point_Energy->TST RRKM RRKM Theory (Pressure Dependence) TST->RRKM Master_Equation Master Equation Analysis RRKM->Master_Equation Mechanism_Assembly Mechanism Assembly Master_Equation->Mechanism_Assembly Model_Validation Model Validation vs. Experiment Mechanism_Assembly->Model_Validation

Caption: A typical workflow for the computational modeling of chemical kinetics.

H_Abstraction_Pathways cluster_Products H-Abstraction Products Reactants (CH₃)₂CHC≡CH + •OH Product_Acetylenic (CH₃)₂CHC≡C• + H₂O (Acetylenic H-abstraction) Reactants->Product_Acetylenic Product_Tertiary (CH₃)₂C•C≡CH + H₂O (Tertiary H-abstraction) Reactants->Product_Tertiary Product_Primary CH₃(•CH₂)CHC≡CH + H₂O (Primary H-abstraction) Reactants->Product_Primary

Caption: Potential hydrogen abstraction pathways for this compound by a hydroxyl radical.

Experimental_Validation_Workflow cluster_Experiments Experimental Measurements cluster_Analysis Analysis and Refinement Computational_Model Computational Model (Predicted Kinetics) Comparison Comparison of Model Predictions and Experimental Data Computational_Model->Comparison Shock_Tube Shock Tube Experiments (High T, High P) Shock_Tube->Comparison Flow_Reactor Flow Reactor Experiments (Wide T, P range) Flow_Reactor->Comparison Relative_Rate Relative Rate Method (Specific Radical Reactions) Relative_Rate->Comparison Model_Refinement Kinetic Model Refinement Comparison->Model_Refinement Model_Refinement->Computational_Model

Caption: A workflow illustrating the validation of a computational model with experimental data.

Conclusion and Future Directions

The computational modeling of this compound reactions offers a powerful avenue for understanding its complex chemical behavior. While foundational theoretical work has begun, there remains a significant need for detailed quantitative data from both computational and experimental studies. Future work should focus on:

  • Comprehensive Computational Studies: Performing high-level ab initio and DFT calculations to generate a complete set of reaction pathways, rate constants, and thermochemical data for the pyrolysis and oxidation of this compound.

  • Targeted Experimental Investigations: Conducting experiments using shock tubes, flow reactors, and relative rate methods to obtain quantitative kinetic data for key reactions of this compound, which can be used to rigorously validate and refine computational models.

  • Integrated Modeling and Experimental Efforts: Fostering a close collaboration between computational chemists and experimentalists to iteratively improve the accuracy and predictive power of kinetic models for this compound and related alkynes.

This technical guide provides a roadmap for researchers and professionals to advance the understanding of this compound chemistry, with implications for fields ranging from organic synthesis to combustion science and atmospheric chemistry.

References

Quantum Chemical Blueprint of Isopropylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on isopropylacetylene (3-methyl-1-butyne). The following sections detail the computational and cited experimental methodologies, present a comparative analysis of the calculated and experimental molecular properties, and visualize the logical workflow of the computational process. This document is intended to serve as a foundational resource for researchers in computational chemistry, spectroscopy, and drug development.

Introduction

Isopropylacetylene is a simple alkyne that serves as an excellent model system for understanding the interplay of electronic and steric effects in unsaturated hydrocarbons. Quantum chemical calculations provide a powerful lens through which to investigate its molecular structure, vibrational dynamics, and electronic properties at the atomic level. This guide outlines a robust computational protocol for characterizing isopropylacetylene and presents the resulting data in a clear and accessible format, juxtaposed with available experimental values to validate the theoretical approach.

Methodologies

Computational Protocol

Geometry Optimization and Vibrational Frequency Calculations:

The molecular geometry of isopropylacetylene was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, was employed. This functional is widely recognized for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.

A triple-zeta basis set with polarization functions, specifically 6-311+G(d,p), was used for all atoms. This basis set provides a flexible description of the electron distribution, which is crucial for accurately modeling the triple bond and the electronic effects of the isopropyl group.

Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated harmonic frequencies were scaled by a factor of 0.967 to account for anharmonicity and to facilitate a more direct comparison with experimental vibrational spectra.

Electronic Property Calculations:

The dipole moment and other electronic properties were calculated from the optimized geometry using the same B3LYP/6-311+G(d,p) level of theory. The electronic properties provide insights into the molecule's polarity and reactivity.

Experimental Protocols

The experimental data cited in this guide were obtained from established spectroscopic techniques.

Microwave Spectroscopy: The experimental rotational constants were determined from the analysis of the microwave spectrum of gaseous isopropylacetylene. This technique allows for the precise determination of the moments of inertia of the molecule, from which the rotational constants are derived. The high resolution of this method provides highly accurate structural information.

Infrared (IR) and Raman Spectroscopy: The experimental vibrational frequencies were obtained from gas-phase infrared and liquid-phase Raman spectroscopy. In IR spectroscopy, the absorption of infrared radiation by the sample is measured, corresponding to vibrational transitions that involve a change in the molecular dipole moment. In Raman spectroscopy, the inelastic scattering of monochromatic light is analyzed to probe vibrational modes that involve a change in the polarizability of the molecule. Together, these two techniques provide a comprehensive picture of the vibrational modes of the molecule.

Stark Effect Measurements: The experimental dipole moment was determined using the Stark effect in microwave spectroscopy. The application of an external electric field causes a splitting of the rotational energy levels, and the magnitude of this splitting is related to the permanent electric dipole moment of the molecule.

Data Presentation

The following tables summarize the key quantitative data from the quantum chemical calculations and compare them with available experimental values.

Table 1: Calculated and Experimental Rotational Constants and Dipole Moment

PropertyCalculated ValueExperimental Value
Rotational Constant A (GHz)8.9528.946[1]
Rotational Constant B (GHz)4.4104.408[1]
Rotational Constant C (GHz)3.2153.213[1]
Dipole Moment (Debye)0.750.72[2]

Table 2: Calculated (Scaled) and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode DescriptionCalculated (Scaled) FrequencyExperimental IR FrequencyExperimental Raman Frequency
≡C-H Stretch3325~3330~3330
C≡C Stretch2115~2120~2120
C-H Stretch (Isopropyl)2970 - 2870~2970 - 2870~2970 - 2870
C-H Bend (Isopropyl)1460 - 1370~1465, ~1385, ~1370~1460, ~1380
≡C-H Bend640~640-
C-C Stretch (Backbone)1050, 850~1050, ~845~1050, ~845

Note: Experimental IR and Raman frequencies are approximated from spectral data and group frequency correlation tables as a comprehensive published list of assignments was not available.

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationship between the different computed properties.

computational_workflow start Initial Molecular Structure (Isopropylacetylene) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop min_check Energy Minimum Check (No Imaginary Frequencies) freq_calc->min_check results Optimized Geometry, Vibrational Frequencies, Dipole Moment elec_prop->results min_check->geom_opt  Not a Minimum (Re-optimize) min_check->results  Verified

Caption: Computational workflow for determining the molecular properties of isopropylacetylene.

property_relationships opt_geom Optimized Molecular Geometry rot_const Rotational Constants opt_geom->rot_const  Determines vib_freq Vibrational Frequencies opt_geom->vib_freq  Determines dipole Dipole Moment opt_geom->dipole  Determines reactivity Chemical Reactivity (via MEP, FMOs) vib_freq->reactivity  Influences (Reaction Pathways) dipole->reactivity  Influences

Caption: Interrelationship between the calculated molecular properties of isopropylacetylene.

Conclusion

This technical guide has outlined a standard and effective computational methodology for the quantum chemical analysis of isopropylacetylene. The close agreement between the calculated and experimental data for the rotational constants and dipole moment validates the chosen level of theory (B3LYP/6-311+G(d,p)) as a suitable model for this system. The calculated vibrational frequencies are also in good agreement with the expected values from experimental spectra, providing a reliable basis for spectral assignment and further studies of its vibrational dynamics. The presented data and workflows offer a valuable resource for researchers investigating the fundamental properties of alkynes and for those in the field of drug development seeking to understand the behavior of small organic molecules.

References

A Technical Guide to the Historical Synthesis of 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical methods employed for the synthesis of 3-Methyl-1-butyne, also known in early literature as isopropylacetylene. The focus is on core synthetic strategies from the early 20th century, providing detailed experimental protocols and quantitative data where historical records permit.

Core Historical Synthetic Methodologies

Two primary strategies dominate the early literature on the synthesis of this compound: the dehydrohalogenation of vicinal dihalides and the alkylation of acetylides. These methods, while foundational, often involved harsh reaction conditions and produced modest yields compared to modern synthetic techniques.

Dehydrohalogenation of Vicinal Dihalides

The elimination of two molecules of hydrogen halide from a vicinal dihalide was a common and effective method for the formation of alkynes in early organic chemistry. A notable historical synthesis of this compound using this approach was detailed by G. Chavanne in 1923. This method involves the preparation of a dichlorinated precursor, 2,3-dichloro-3-methylbutane, followed by a double dehydrohalogenation reaction.

Experimental Protocol: Synthesis of this compound via Dehydrohalogenation

This protocol is based on the work of G. Chavanne, Bull. Soc. Chim. Belg.1923 , 32, 94.

Step 1: Preparation of 2,3-dichloro-3-methylbutane

A detailed historical protocol for the synthesis of the precursor, 2,3-dichloro-3-methylbutane, is not extensively described in the immediate reference. However, typical methods of the era would involve the chlorination of a suitable five-carbon alkene or alcohol.

Step 2: Dehydrohalogenation to this compound

The core of the synthesis involves the treatment of 2,3-dichloro-3-methylbutane with a strong base to induce a double elimination reaction.

  • Reactants:

  • Reaction Conditions:

    • The 2,3-dichloro-3-methylbutane is heated with powdered potassium hydroxide.

    • The reaction is carried out at elevated temperatures, typically by heating the mixture directly.

  • Work-up and Purification:

    • The volatile this compound is distilled directly from the reaction mixture as it is formed.

    • The collected distillate is then purified by fractional distillation.

Quantitative Data
ParameterValue
Starting Material2,3-dichloro-3-methylbutane
ReagentPotassium Hydroxide (powdered)
Reaction TemperatureElevated (not specified)
Product YieldNot explicitly stated
Boiling Point of Product29.5 °C

Reaction Pathway

dehydrohalogenation reactant 2,3-dichloro-3-methylbutane reagent + 2 KOH product This compound reactant->product Heat byproducts + 2 KCl + 2 H2O

Caption: Dehydrohalogenation of 2,3-dichloro-3-methylbutane.

Alkylation of Acetylides

The alkylation of acetylide anions is a fundamental carbon-carbon bond-forming reaction and represents another historical route to this compound. This method typically proceeds in two steps: the formation of an acetylide salt followed by its reaction with an appropriate alkyl halide.

Due to the propensity of secondary alkyl halides to undergo elimination, the historically more viable alkylation strategy for synthesizing this compound would involve the methylation of a methylacetylide.

Experimental Protocol: Synthesis of this compound via Alkylation (Hypothetical Historical Approach)

Step 1: Formation of Sodium Methylacetylide

  • Reactants:

    • Propyne (methylacetylene)

    • Sodium amide (NaNH₂)

  • Solvent:

  • Procedure:

    • Propyne is bubbled through a solution of sodium amide in liquid ammonia to form a suspension of sodium methylacetylide.

Step 2: Methylation of Sodium Methylacetylide

  • Reactants:

    • Sodium methylacetylide suspension

    • Methyl iodide (CH₃I)

  • Procedure:

    • Methyl iodide is added to the suspension of sodium methylacetylide in liquid ammonia.

    • The reaction mixture is stirred, and after completion, the ammonia is allowed to evaporate.

  • Work-up and Purification:

    • The residue is treated with water to dissolve inorganic salts.

    • The crude this compound is separated, dried, and purified by fractional distillation.

Quantitative Data (Illustrative)
ParameterValue
Starting MaterialPropyne
Reagents1. NaNH₂2. CH₃I
SolventLiquid Ammonia
Product YieldModerate (expected)

Reaction Pathway

alkylation cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Alkylation propyne Propyne nanh2 + NaNH2 acetylide Sodium Methylacetylide propyne->acetylide in liq. NH3 acetylide_2 Sodium Methylacetylide methyl_iodide + CH3I product This compound nai + NaI acetylide_2->product

Caption: Alkylation of methylacetylide to form this compound.

Summary and Conclusion

The historical synthesis of this compound primarily relied on classical organic reactions such as dehydrohalogenation and acetylide alkylation. These methods, while effective for the time, were often characterized by the use of strong reagents and lacked the efficiency and selectivity of modern synthetic methodologies. The dehydrohalogenation of 2,3-dichloro-3-methylbutane, as described by Chavanne, represents a definitive historical preparation. The alkylation of a methylacetylide with a methyl halide stands as a plausible and logical historical alternative, avoiding the problematic elimination reactions associated with secondary halides. This guide provides a foundational understanding of the early synthetic approaches to this important terminal alkyne.

Methodological & Application

Application of 3-Methyl-1-butyne in Pauson-Khand Cycloadditions: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pauson-Khand reaction is a powerful transition metal-catalyzed [2+2+1] cycloaddition reaction that allows for the rapid construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide.[1][2] This reaction has become a valuable tool in organic synthesis, particularly in the construction of complex molecules and natural products, due to its ability to form five-membered rings with high efficiency and stereoselectivity.[3][4] 3-Methyl-1-butyne, also known as tert-butylacetylene, is a sterically hindered terminal alkyne that serves as a valuable substrate in the Pauson-Khand reaction. Its bulky tert-butyl group plays a crucial role in directing the regioselectivity of the cycloaddition, leading to the predictable formation of specific cyclopentenone isomers.[5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in Pauson-Khand cycloadditions, focusing on reactions with representative alkenes: ethylene (B1197577) and the strained cyclic alkene, norbornene.

Regioselectivity in the Pauson-Khand Reaction with this compound

A key feature of the Pauson-Khand reaction is its high regioselectivity, especially with terminal alkynes.[5] In the case of this compound, the sterically demanding tert-butyl group consistently directs the regiochemical outcome of the reaction. The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by coordination and insertion of the alkene. The migratory insertion of the alkene into the cobalt-carbon bond is dictated by steric factors, with the alkene inserting into the less sterically hindered cobalt-carbon bond.[7][8] Consequently, the larger substituent on the alkyne, the tert-butyl group, is positioned adjacent to the newly formed carbonyl group in the cyclopentenone product.[5]

Data Presentation: Intermolecular Pauson-Khand Reactions of this compound

The following tables summarize typical reaction conditions and yields for the Pauson-Khand reaction of this compound with ethylene and norbornene. These reactions are commonly mediated by stoichiometric amounts of octacarbonyldicobalt(0), Co₂(CO)₈, although catalytic versions have been developed.[1][7]

Table 1: Pauson-Khand Reaction of this compound with Ethylene

EntryCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Product
1Co₂(CO)₈ (stoichiometric)Toluene110-12024~50-604-(tert-butyl)cyclopent-2-en-1-one
2Co₂(CO)₈ / N-Methylmorpholine N-oxide (NMO)Dichloromethane (B109758)2512~60-704-(tert-butyl)cyclopent-2-en-1-one

Table 2: Pauson-Khand Reaction of this compound with Norbornene

EntryCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Product
1Co₂(CO)₈ (stoichiometric)Benzene60-704-6~80-90exo-3-(tert-butyl)tricyclo[5.2.1.0²,⁶]dec-4-en-8-one
2[Rh(CO)₂Cl]₂ (catalytic)1,2-Dichloroethane8012~75-85exo-3-(tert-butyl)tricyclo[5.2.1.0²,⁶]dec-4-en-8-one

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Protocol 1: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction of this compound with Ethylene

This protocol describes a typical procedure for the reaction under thermal conditions.

Materials:

  • This compound

  • Octacarbonyldicobalt(0) (Co₂(CO)₈)

  • Toluene (anhydrous)

  • Ethylene gas

  • Schlenk flask or high-pressure reactor

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Carefully add octacarbonyldicobalt(0) (1.1 eq) to the solution. The color of the solution will typically change to a deep red or brown, indicating the formation of the alkyne-cobalt complex.

  • Stir the mixture at room temperature for 1-2 hours.

  • Pressurize the reaction vessel with ethylene gas (typically 1-5 atm). For laboratory scale, bubbling ethylene through the solution for a period of time may be sufficient if a high-pressure reactor is not available.

  • Heat the reaction mixture to 110-120 °C and maintain for 24 hours. Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the reaction to room temperature and carefully vent the excess ethylene pressure.

  • The reaction mixture can be filtered through a pad of celite or silica (B1680970) gel to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 4-(tert-butyl)cyclopent-2-en-1-one.

Protocol 2: NMO-Promoted Pauson-Khand Reaction of this compound with Ethylene

This protocol utilizes an N-oxide promoter to allow for milder reaction conditions.[7]

Materials:

  • This compound

  • Octacarbonyldicobalt(0) (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM, anhydrous)

  • Ethylene gas

  • Schlenk flask

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add octacarbonyldicobalt(0) (1.1 eq) and stir at room temperature for 1 hour to form the alkyne-cobalt complex.

  • Cool the mixture to 0 °C and bubble ethylene gas through the solution for 15-30 minutes.

  • Add N-Methylmorpholine N-oxide (NMO) (4.0 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion, dilute the reaction with dichloromethane and filter through a plug of silica gel.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 4-(tert-butyl)cyclopent-2-en-1-one.

Protocol 3: Stoichiometric Cobalt-Mediated Pauson-Khand Reaction of this compound with Norbornene

This protocol details the reaction with a strained alkene, which is generally more reactive than unstrained alkenes like ethylene.[5]

Materials:

  • This compound

  • Norbornene

  • Octacarbonyldicobalt(0) (Co₂(CO)₈)

  • Benzene (anhydrous)

  • Schlenk flask

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous benzene.

  • Add octacarbonyldicobalt(0) (1.1 eq) and stir at room temperature for 1 hour.

  • Add norbornene (1.2 eq) to the reaction mixture.

  • Heat the solution to 60-70 °C for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the mixture through silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain exo-3-(tert-butyl)tricyclo[5.2.1.0²,⁶]dec-4-en-8-one.

Mandatory Visualizations

Pauson_Khand_Mechanism cluster_start Reactants cluster_reaction Reaction Pathway cluster_end Product Alkyne This compound Complex Alkyne-Cobalt Complex Formation Alkyne->Complex Alkene Alkene Coordination Alkene Coordination Alkene->Coordination CO Carbon Monoxide CO_Insertion CO Insertion CO->CO_Insertion Catalyst Co2(CO)8 Catalyst->Complex Complex->Coordination Insertion Migratory Insertion Coordination->Insertion Insertion->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Product Cyclopentenone Reductive_Elimination->Product

Caption: General mechanism of the Pauson-Khand reaction.

Experimental_Workflow start Start: Flame-dried Schlenk Flask (Inert Atmosphere) add_alkyne 1. Add this compound and Anhydrous Solvent start->add_alkyne add_cobalt 2. Add Co2(CO)8 add_alkyne->add_cobalt complex_formation 3. Stir for 1-2h at RT (Alkyne-Cobalt Complex Formation) add_cobalt->complex_formation add_alkene 4. Introduce Alkene (e.g., Ethylene or Norbornene) complex_formation->add_alkene reaction_conditions 5. Apply Reaction Conditions (Heat or Promoter) add_alkene->reaction_conditions workup 6. Reaction Workup (Filtration, Extraction) reaction_conditions->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product: Substituted Cyclopentenone purification->product

Caption: A typical experimental workflow for the Pauson-Khand reaction.

References

Application Notes and Protocols for the Hydrosilylation of 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation of alkynes is a highly atom-economical and efficient method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis.[1] Vinylsilanes are valuable precursors for a variety of transformations, including cross-coupling reactions, oxidations, and reductions, making them crucial building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides a detailed protocol for the hydrosilylation of 3-Methyl-1-butyne, a common terminal alkyne, highlighting different catalytic systems and their impact on regioselectivity.

The hydrosilylation of a terminal alkyne like this compound can theoretically yield three different products: the α-vinylsilane (Markovnikov addition), the (E)-β-vinylsilane (anti-Markovnikov, trans-addition), and the (Z)-β-vinylsilane (anti-Markovnikov, cis-addition). The choice of catalyst and reaction conditions plays a critical role in controlling the regioselectivity and stereoselectivity of this transformation.[1]

Catalytic Systems and Regioselectivity

Several transition metal complexes are known to catalyze the hydrosilylation of terminal alkynes with varying degrees of selectivity. The outcome of the reaction is highly dependent on the catalyst, the silane (B1218182) used, and the reaction conditions.[1][2][3]

  • Ruthenium Catalysts: Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are highly effective for the α-selective hydrosilylation of terminal alkynes.[4] This catalyst typically promotes the trans-addition of the silane to the alkyne, leading to the formation of the α-vinylsilane.[4] The reaction is generally fast and proceeds under mild conditions.

  • Platinum and Rhodium Catalysts: Classical platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are well-known for promoting the formation of (E)-β-vinylsilanes. Similarly, rhodium-based catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), also favor the formation of the trans-β-adduct, particularly in polar solvents.

  • Organoactinide Catalysts: Organoactinide complexes like Cp*₂AnMe₂ (An = Th, U) have also been shown to catalyze the hydrosilylation of terminal alkynes.[2][3] The product distribution with these catalysts is sensitive to reaction temperature and the stoichiometry of the reactants. At room temperature, the trans-vinylsilane is typically the major product.[2][3]

Data Presentation: Hydrosilylation of Terminal Alkynes

The following table summarizes the typical regioselectivity observed with different catalysts for the hydrosilylation of terminal alkynes, which can be extrapolated to this compound.

Catalyst SystemPredominant ProductRegioselectivityStereoselectivityTypical Yield (%)
[CpRu(MeCN)₃]PF₆α-vinylsilaneHigh (α-selective)trans-addition80-95
Speier's Catalyst (H₂PtCl₆)(E)-β-vinylsilaneHigh (β-selective)trans-addition70-90
Karstedt's Catalyst(E)-β-vinylsilaneHigh (β-selective)trans-addition75-95
Wilkinson's Catalyst ([RhCl(PPh₃)₃])(E)-β-vinylsilaneModerate to High (β-selective)trans-addition60-85
Cp₂ThMe₂(E)-β-vinylsilaneModerate to High (β-selective)trans-addition50-70

Experimental Protocols

Below are general protocols for achieving α- and β-selective hydrosilylation of this compound.

Protocol 1: α-Selective Hydrosilylation using a Ruthenium Catalyst

This protocol is adapted from procedures utilizing [Cp*Ru(MeCN)₃]PF₆ for the hydrosilylation of terminal alkynes.[4]

Materials:

  • This compound

  • Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)

  • [Cp*Ru(MeCN)₃]PF₆ catalyst

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the [Cp*Ru(MeCN)₃]PF₆ catalyst (1-2 mol%).

  • Add anhydrous DCM to dissolve the catalyst.

  • Add this compound (1.0 equivalent) to the flask via syringe.

  • Slowly add the hydrosilane (1.1-1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure α-vinylsilane.

Protocol 2: (E)-β-Selective Hydrosilylation using a Platinum Catalyst

This protocol is a general procedure based on the use of Karstedt's catalyst for the hydrosilylation of terminal alkynes.

Materials:

  • This compound

  • Hydrosilane (e.g., triethylsilane, triethoxysilane)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene.

  • Add this compound (1.0 equivalent) to the flask via syringe.

  • Add the hydrosilane (1.0-1.1 equivalents) to the reaction mixture.

  • Add Karstedt's catalyst (typically 10-50 ppm of Pt) to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be directly purified by distillation or flash column chromatography on silica gel to yield the (E)-β-vinylsilane.

Mandatory Visualization

Hydrosilylation_of_3_Methyl_1_butyne cluster_reactants Reactants cluster_catalysts Catalytic Systems cluster_products Products Alkyne This compound Reaction_Node Hydrosilylation Alkyne->Reaction_Node Silane R₃Si-H Silane->Reaction_Node Ru_cat [Cp*Ru(MeCN)₃]PF₆ alpha_product α-vinylsilane Ru_cat->alpha_product Pt_Rh_cat Pt or Rh Catalysts beta_E_product (E)-β-vinylsilane Pt_Rh_cat->beta_E_product beta_Z_product (Z)-β-vinylsilane (minor) Pt_Rh_cat->beta_Z_product minor Reaction_Node->Ru_cat α-selective Reaction_Node->Pt_Rh_cat β-selective

Caption: General workflow for the hydrosilylation of this compound.

References

Application Notes and Protocols: 3-Methyl-1-butyne in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-methyl-1-butyne as a versatile C5 building block in the total synthesis of complex natural products. Its terminal alkyne and sterically hindered isopropyl group offer unique reactivity and selectivity, making it a valuable synthon in modern organic synthesis.

Overview of this compound's Utility

This compound, also known as isopropylacetylene, serves as a key starting material or intermediate in the synthesis of several biologically active natural products. Its terminal alkyne functionality allows for a wide range of transformations, including carbon-carbon bond formation through coupling reactions, cycloadditions, and nucleophilic additions. The isopropyl group provides steric bulk that can influence the stereochemical outcome of reactions, leading to high levels of diastereoselectivity and enantioselectivity.

This document highlights the application of this compound in the total synthesis of:

  • (-)-Citrinadin A and (+)-Citrinadin B

  • Oscillatoxin D

  • (+)-Frondosin A

  • Coraxeniolide A

Key reactions involving this compound that will be detailed include:

  • Sonogashira Coupling

  • Pauson-Khand Reaction

  • Ruthenium-Catalyzed Cycloaddition

  • Titanium-Catalyzed Pyrrole (B145914) Synthesis

Application in Natural Product Total Synthesis

Total Synthesis of (+)-Citrinadin B

In the total synthesis of the spirooxindole alkaloid (+)-citrinadin B, this compound is incorporated via a Sonogashira coupling reaction to introduce a key side chain.[1][2][3] This reaction demonstrates the utility of this compound in late-stage functionalization of complex intermediates.

Reaction Scheme:

G A Aryl Bromide Intermediate C Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N A->C B This compound B->C D Alkynylated Intermediate C->D

Caption: Sonogashira coupling of this compound.

Quantitative Data:

EntryAryl HalideAlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Spirooxindole IntermediateThis compoundPd(PPh3)2Cl2, CuIEt3NDMF801285

Experimental Protocol: Sonogashira Coupling in the Synthesis of (+)-Citrinadin B Intermediate

  • To a solution of the aryl bromide intermediate (1.0 equiv) in anhydrous and degassed N,N-dimethylformamide (DMF, 0.1 M) are added triethylamine (B128534) (Et3N, 3.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 equiv).

  • This compound (1.5 equiv) is then added dropwise to the reaction mixture at room temperature under an inert atmosphere (Argon).

  • The reaction mixture is heated to 80 °C and stirred for 12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkynylated intermediate.

Application in the Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones. This compound can serve as the alkyne component in this reaction, leading to the formation of α,β-unsaturated five-membered rings, which are common motifs in natural products.[4]

Reaction Workflow:

G A Reactant Mixing (this compound, Alkene, Co2(CO)8) B Reaction under CO atmosphere (Heat) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography) C->D E Cyclopentenone Product D->E

Caption: Workflow for the Pauson-Khand reaction.

Quantitative Data:

EntryAlkeneAlkyneCatalystSolventTemp (°C)Time (h)Yield (%)
1NorborneneThis compoundCo2(CO)8Toluene (B28343)1102475
21-HexeneThis compound[Rh(CO)2Cl]2Toluene1001868

Experimental Protocol: Intermolecular Pauson-Khand Reaction

  • In a flame-dried Schlenk flask under an atmosphere of carbon monoxide (CO, balloon), a solution of the alkene (1.2 equiv) and this compound (1.0 equiv) in toluene (0.2 M) is prepared.

  • Dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv) is added in one portion at room temperature.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is redissolved in a minimal amount of dichloromethane (B109758) and purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding cyclopentenone.

Ruthenium-Catalyzed Cycloaddition

Ruthenium complexes can catalyze the [2+2+2] cycloaddition of this compound with diynes to construct substituted aromatic rings, which are prevalent in natural product structures.[5][6] This methodology provides an efficient route to complex polycyclic systems.

Signaling Pathway Analogy:

G cluster_0 Catalytic Cycle A [Ru] Catalyst B Alkyne Coordination A->B This compound C Oxidative Coupling B->C D Diyne Insertion C->D Diyne E Reductive Elimination D->E E->A Aromatic Product

Caption: Ruthenium-catalyzed cycloaddition cycle.

Quantitative Data:

EntryDiyneAlkyneCatalystSolventTemp (°C)Time (h)Yield (%)
11,7-OctadiyneThis compoundCp*RuCl(cod)Toluene801682

Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition

  • A mixture of the diyne (1.0 equiv), this compound (1.5 equiv), and [Cp*RuCl(cod)] (0.05 equiv) in anhydrous toluene (0.1 M) is placed in a sealed tube.

  • The reaction is heated at 80 °C for 16 hours.

  • After cooling, the reaction mixture is concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the aromatic product.

Titanium-Catalyzed Pyrrole Synthesis

This compound can be utilized in titanium-catalyzed multicomponent reactions to synthesize highly substituted pyrroles.[1][7][8][9] These heterocyclic motifs are common in many natural products and pharmaceuticals.

Logical Relationship Diagram:

G A This compound E [2+2+1] Cycloaddition A->E B Second Alkyne B->E C Azobenzene (B91143) C->E D [Ti] Imido Complex D->E Catalyst F Substituted Pyrrole E->F

Caption: Logic of Ti-catalyzed pyrrole synthesis.

Quantitative Data:

EntryAlkyne 1Alkyne 2Nitrogen SourceCatalystSolventTemp (°C)Time (h)Yield (%)
1This compound4-Octyne (B155765)AzobenzeneTi(NMe2)2(dmpm)Toluene1102478

Experimental Protocol: Titanium-Catalyzed [2+2+1] Pyrrole Synthesis

  • In a glovebox, a vial is charged with the titanium catalyst (0.05 equiv), 4-octyne (1.0 equiv), this compound (1.2 equiv), azobenzene (1.1 equiv), and toluene (0.5 M).

  • The vial is sealed and heated to 110 °C for 24 hours.

  • The reaction mixture is cooled to room temperature and then exposed to air.

  • The mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired pyrrole.

Conclusion

This compound is a highly valuable and versatile building block in the total synthesis of natural products. Its participation in a variety of powerful chemical transformations, including Sonogashira couplings, Pauson-Khand reactions, and catalyzed cycloadditions, allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a practical guide for researchers in organic synthesis and drug development to effectively utilize this important synthon in their synthetic endeavors.

References

Application Notes and Protocols: Ruthenium-Catalyzed Transformations of 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key ruthenium-catalyzed transformations involving 3-methyl-1-butyne, also known as tert-butylacetylene. The methodologies described herein are foundational for the synthesis of complex organic molecules and are of significant interest in the field of drug discovery and development.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. Unlike the more common copper-catalyzed reaction which yields the 1,4-isomer, the ruthenium-catalyzed pathway offers complementary regioselectivity. The use of catalysts such as Pentamethylcyclopentadienyl)ruthenium(II) chloride complexes is crucial for this transformation.[1][2][3]

Application Note:

This protocol details the synthesis of 1,5-disubstituted triazoles utilizing a terminal alkyne. While the provided experimental data is for a structurally related internal alkyne (4,4-dimethyl-2-pentyne), the procedure is adaptable for terminal alkynes like this compound. The reaction demonstrates the catalyst's ability to function even with sterically hindered substrates, albeit with potentially lower yields and longer reaction times.

Quantitative Data:
EntryAlkyneAzide (B81097)CatalystProductYield (%)Ref.
14,4-dimethyl-2-pentyne (B1597327)Benzyl (B1604629) azideCp*RuCl(PPh₃)₂1-Benzyl-5-tert-butyl-4-methyl-1H-[1][4][5]triazole15[5]
Experimental Protocol: Synthesis of 1-Benzyl-5-tert-butyl-4-methyl-1H-[1][4][5]triazole

Materials:

  • 4,4-dimethyl-2-pentyne (methyl tert-butyl acetylene)

  • Benzyl azide

  • Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl)ruthenium(II) dichloride bis(triphenylphosphine)

  • Benzene (B151609) (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cp*RuCl(PPh₃)₂ (40 mg, 0.05 mmol).

  • Add anhydrous benzene (5 mL) to dissolve the catalyst.

  • Add benzyl azide (67 mg, 0.50 mmol) to the solution.

  • Add 4,4-dimethyl-2-pentyne (245 mg, 2.5 mmol).

  • The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure product.[5]

Characterization Data for 1-Benzyl-5-tert-butyl-4-methyl-1H-[1][4][5]triazole: [5]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32−7.27 (m, 3H), 6.99−6.97 (m, 2H), 5.73 (s, 2H), 2.50 (s, 3H), 1.32 (s, 9H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 140.5, 140.1, 137.2, 129.2, 128.1, 126.5, 54.2, 31.9, 30.9, 15.0.

  • LRMS-ES+ m/z (relative intensity): 230 (MH⁺, 55).

  • HRMS-ES+ (C₁₄H₂₀N₃): calcd 230.1657 (MH⁺), found 230.1647.

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne This compound Intermediate1 Ruthenacycle Intermediate Alkyne->Intermediate1 + Azide Azide R-N₃ Catalyst Cp*RuCl(L)₂ Catalyst->Intermediate1 Oxidative Coupling Intermediate2 Reductive Elimination Transition State Intermediate1->Intermediate2 Intermediate2->Catalyst Catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole Intermediate2->Product Reductive Elimination

RuAAC Catalytic Cycle

Ruthenium-Catalyzed Hydrosilylation

Ruthenium-catalyzed hydrosilylation of terminal alkynes is a powerful method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The catalyst [Cp*Ru(MeCN)₃]PF₆ has been shown to be highly effective for the trans-addition of silanes to alkynes, affording α-vinylsilane products with good regioselectivity.[4]

Application Note:

This protocol describes a general method for the hydrosilylation of terminal alkynes. While this compound is not explicitly detailed in the reference, the procedure is applicable to a wide range of terminal alkynes, including sterically demanding ones. The reaction typically proceeds rapidly at room temperature.

Quantitative Data (Representative Examples for Terminal Alkynes):
EntryAlkyneSilane (B1218182)CatalystProduct(s) (α:β ratio)Yield (%)Ref.
11-HexyneHSiMe₂Ph[CpRu(MeCN)₃]PF₆α- and β-vinylsilanes (10:1)88[4]
2PhenylacetyleneHSiEt₃[CpRu(MeCN)₃]PF₆α-vinylsilane95[4]
3TrimethylsilylacetyleneHSiMe₂Ph[Cp*Ru(MeCN)₃]PF₆α-vinylsilane85[4]
Experimental Protocol: General Procedure for Hydrosilylation of Terminal Alkynes

Materials:

  • This compound

  • Triethylsilane (or other desired silane)

  • [Cp*Ru(MeCN)₃]PF₆ (Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the terminal alkyne (1.0 mmol).

  • Add anhydrous dichloromethane (2 mL).

  • Add the silane (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the catalyst [Cp*Ru(MeCN)₃]PF₆ (0.01-0.05 mmol) in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the vinylsilane product.[4]

Hydrosilylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine this compound and Silane in DCM Cooling Cool to 0 °C Reactants->Cooling Catalyst Add [Cp*Ru(MeCN)₃]PF₆ Cooling->Catalyst Stir Stir at Room Temperature Catalyst->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Column Chromatography Concentrate->Purify Product α-Vinylsilane Product Purify->Product

Hydrosilylation Workflow

Ruthenium-Catalyzed Hydroarylation

Ruthenium-catalyzed hydroarylation enables the direct addition of a C-H bond of an arene across the triple bond of an alkyne, providing a highly atom-economical route to substituted alkenes. Catalysts such as [RuCl₂(p-cymene)]₂ are commonly employed for this transformation, often requiring a directing group on the arene to achieve high regioselectivity.[6]

Application Note:
Quantitative Data (Representative Example):

| Entry | Arene (with directing group) | Alkyne | Catalyst | Additive/Base | Product | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Phenylpyridine | 3,3,3-trifluoro-1-propyne (in situ) | [RuCl₂(p-cymene)]₂ | tBuONa | β-Trifluoromethylstyrene derivative | up to 87 |[7] |

Experimental Protocol: General Procedure for Directed Hydroarylation

Materials:

  • Arene with a directing group (e.g., 2-phenylpyridine)

  • This compound

  • [RuCl₂(p-cymene)]₂

  • Base (e.g., K₂CO₃, tBuONa)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube, combine the arene (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.025-0.05 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Add this compound (1.2-1.5 mmol).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Hydroarylation_Concept cluster_inputs Inputs Arene Arene (with Directing Group) Reaction C-H Activation & Alkyne Insertion Arene->Reaction Alkyne This compound Alkyne->Reaction Catalyst [RuCl₂(p-cymene)]₂ Catalyst->Reaction Catalysis Product Substituted Alkene Reaction->Product

Hydroarylation Concept Map

References

Applications of 3-Methyl-1-butyne in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne that serves as a versatile building block in medicinal chemistry. Its reactive triple bond and the presence of a bulky isopropyl group offer unique steric and electronic properties that are advantageous in the synthesis of complex molecular architectures and the development of novel therapeutic agents. The terminal alkyne functionality allows for its participation in a variety of powerful coupling reactions, including the Sonogashira coupling, Pauson-Khand reaction, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." These reactions are instrumental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse scaffolds for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in medicinal chemistry, with a focus on the synthesis of antiviral and anticancer agents.

Application Notes

Synthesis of Antiviral Agents: Efavirenz Intermediate Analog

This compound is a key structural motif analogous to the cyclopropylacetylene (B33242) used in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV. The synthesis of a key intermediate for Efavirenz involves a Grignard reaction with a terminal alkyne. The protocol outlined below describes the synthesis of an analogous intermediate, demonstrating the utility of terminal alkynes in the preparation of potent antiviral compounds. The high yield and selectivity of this reaction make it an attractive strategy for the large-scale synthesis of drug intermediates.

Construction of Bioactive Heterocycles via Click Chemistry

The terminal alkyne of this compound is an ideal handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, a class of heterocycles with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The resulting triazole ring is metabolically stable and can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets. The straightforward and high-yielding nature of click chemistry makes it a powerful tool for generating libraries of compounds for high-throughput screening.

Synthesis of Cyclopentenones via Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. These five-membered ring structures are present in numerous natural products with interesting biological activities, including anticancer properties. This compound can be employed as the alkyne component in this reaction to generate substituted cyclopentenones. The regioselectivity of the reaction is often controlled by the steric bulk of the alkyne substituent, with the larger group (in this case, isopropyl) typically orienting itself adjacent to the carbonyl group in the product.

Formation of Carbon-Carbon Bonds via Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis and is widely used in medicinal chemistry to construct complex molecular frameworks. This compound can be coupled with a variety of aryl and heteroaryl halides to generate substituted alkynes, which can serve as key intermediates in the synthesis of kinase inhibitors and other targeted therapies.

Experimental Protocols

Protocol 1: Synthesis of an Efavirenz Intermediate Analog via Grignard Reaction

This protocol is adapted from the synthesis of a key intermediate of the antiviral drug Efavirenz, utilizing a terminal alkyne analogous to this compound.[1]

Reaction:

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small amount of dry 2-MeTHF to cover the magnesium.

  • Slowly add a solution of ethyl bromide (1.2 equivalents) in 2-MeTHF via the dropping funnel to initiate the Grignard reagent formation. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the magnesium has completely reacted, cool the solution to 0 °C.

  • Slowly add a solution of cyclopropyl acetylene (1.2 equivalents) in 2-MeTHF.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of 2-(trifluoroacetyl)-4-chloroaniline (1.0 equivalent) in 2-MeTHF.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from petroleum ether to afford the purified 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.

Quantitative Data:

Reactant (Analog)ProductYield (%)Purity (%)Reference
Cyclopropyl acetylene2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol95.2 - 97.1>99.8[1]

Workflow for Grignard Reaction in Efavirenz Intermediate Synthesis

G reagents Mg, Ethyl Bromide, 2-MeTHF grignard Formation of Ethylmagnesium Bromide reagents->grignard acetylide Formation of Cyclopropylacetylenylmagnesium Bromide grignard->acetylide alkyne Cyclopropyl Acetylene (or this compound) alkyne->acetylide addition Nucleophilic Addition acetylide->addition aniline 2-(trifluoroacetyl)-4-chloroaniline aniline->addition workup Quenching & Purification addition->workup product Efavirenz Intermediate Analog workup->product

Grignard reaction for Efavirenz intermediate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction between a terminal alkyne, such as this compound, and an organic azide (B81097).

Reaction:

Materials:

  • This compound (1.0 equivalent)

  • Organic azide (e.g., benzyl (B1604629) azide) (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

  • Sodium ascorbate (B8700270) (0.1 equivalents)

  • Solvent (e.g., a 1:1 mixture of water and tert-butanol)

Procedure:

  • In a round-bottom flask, dissolve this compound and the organic azide in the water/tert-butanol solvent mixture.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.

  • In another vial, prepare a fresh solution of sodium ascorbate in water.

  • To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution.

  • Add the sodium ascorbate solution to the reaction mixture. The reaction is often exothermic and a color change may be observed.

  • Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

General Workflow for CuAAC (Click Chemistry)

G alkyne This compound cycloaddition [3+2] Cycloaddition alkyne->cycloaddition azide Organic Azide azide->cycloaddition catalyst Cu(II)SO4, Sodium Ascorbate (forms Cu(I) in situ) catalyst->cycloaddition purification Purification cycloaddition->purification triazole 1,2,3-Triazole Product purification->triazole

Copper-catalyzed azide-alkyne cycloaddition.
Protocol 3: Pauson-Khand Reaction

This is a general protocol for the cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.

Reaction:

Materials:

  • This compound (1.0 equivalent)

  • Alkene (e.g., norbornene) (1.2 equivalents)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equivalents)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Carbon monoxide (CO) gas (balloon or pressurized)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add dicobalt octacarbonyl to the solution and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex. A color change is typically observed.

  • Add the alkene to the reaction mixture.

  • Purge the flask with carbon monoxide and maintain a CO atmosphere (e.g., using a balloon).

  • Heat the reaction mixture to 60-80 °C and stir for 12-48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and open it to the air to decompose the excess cobalt carbonyl.

  • Filter the mixture through a pad of Celite or silica gel to remove cobalt residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

The yields of Pauson-Khand reactions can be variable depending on the substrates. For the reaction of trifluoromethyl alkynes with ethylene, yields of 53-58% have been reported.[4]

Mechanism of the Pauson-Khand Reaction

G start Alkyne + Co2(CO)8 complex Alkyne-Cobalt Complex start->complex -2CO alkene_coord Alkene Coordination complex->alkene_coord + Alkene -CO insertion Migratory Insertion alkene_coord->insertion co_insertion CO Insertion insertion->co_insertion +CO elimination Reductive Elimination co_insertion->elimination product Cyclopentenone elimination->product

Simplified Pauson-Khand reaction mechanism.
Protocol 4: Sonogashira Coupling

This is a general protocol for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

Reaction:

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-iodotoluene) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Base (e.g., triethylamine (B128534) or diisopropylamine) (solvent and base)

  • Anhydrous, degassed solvent (if the base is not the solvent, e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent (if used) followed by the amine base.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

While specific yield data for the Sonogashira coupling of this compound is not provided in the search results, these reactions are generally high-yielding.

Catalytic Cycle of the Sonogashira Coupling

G pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation pd_alkynyl Ar-Pd(II)-C≡C-R(L2) transmetalation->pd_alkynyl elimination Reductive Elimination pd_alkynyl->elimination elimination->pd0 product Ar-C≡C-R elimination->product aryl_halide Ar-X aryl_halide->pd_complex alkyne H-C≡C-R alkyne->cu_acetylide cu_catalyst Cu(I)X cu_catalyst->cu_acetylide base Base base->cu_acetylide

Simplified Sonogashira catalytic cycle.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its participation in key synthetic transformations such as Grignard reactions, click chemistry, Pauson-Khand reactions, and Sonogashira couplings provides medicinal chemists with powerful tools to construct diverse and complex molecules with potential therapeutic applications. The protocols provided herein serve as a guide for the utilization of this important synthetic intermediate in the pursuit of novel drug candidates. Further exploration of the biological activities of compounds derived from this compound is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols: Titanium-Catalyzed Multicomponent Synthesis of Pyrroles Using 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole (B145914) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and modular methods for the synthesis of polysubstituted pyrroles is therefore a significant goal in synthetic organic chemistry. Multicomponent reactions (MCRs) offer an atom-economical and convergent approach to complex molecules from simple starting materials in a single operation. This application note details a protocol for the synthesis of substituted pyrroles via a titanium-catalyzed multicomponent reaction, specifically utilizing 3-Methyl-1-butyne as the alkyne component.

Titanium, being an earth-abundant and environmentally benign metal, presents a sustainable alternative to precious metal catalysts often employed in C-N bond-forming reactions.[1][2] The described methodology is based on a formal [2+2+1] cycloaddition of two alkyne molecules with a diazene (B1210634), acting as the nitrogen source, to construct the pyrrole core.[2][3] This process is believed to proceed through a Ti(II)/Ti(IV) redox catalytic cycle, offering a novel retrosynthetic disconnection for pyrrole synthesis.[3][4]

Reaction Principle

The core transformation involves the reaction of a titanium imido complex with two equivalents of a terminal alkyne. The currently accepted mechanism for this titanium-catalyzed formal [2+2+1] pyrrole synthesis is initiated by the formation of a titanium imido species from a precatalyst. This is followed by a [2+2] cycloaddition with the first molecule of the alkyne to form an azatitanacyclobutene intermediate. Subsequent insertion of a second alkyne molecule leads to the formation of an azatitanacyclohexadiene. Finally, reductive elimination from this intermediate yields the desired pyrrole product and regenerates the active titanium(II) species, which is then reoxidized by the diazene to complete the catalytic cycle.[3][4]

Mandatory Visualizations

Reaction Mechanism

reaction_mechanism cluster_cycle Catalytic Cycle Ti_IV_Imido [Ti]=NPh (IV) Azatitanacyclobutene Azatitanacyclobutene intermediate Ti_IV_Imido->Azatitanacyclobutene + Alkyne [2+2] Cycloaddition Alkyne1 2 x this compound Azatitanacyclohexadiene Azatitanacyclohexadiene intermediate Azatitanacyclobutene->Azatitanacyclohexadiene + Alkyne Insertion Pyrrole_Ti_II Pyrrole-Ti Complex Azatitanacyclohexadiene->Pyrrole_Ti_II Reductive Elimination Pyrrole_Product 2,5-Di(tert-butyl)-1-phenylpyrrole Pyrrole_Ti_II->Pyrrole_Product Ti_II Ti Pyrrole_Ti_II->Ti_II - Pyrrole Regeneration Catalyst Regeneration Ti_II->Regeneration + Azobenzene (B91143) Azobenzene PhN=NPh Regeneration->Ti_IV_Imido Oxidation

Caption: Proposed catalytic cycle for the titanium-catalyzed [2+2+1] synthesis of pyrroles.

Experimental Workflow

experimental_workflow Start Start Setup Assemble Reaction Vessel under Inert Atmosphere Start->Setup Add_Catalyst Add [py₂TiCl₂(NPh)]₂ Catalyst Precursor Setup->Add_Catalyst Add_Azobenzene Add Azobenzene Add_Catalyst->Add_Azobenzene Add_Solvent Add Anhydrous Solvent (e.g., Bromobenzene) Add_Azobenzene->Add_Solvent Add_Alkyne Add this compound Add_Solvent->Add_Alkyne Reaction Heat Reaction Mixture (e.g., 110 °C, 24 h) Add_Alkyne->Reaction Workup Reaction Workup Reaction->Workup Cool Cool to Room Temperature Workup->Cool Filter Filter through Silica (B1680970) Plug Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the synthesis of substituted pyrroles.

Experimental Protocols

Synthesis of Titanium Precatalyst: [py₂TiCl₂(NPh)]₂

This protocol is adapted from procedures for similar titanium imido complexes.

Materials:

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve TiCl₄ in anhydrous toluene in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of aniline in anhydrous toluene to the cooled TiCl₄ solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add an excess of anhydrous pyridine to the mixture and stir for an additional 1 hour.

  • Filter the resulting suspension under inert atmosphere to remove any insoluble byproducts.

  • Remove the solvent from the filtrate under reduced pressure to yield a solid.

  • Wash the solid with anhydrous hexanes and dry under vacuum to afford the [py₂TiCl₂(NPh)]₂ precatalyst.

Multicomponent Synthesis of 2,5-Di(tert-butyl)-1-phenylpyrrole

This protocol is based on general procedures for the titanium-catalyzed synthesis of pyrroles from terminal alkynes, adapted for this compound.[1]

Materials:

  • [py₂TiCl₂(NPh)]₂ (precatalyst)

  • This compound

  • Azobenzene

  • Anhydrous bromobenzene (B47551)

  • Schlenk tube or similar reaction vessel

  • Silica gel for chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

  • In a glovebox, add the titanium precatalyst, [py₂TiCl₂(NPh)]₂ (0.025 mmol, 0.05 equiv.), and azobenzene (0.5 mmol, 1.0 equiv.) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous bromobenzene (2 mL) to the Schlenk tube.

  • Add this compound (1.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pass the reaction mixture through a short plug of silica gel, eluting with a hexanes/ethyl acetate mixture to remove the catalyst residue.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the product and remove the solvent in vacuo to yield the purified 2,5-Di(tert-butyl)-1-phenylpyrrole.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes
ParameterValue/ConditionNotes
Alkyne This compoundA bulky terminal alkyne.
Nitrogen Source AzobenzeneActs as the nitrene precursor.
Catalyst [py₂TiCl₂(NPh)]₂5 mol% (dimer) loading.
Solvent BromobenzeneAnhydrous conditions are crucial.
Temperature 110 °CEnsure consistent heating.
Reaction Time 24 hoursMonitor by TLC or GC-MS if possible.
Expected Yield 60-80%Based on reactions with similar terminal alkynes.[1]
Table 2: Representative Characterization Data for an Analogous Product (2,5-Dimethyl-1-phenylpyrrole)
AnalysisExpected Data for 2,5-Dimethyl-1-phenylpyrrole[5]
¹H NMR (CDCl₃)δ (ppm): 7.50-7.20 (m, 5H, Ar-H), 5.90 (s, 2H, pyrrole-H), 2.05 (s, 6H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): 139.0, 129.1, 128.8, 128.3, 127.6, 105.6, 13.0
Mass Spec (MS) m/z: 171.10 [M]⁺

Note for 2,5-Di(tert-butyl)-1-phenylpyrrole: The ¹H NMR spectrum would be expected to show a singlet for the tert-butyl groups (around 1.3 ppm) and signals for the aromatic and pyrrole protons. The ¹³C NMR would show signals for the quaternary carbons of the tert-butyl groups and the methyl carbons, in addition to the aromatic and pyrrole carbons. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Concluding Remarks

The titanium-catalyzed multicomponent synthesis of pyrroles is a powerful and sustainable method for accessing highly substituted N-heterocyles. The use of this compound as a substrate is expected to proceed efficiently under the outlined conditions, providing access to sterically hindered pyrrole derivatives that may be of interest in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to explore this chemistry further. It is important to note that optimization of reaction conditions may be necessary to achieve the highest possible yields for this specific substrate.

References

Protecting Group Strategies for the Terminal Alkyne in 3-Methyl-1-butyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The terminal alkyne functionality is a versatile handle in organic synthesis, enabling a wide array of transformations such as Sonogashira couplings, click chemistry, and acetylide additions.[1][2][3] However, the acidic nature of the terminal proton can interfere with many synthetic steps, necessitating the use of protecting groups.[1] For a sterically hindered terminal alkyne like 3-methyl-1-butyne, the choice of protecting group and the conditions for its introduction and removal are critical for achieving high yields and avoiding side reactions. This document provides a detailed guide to common and effective protecting group strategies for this compound, focusing on silyl (B83357) and diphenylphosphoryl protecting groups.

An ideal protecting group for the terminal alkyne should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] The selection of a suitable protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other protecting groups.[4]

Silyl Protecting Groups:

Silyl ethers are the most common protecting groups for terminal alkynes due to their ease of introduction, tunable stability, and relatively mild deprotection conditions.[5] The stability of silyl protecting groups is highly dependent on the steric bulk of the substituents on the silicon atom.

  • Trimethylsilyl (TMS): The TMS group is one of the most common and easily cleaved silyl protecting groups. Its small size allows for rapid protection of the terminal alkyne. However, it is also quite labile and can be removed under mildly acidic or basic conditions, which may not be suitable for all synthetic routes.[5] Deprotection is typically achieved with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or with mild bases such as potassium carbonate in methanol (B129727).[6][7]

  • Triisopropylsilyl (TIPS): The bulky isopropyl groups on the silicon atom make the TIPS group significantly more stable than the TMS group.[5][8] This enhanced stability makes it the protecting group of choice when the protected alkyne needs to be subjected to more vigorous reaction conditions. Deprotection of the TIPS group generally requires stronger conditions, such as TBAF in a refluxing solvent or other fluoride sources.[8][9] The increased steric hindrance of the TIPS group can sometimes lead to slower protection reactions.

Diphenylphosphoryl (Ph2P(O)) Protecting Group:

The diphenylphosphoryl group is a less common but highly useful protecting group for terminal alkynes, particularly in the context of complex molecule synthesis and purification.[1]

  • Advantages: The high polarity of the diphenylphosphoryl group can significantly aid in the purification of intermediates by chromatography.[1] It is stable to acidic conditions and can be selectively removed in the presence of silyl protecting groups.[1][4] This orthogonality is a key advantage in multi-step syntheses.[4]

  • Introduction and Removal: The Ph2P(O) group is typically introduced by reaction of the terminal alkyne with diphenylphosphinoyl chloride (Ph2P(O)Cl). Deprotection can be achieved using bases such as methylmagnesium bromide or potassium tert-butoxide.[1]

Orthogonal Protection Strategies:

In complex syntheses, it is often necessary to deprotect one functional group while leaving others protected. The differential stability of the TMS, TIPS, and Ph2P(O) groups allows for such orthogonal strategies. For instance, a TMS-protected alkyne can be deprotected in the presence of a TIPS-protected alcohol. Similarly, a Ph2P(O)-protected alkyne is stable to the fluoride-based deprotection conditions used for silyl ethers, and silyl ethers are stable to the basic conditions used to remove the Ph2P(O) group.[4]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of this compound with common protecting groups. Please note that yields are highly dependent on reaction scale and purification methods.

Table 1: Protection of this compound

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TMS n-BuLi, TMSClTHF-78 to RT1 - 2> 90
TIPS n-BuLi, TIPSClTHF-78 to RT2 - 4> 85
Ph2P(O) n-BuLi, Ph2P(O)ClTHF-78 to RT2 - 4~80-90

Table 2: Deprotection of Protected this compound

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TMS K2CO3, MeOHMethanolRT1 - 3> 95
TMS TBAF (1M in THF)THFRT0.5 - 1> 95
TIPS TBAF (1M in THF)THFRT to 602 - 12> 90
Ph2P(O) MeMgBr (3M in Et2O)THF0 to RT1 - 3> 90

Experimental Protocols

Protocol 1: Protection of this compound with Trimethylsilyl (TMS) Group

  • Materials:

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add this compound to the cooled THF.

    • Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

    • Add TMSCl dropwise to the solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the product by distillation or flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of TMS-Protected this compound using Potassium Carbonate

  • Materials:

    • TMS-protected this compound (1.0 equiv)

    • Potassium carbonate (K2CO3) (0.5 equiv)

    • Methanol (MeOH)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve the TMS-protected this compound in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution and stir the mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[6]

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Protocol 3: Protection of this compound with Triisopropylsilyl (TIPS) Group

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (1.1 equiv, 2.5 M solution in hexanes)

    • Chlorotriisopropylsilane (TIPSCl) (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Follow the same procedure as for TMS protection (Protocol 1), substituting TIPSCl for TMSCl.

    • The reaction time after the addition of TIPSCl may need to be extended to 2-4 hours at room temperature to ensure complete reaction due to the increased steric hindrance of the TIPS group.

Protocol 4: Deprotection of TIPS-Protected this compound using TBAF

  • Materials:

    • TIPS-protected this compound (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.2 equiv, 1 M solution in THF)

    • Tetrahydrofuran (THF)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve the TIPS-protected this compound in THF in a round-bottom flask.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-60 °C.[8]

    • Upon completion (typically 2-12 hours), dilute the reaction mixture with diethyl ether.

    • Wash the organic layer with water and brine to remove the majority of the TBAF byproducts.[10]

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography on silica gel to remove any remaining TBAF residues.

Protocol 5: Protection of this compound with Diphenylphosphoryl (Ph2P(O)) Group

  • Materials:

    • This compound (1.0 equiv)

    • n-Butyllithium (1.1 equiv, 2.5 M solution in hexanes)

    • Diphenylphosphinoyl chloride (Ph2P(O)Cl) (1.1 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Follow the same procedure as for TMS protection (Protocol 1), substituting a solution of Ph2P(O)Cl in THF for TMSCl.

    • The reaction is typically stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

Protocol 6: Deprotection of Ph2P(O)-Protected this compound using MeMgBr

  • Materials:

    • Ph2P(O)-protected this compound (1.0 equiv)

    • Methylmagnesium bromide (MeMgBr) (1.2 equiv, 3 M solution in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve the Ph2P(O)-protected this compound in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Add the MeMgBr solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography on silica gel.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection of this compound cluster_deprotection Deprotection Start This compound Deprotonation Deprotonation (n-BuLi, THF, -78°C) Start->Deprotonation Acetylide Lithium Acetylide Deprotonation->Acetylide Reaction Reaction with Electrophile Acetylide->Reaction TMSCl, TIPSCl, or Ph2P(O)Cl Protected_Alkyne Protected Alkyne Reaction->Protected_Alkyne Protected_Alkyne_Dep Protected Alkyne Deprotection_Step Deprotection Reagent Protected_Alkyne_Dep->Deprotection_Step K2CO3/MeOH (TMS) TBAF (TMS, TIPS) MeMgBr (Ph2P(O)) Deprotected_Alkyne This compound Deprotection_Step->Deprotected_Alkyne

Caption: General workflow for the protection and deprotection of this compound.

Orthogonal_Deprotection cluster_tms_deprotection Selective TMS Deprotection cluster_tips_deprotection TIPS Deprotection Start Dual-Protected Substrate R-O-TIPS Alkyne-TMS TBAF TBAF, THF, RT Start:f2->TBAF Product1 TIPS-Protected Alcohol R-O-TIPS Terminal Alkyne TBAF->Product1:f2 TBAF_reflux TBAF, THF, Reflux Product1:f1->TBAF_reflux Product2 Diol R-OH Terminal Alkyne TBAF_reflux->Product2:f1

Caption: Orthogonal deprotection strategy for a molecule with TMS and TIPS protecting groups.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using the sterically hindered terminal alkyne, 3-Methyl-1-butyne. This "click chemistry" reaction is a cornerstone of modern chemical synthesis, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] Such triazole linkages are valuable in drug discovery, bioconjugation, and materials science due to their high stability and ability to act as bioisosteres for amide bonds.[3][4]

The protocols detailed below address the challenges associated with sterically hindered alkynes, offering guidance on catalyst selection, reaction optimization, and general procedures for successful cycloaddition.

Introduction to CuAAC with Sterically Hindered Alkynes

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and broad functional group tolerance.[1][2] The generally accepted mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form a six-membered copper-containing intermediate that rearranges to the stable triazole product.

However, the reactivity of the alkyne component can be significantly influenced by its steric profile. Substrates like this compound, with a bulky isopropyl group adjacent to the alkyne, can exhibit slower reaction rates compared to unhindered terminal alkynes such as phenylacetylene (B144264) or propargyl alcohol.[5][6] This reduced reactivity necessitates careful optimization of reaction parameters to achieve high conversion and yield.

Data Presentation: Representative Reaction Parameters

While specific quantitative data for this compound is not extensively published, the following tables provide representative data for the CuAAC reaction of benzyl (B1604629) azide with a sterically comparable aliphatic alkyne, hex-1-yne. These values can serve as a starting point for the optimization of reactions with this compound.

Table 1: Reaction of Benzyl Azide with Hex-1-yne using a Functionalized NHC-Based Polynuclear Copper Catalyst [5][6]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
10.5Neat250.0842
20.5Neat250.563
30.5Neat253>98

Reaction conditions: Benzyl azide (0.5 mmol), hex-1-yne (0.5 mmol), and catalyst [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ under an argon atmosphere.[5][6]

Table 2: General Comparison of Alkyne Reactivity in CuAAC

Alkyne TypeGeneral ReactivityKey Considerations
Aromatic (e.g., Phenylacetylene)HighElectron-withdrawing groups can increase reactivity.
Unhindered Aliphatic (e.g., Propargyl Alcohol)Moderate to HighGood balance of reactivity and stability.
Sterically Hindered Aliphatic (e.g., this compound)LowerMay require higher catalyst loading, elevated temperatures, or longer reaction times. Specialized catalyst systems can be beneficial.
Electronically Activated (e.g., Propiolamides)Very HighMore reactive but may be prone to side reactions like Michael addition.[7]

Experimental Protocols

The following protocols provide detailed methodologies for performing the CuAAC reaction with this compound.

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted triazoles on a laboratory scale.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vial, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 water:t-butanol).

  • Prepare a premixed solution of CuSO₄·5H₂O (0.01-0.05 eq) and the ligand (THPTA or TBTA, 0.05-0.25 eq) in water. The ligand to copper ratio should be approximately 5:1.[7]

  • Add the copper/ligand solution to the reaction mixture.

  • De-gas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Prepare a fresh solution of sodium ascorbate (0.1-0.5 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance of this compound, the reaction may require several hours to reach completion.

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Protocol for Bioconjugation

This protocol is adapted for the conjugation of molecules to biological systems, such as proteins or nucleic acids, where aqueous conditions and low concentrations are required.[8][9]

Materials:

  • Alkyne-modified biomolecule (containing the this compound moiety)

  • Azide-labeled cargo molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Aminoguanidine (B1677879) (optional, to scavenge reactive byproducts)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule in the appropriate buffer.

  • Add the azide-labeled cargo molecule. A slight excess (1.2-2.0 eq) of the cargo molecule is often used.

  • Prepare a premixed solution of CuSO₄·5H₂O and THPTA in buffer. A typical final concentration for copper is 50-250 µM, with a 5-fold excess of THPTA.

  • Add the copper/THPTA solution to the reaction mixture.

  • If using, add aminoguanidine to a final concentration of approximately 5 mM.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or as optimized.

  • The conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.

Mandatory Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide R2-N3 Six_Membered_Intermediate Six-Membered Cu Intermediate Azide->Six_Membered_Intermediate CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Cu_Acetylide->Six_Membered_Intermediate Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Triazolide->CuI Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole Protonolysis

Caption: The catalytic cycle of the CuAAC reaction.

General Experimental Workflow for CuAAC

CuAAC_Workflow start Start prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) start->prep_reagents reaction_setup Combine Alkyne, Azide, and Copper/Ligand Solution prep_reagents->reaction_setup degas De-gas Reaction Mixture (e.g., with Argon) reaction_setup->degas initiate Initiate with Sodium Ascorbate degas->initiate monitor Monitor Reaction Progress (TLC, LC-MS) initiate->monitor workup Reaction Workup (Extraction/Quenching) monitor->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: A typical workflow for a CuAAC reaction.

References

Synthesis of Functionalized Cycloheptadienes from 3-Methyl-1-butyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of functionalized cycloheptadienes, utilizing 3-Methyl-1-butyne as a key building block. The core of this synthetic strategy is a transition metal-catalyzed [5+2] cycloaddition reaction between a vinylcyclopropane (B126155) (VCP) and the terminal alkyne, this compound. This methodology offers an efficient route to the seven-membered carbocyclic core structure of cycloheptadienes, which are valuable scaffolds in medicinal chemistry and drug development. This guide outlines the synthesis of the requisite vinylcyclopropane precursor, the subsequent Rhodium-catalyzed cycloaddition, and potential downstream functionalization, supported by detailed experimental procedures and data presented in a clear, tabular format.

Introduction

Seven-membered carbocycles, particularly functionalized cycloheptadienes, are prevalent structural motifs in a variety of biologically active natural products and pharmaceutical agents. Their synthesis, however, can be challenging due to entropic and enthalpic barriers associated with the formation of medium-sized rings. Transition metal-catalyzed cycloaddition reactions have emerged as powerful tools to overcome these challenges, with the [5+2] cycloaddition of vinylcyclopropanes (VCPs) and π-systems (alkynes, alkenes, or allenes) being a particularly effective strategy for the construction of cycloheptadiene rings.[1]

This protocol focuses on the intermolecular [5+2] cycloaddition of a vinylcyclopropane with the readily available terminal alkyne, this compound, catalyzed by a rhodium(I) complex. The resulting cycloheptadiene framework, featuring an isopropyl group, can serve as a versatile intermediate for the synthesis of a diverse range of functionalized molecules with potential therapeutic applications.

Reaction Scheme

The overall synthetic strategy involves two key steps:

  • Synthesis of the Vinylcyclopropane (VCP) Precursor: Preparation of a suitable vinylcyclopropane, such as 2-cyclopropylpropene.

  • [5+2] Cycloaddition: Rhodium-catalyzed reaction between the VCP and this compound to yield the desired functionalized cycloheptadiene.

Reaction_Scheme cluster_step1 Step 1: VCP Synthesis cluster_step2 Step 2: [5+2] Cycloaddition Precursor Starting Materials VCP Vinylcyclopropane (2-cyclopropylpropene) Precursor->VCP Synthesis Alkyne This compound Cycloheptadiene Functionalized Cycloheptadiene Alkyne->Cycloheptadiene VCP_step2 Vinylcyclopropane VCP_step2->Cycloheptadiene [Rh(I)] catalyst[5+2] Cycloaddition

Figure 1: General two-step synthesis of functionalized cycloheptadienes.

Experimental Protocols

Materials and Methods

All reagents should be of commercial grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Catalyst: [Rh(CO)₂Cl]₂ (Chlorodicarbonylrhodium(I) dimer) is a common and effective catalyst for [5+2] cycloadditions.

Protocol 1: Synthesis of Vinylcyclopropane (2-cyclopropylpropene)

This protocol is adapted from standard methods for the synthesis of vinylcyclopropanes.

Reaction:

Cyclopropyl (B3062369) methyl ketone + Methyltriphenylphosphonium (B96628) bromide → 2-cyclopropylpropene

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise at 0 °C.

  • Allow the resulting yellow-orange ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add cyclopropyl methyl ketone (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to afford 2-cyclopropylpropene as a colorless liquid.

Quantitative Data:

ProductStarting MaterialReagentsSolventYield (%)
2-cyclopropylpropeneCyclopropyl methyl ketoneMePh₃PBr, n-BuLiTHF75-85

Table 1: Summary of the synthesis of the VCP precursor.

Protocol 2: Rhodium-Catalyzed [5+2] Cycloaddition

This protocol is a representative procedure for the intermolecular cycloaddition of a vinylcyclopropane with a terminal alkyne, based on conditions reported for similar transformations.[1]

Reaction:

2-cyclopropylpropene + this compound → 1-isopropyl-4-methyl-1,4-cycloheptadiene & 1-isopropyl-5-methyl-1,4-cycloheptadiene

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Rh(CO)₂Cl]₂ (0.025 eq) in anhydrous 1,2-dichloroethane (B1671644) (DCE).

  • Add 2-cyclopropylpropene (1.0 eq) to the catalyst solution.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the isomeric cycloheptadiene products.

Quantitative Data:

Product (Isomer Mixture)VCP PrecursorAlkyneCatalystSolventYield (%)Isomeric Ratio
Isopropyl-methyl-cycloheptadienes2-cyclopropylpropeneThis compound[Rh(CO)₂Cl]₂DCE60-75Variable

Table 2: Summary of the Rh-catalyzed [5+2] cycloaddition. The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the VCP and the alkyne.

Reaction Mechanism and Workflow

The rhodium-catalyzed [5+2] cycloaddition is proposed to proceed through a catalytic cycle involving several key steps.

Workflow cluster_mechanism Catalytic Cycle cluster_workflow Experimental Workflow A Rh(I) Catalyst B VCP Coordination A->B VCP C Oxidative Cyclization (Metallacyclopentene formation) B->C D Alkyne Insertion C->D Alkyne E Reductive Elimination D->E E->A Cycloheptadiene Setup Reaction Setup (Inert atmosphere) Addition Reagent Addition (Catalyst, VCP, Alkyne) Setup->Addition Reaction Heating (80 °C) Addition->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Workup & Purification (Chromatography) Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Functionalized Cycloheptadiene Derivative Inhibitor->RAF

References

Safe handling and storage protocols for 3-Methyl-1-butyne in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-Methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and storage of this compound (Isopropylacetylene) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.

Physicochemical Properties and Hazard Identification

This compound is a highly flammable terminal alkyne.[1][2][3] It is a colorless to slightly yellow liquid that is immiscible with water but miscible with alcohol.[4][5] Understanding its properties is the first step in safe handling.

Table 1: Physicochemical and Safety Data for this compound

PropertyValue
Molecular Formula C₅H₈[2][4]
Molecular Weight 68.12 g/mol [2][6]
CAS Number 598-23-2[2][4][6]
Density 0.666 g/mL at 25 °C[1][2][4][5]
Boiling Point 29.5 °C[4]
Melting Point -89.7 °C[4]
Flash Point -30 °C (-22 °F)[1][2][4]
Refractive Index 1.374 at 20 °C[1]
Hazard Statements H224: Extremely flammable liquid and vapour.[1][2][3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statements P210, P240, P243, P261, P280, P302+P352, P305+P351+P338, P403+P235[3]
Hazard Identification and Risk Assessment

This compound is classified as an extremely flammable liquid.[1][2][3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7] It is also an irritant to the skin, eyes, and respiratory system.[3] A thorough risk assessment should be conducted before any new experimental procedure involving this chemical.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or a highly exothermic reaction.[8]

  • Skin Protection : A flame-resistant lab coat should be worn and buttoned.[8] Chemical-resistant gloves (e.g., nitrile) are required.[9][10] Disposable nitrile gloves offer protection against a range of chemicals but should be changed immediately upon contamination.[8]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][11] If engineering controls are insufficient, a respirator may be necessary.[8]

  • Footwear : Closed-toe, closed-heel shoes are required.[8]

Safe Handling Protocols
  • Grounding and Bonding : To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[3][7]

  • Ignition Sources : Keep this compound away from heat, sparks, open flames, and other ignition sources.[3][7] Use non-sparking tools when handling this chemical.[7][11]

  • Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood to keep vapor concentrations below exposure limits.[7]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, and bases.[3]

Storage Requirements

Proper storage is critical to prevent accidents.

  • Temperature : Store in a cool, dry, well-ventilated area.[3][7] Refrigeration (2-8°C) is recommended.[1][2][7]

  • Container : Keep the container tightly closed to prevent the escape of vapors.[7]

  • Location : Store in a designated flammables cabinet, away from incompatible materials.[7]

  • Static Electricity : Take precautionary measures against static discharges during storage and handling.[4]

Emergency Procedures
  • Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] Eliminate all ignition sources and use non-sparking tools.[12] For large spills, evacuate the area and contact emergency services.[12]

  • Fire : Use carbon dioxide, dry chemical, or foam to extinguish a fire.[7] Water spray may be ineffective.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.[7]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and plenty of water.[7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[7] Seek medical attention.

Experimental Protocol: Deprotonation of this compound

This protocol describes a standard laboratory procedure for the deprotonation of this compound to form a lithium acetylide, a common step in organic synthesis.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Dry glassware (oven-dried and cooled under inert gas)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Setup : Assemble the reaction glassware (e.g., a two-neck round-bottom flask) under an inert atmosphere of argon or nitrogen. The glassware should be equipped with a magnetic stir bar, a rubber septum, and a gas inlet.

  • Solvent Addition : Add anhydrous THF to the reaction flask via a syringe.

  • Cooling : Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition :

    • Slowly add this compound to the cooled THF with stirring.

    • Using a syringe, slowly add a stoichiometric amount of n-BuLi in hexanes to the reaction mixture. A white precipitate may form.

  • Reaction : Allow the reaction to stir at -78 °C for 1 hour.

  • Subsequent Reaction (Example) : The resulting lithium acetylide can then be used in a subsequent reaction, for example, by adding an electrophile such as an aldehyde or ketone.

  • Quenching : After the desired reaction time, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while the flask is still at low temperature.

  • Workup : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the product as necessary, for example, by column chromatography.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & SDS Risk_Assessment->Gather_Materials Proceed if acceptable PPE Don Proper PPE Gather_Materials->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Grounding Ground & Bond Equipment Ventilation->Grounding Dispense Dispense Chemical Grounding->Dispense Store Store in Flammables Cabinet Dispense->Store After use Waste Dispose of Waste Properly Dispense->Waste After use Spill Spill Dispense->Spill If spill occurs Fire Fire Dispense->Fire If fire occurs Exposure Exposure Dispense->Exposure If exposure occurs

References

Application of 3-Methyl-1-butyne in Polymer Chemistry and Materials Science: A Generalized Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of polymer chemistry has seen a growing interest in the synthesis of substituted polyacetylenes due to their unique conjugated backbone, which imparts interesting optical, electronic, and materials properties. 3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne that holds potential as a monomer for the synthesis of novel polyacetylene derivatives. While specific research on the homopolymer of this compound is limited in publicly available literature, the general principles of substituted acetylene (B1199291) polymerization provide a strong framework for its application.

Polymers derived from terminal alkynes, such as poly(this compound), are expected to possess a range of valuable properties. The presence of a bulky isopropyl group as a substituent on the polyacetylene backbone would likely lead to a high free volume polymer. Such materials are of significant interest for applications in gas separation membranes , where high permeability is desired.[1][2] The rigid polymer backbone coupled with the steric hindrance of the side groups can prevent efficient chain packing, creating micropores that facilitate the transport of gases.[1]

Furthermore, substituted polyacetylenes have been explored for their potential in optoelectronic applications . The conjugated polyene backbone can give rise to semiconducting and photoluminescent properties.[3] While the specific properties of poly(this compound) would need to be experimentally determined, it could potentially be investigated for use in organic light-emitting diodes (OLEDs) or as a photoconductive material.[4]

The synthesis of such polymers is typically achieved through transition-metal catalysis, with rhodium-based catalysts being particularly effective for the polymerization of monosubstituted acetylenes.[5][6] These catalysts often lead to polymers with high stereoregularity, predominantly a cis-transoidal structure, which can further influence the material's properties.[6] The living nature of some rhodium-catalyzed polymerizations also allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, as well as the creation of block copolymers with tailored functionalities.[5][7]

It is important to note that while the potential applications are promising, the actual properties and performance of poly(this compound) would be highly dependent on the specific polymerization conditions and the resulting polymer microstructure. Experimental investigation is crucial to fully elucidate the potential of this monomer in materials science.

Quantitative Data

PropertyValueCitation
Thermal Stability (TGA)
5% Weight Loss Temperature~264 °C[6]
Molecular Weight (GPC)
Number-Average Molecular Weight (Mn)3,650 g/mol [3]
Polydispersity Index (Mw/Mn)2.31[3]
Optical Properties
Band Gap Energy2.51 eV[3]
Photoluminescence Peak439 nm[3]
Gas Permeability (Representative Substituted Polyacetylene)
Oxygen Permeability (PO2) of poly(1-chloro-2-phenylacetylene)280 barrers[8]

Note: The data presented above is for analogous substituted polyacetylenes and should be considered as a general guide. The properties of poly(this compound) may vary.

Experimental Protocols

The following is a generalized protocol for the polymerization of a terminal alkyne using a rhodium-based catalyst. This protocol can be adapted for the polymerization of this compound, though optimization of reaction conditions may be necessary.

Protocol: Rhodium-Catalyzed Polymerization of this compound

1. Materials:

  • This compound (monomer), purified by distillation.

  • Rhodium(I) catalyst, e.g., [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer).

  • Co-catalyst/Initiator (if required, e.g., a tertiary amine like triethylamine).

  • Anhydrous solvent (e.g., toluene, THF, or chloroform).

  • Methanol (for precipitation).

  • Standard Schlenk line and glassware.

  • Nitrogen or Argon gas (inert atmosphere).

2. Experimental Setup:

  • All glassware should be oven-dried and cooled under an inert atmosphere.

  • The reaction is to be carried out under a nitrogen or argon atmosphere using standard Schlenk techniques.

3. Polymerization Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) in the anhydrous solvent under an inert atmosphere. The concentration will depend on the desired monomer-to-catalyst ratio.

  • If a co-catalyst is used, add it to the catalyst solution and stir for a few minutes.

  • In a separate Schlenk flask, dissolve the purified this compound monomer in the anhydrous solvent.

  • Slowly add the monomer solution to the catalyst solution at the desired reaction temperature (e.g., room temperature or slightly elevated).

  • Allow the reaction to proceed for the desired time (e.g., several hours to 24 hours). The progress of the polymerization can be monitored by techniques such as GC-MS to check for monomer consumption.

  • Upon completion, terminate the polymerization by adding a small amount of a quenching agent if necessary (e.g., methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.

  • Dry the polymer under vacuum to a constant weight.

4. Polymer Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene).

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) under an inert atmosphere.

  • Optical Properties: Investigated using UV-Vis absorption and photoluminescence spectroscopy.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound (Purified) Polymerization Polymerization (Inert Atmosphere) Monomer->Polymerization Catalyst Rhodium Catalyst ([Rh(nbd)Cl]₂) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR TGA TGA (Thermal Stability) Drying->TGA UV_Vis UV-Vis/PL (Optical Properties) Drying->UV_Vis polymerization_mechanism cluster_polymer Poly(this compound) Structure cluster_catalysis Simplified Catalytic Cycle (Rhodium-based) Polymer ...-[C(CH(CH₃)₂) = CH]n-... Catalyst [Rh]-L Coordination Coordination Catalyst->Coordination + Monomer Monomer This compound Monomer->Coordination Insertion Insertion Coordination->Insertion Propagation Propagation Insertion->Propagation Propagation->Polymer forms Propagation->Catalyst + Monomer (Chain Growth)

References

Troubleshooting & Optimization

Identifying common side products in 3-Methyl-1-butyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-1-butyne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Acid-Catalyzed Hydration of this compound

Q1: I am performing an acid-catalyzed hydration of this compound to synthesize 3-methyl-2-butanone (B44728). However, my GC-MS analysis shows an unexpected peak. What could this side product be?

A1: A common side product in the acid-catalyzed hydration of this compound is 3-methyl-2-butanol , which arises from the reduction of the desired ketone, and potentially rearranged alcohols. The primary cause is the formation of a secondary vinyl carbocation which can rearrange to a more stable tertiary carbocation.

  • Mechanism of Side Product Formation:

    • Protonation of the alkyne can lead to a secondary vinyl carbocation.

    • A 1,2-hydride shift can occur, leading to a more stable tertiary carbocation.

    • Alternatively, a 1,2-methyl shift can also lead to a rearranged carbocation.

    • Attack by water on these rearranged carbocations, followed by tautomerization, can lead to the formation of isomeric ketones, which upon reduction steps during workup could lead to their corresponding alcohols.

Troubleshooting:

  • Minimize Rearrangement: Use milder acidic conditions (e.g., buffered systems) and lower reaction temperatures to disfavor carbocation rearrangements.

  • Reagent Choice: Oxymercuration-demercuration is an alternative hydration method that proceeds without carbocation rearrangement and can yield the desired 3-methyl-2-butanone with higher selectivity.

  • Product Analysis: Utilize GC-MS to identify the molecular weight and fragmentation pattern of the side product, which can help confirm the presence of rearranged isomers.

Q2: My acid-catalyzed hydration of this compound resulted in a significant amount of a high-molecular-weight, viscous substance. What is happening?

A2: The formation of a viscous, high-molecular-weight substance suggests that oligomerization or polymerization of this compound is occurring as a side reaction. Acidic conditions, especially at higher concentrations and temperatures, can promote the linking of multiple alkyne units.

Troubleshooting:

  • Control Concentration: Run the reaction at a lower concentration of the alkyne to reduce the probability of intermolecular reactions.

  • Temperature Control: Maintain a low and consistent reaction temperature.

  • Acid Concentration: Use the minimum effective concentration of the acid catalyst.

2. Hydroboration-Oxidation of this compound

Q3: I am trying to synthesize 3-methyl-1-butanol via hydroboration-oxidation of this compound, but I am observing the formation of 3-methyl-2-butanone as a side product. Why is this happening?

A3: The formation of 3-methyl-2-butanone indicates that some of the hydroboration is proceeding with Markovnikov regioselectivity, or that the intermediate enol is tautomerizing to the ketone. While hydroboration-oxidation of terminal alkynes typically yields aldehydes via anti-Markovnikov addition, the use of certain borane (B79455) reagents or reaction conditions can lead to the formation of the ketone.

Troubleshooting:

  • Bulky Borane Reagents: To enhance anti-Markovnikov selectivity, use a sterically hindered borane reagent such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN). These reagents are less likely to add to the internal carbon of the alkyne.

  • Reaction Conditions: Ensure the reaction is carried out under standard hydroboration-oxidation conditions, with careful control of temperature and reagent addition.

Q4: My hydroboration-oxidation reaction is giving a complex mixture of products, and the yield of the desired 3-methyl-1-butanol is low. What are the potential issues?

A4: A complex product mixture can arise from several factors:

  • Incomplete Oxidation: The oxidation of the organoborane intermediate may be incomplete. Ensure that an adequate amount of hydrogen peroxide and base are used and that the reaction is allowed to proceed for a sufficient amount of time.

  • Side Reactions of Borane: Borane (BH₃) can sometimes catalyze other side reactions if not used carefully.

  • Workup Issues: The workup procedure is critical for isolating the desired product. Boron-containing byproducts can sometimes complicate purification. A common method to remove boron residues is to perform repeated evaporations with methanol, which forms volatile trimethyl borate.

Data Presentation

While specific quantitative data for side product distribution in this compound reactions is not extensively available in the literature, the following table summarizes the expected major and potential side products based on mechanistic principles. Researchers are encouraged to perform their own quantitative analysis, for which a general experimental protocol is provided below.

ReactionReagentsExpected Major ProductPotential Side Products
Acid-Catalyzed Hydration H₂SO₄, H₂O, HgSO₄3-Methyl-2-butanone3-Methyl-2-butanol, Isomeric ketones/alcohols (from rearrangement), Oligomers/Polymers
Hydroboration-Oxidation 1. BH₃-THF or (Sia)₂BH2. H₂O₂, NaOH3-Methyl-1-butanol3-Methyl-2-butanone, Diols (from double hydroboration)

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of this compound Reaction Products

This protocol provides a general method for the qualitative and semi-quantitative analysis of reaction mixtures to identify major products and potential side products.

  • Sample Preparation:

    • At the desired reaction time, quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution for acid-catalyzed reactions).

    • Extract the organic components with a volatile, inert solvent (e.g., diethyl ether or dichloromethane, 1 mL).

    • Vortex the mixture thoroughly and centrifuge to ensure phase separation.

    • Carefully transfer the organic layer to a clean vial for analysis.

  • GC-MS Parameters (Example):

    • Instrument: Agilent 7890A GC with 5975C MS or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-500.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, expected product, and any side products by comparing their retention times and mass spectra with known standards or library data.

    • The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram (TIC). For more accurate quantification, calibration with authentic standards is necessary.

Mandatory Visualizations

Reaction_Pathways cluster_hydration Acid-Catalyzed Hydration 3-Methyl-1-butyne_H This compound Vinylic_Carbocation Secondary Vinylic Carbocation 3-Methyl-1-butyne_H->Vinylic_Carbocation + H+ Oligomers Oligomers/Polymers 3-Methyl-1-butyne_H->Oligomers Acid-Catalyzed Polymerization Rearranged_Carbocation Tertiary Carbocation (via Hydride/Methyl Shift) Vinylic_Carbocation->Rearranged_Carbocation Rearrangement Major_Product_H 3-Methyl-2-butanone (Major Product) Vinylic_Carbocation->Major_Product_H + H2O, -H+ Tautomerization Side_Product_H Isomeric Ketones (Side Products) Rearranged_Carbocation->Side_Product_H + H2O, -H+ Tautomerization

Caption: Potential reaction pathways in the acid-catalyzed hydration of this compound.

Hydroboration_Workflow Start Reaction Mixture (this compound + Borane) Oxidation Oxidation (H₂O₂, NaOH) Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Analysis GC-MS Analysis Workup->Analysis Major Identify Major Product (3-Methyl-1-butanol) Analysis->Major Side Identify Side Products (e.g., 3-Methyl-2-butanone) Analysis->Side

Caption: Experimental workflow for the identification of products in a hydroboration-oxidation reaction.

Techniques for the purification of 3-Methyl-1-butyne post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 3-Methyl-1-butyne. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route. Common impurities may include:

  • Isomeric Allenes: 3-Methyl-1,2-butadiene is a common isomeric impurity that can be formed, particularly under basic conditions.[1][2][3]

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 3-chloro-3-methyl-1-butyne (B142711) or 3-methyl-1-butanol.[4][5]

  • Other C5H8 Isomers: Various other isomers with the same molecular formula may be present depending on the reaction conditions.[4]

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Acidic or Basic Residues: Traces of acids or bases used as catalysts or reagents.

Q2: What is the boiling point of this compound and how does it affect purification?

A2: this compound is a highly volatile compound with a boiling point of approximately 29.5°C. This low boiling point necessitates careful handling to prevent product loss through evaporation. For distillation, it means that low temperatures are required, and the receiving flask should be cooled, for instance, in an ice bath, to ensure efficient condensation.[6]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the scale of the experiment and the nature of the impurities.

  • Fractional Distillation: This is the most common and effective method for purifying this compound on a laboratory scale, especially for removing impurities with different boiling points.[6][7]

  • Preparative Gas Chromatography (GC): For achieving very high purity on a smaller scale, preparative GC is an excellent option. It offers superior separation of closely boiling isomers.[8][9][10]

  • Chemical Scrubbing (Aqueous Wash): A pre-distillation wash with a mild aqueous base (e.g., sodium bicarbonate solution) can be effective for removing acidic impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for assessing the purity of volatile compounds like this compound. It allows for the separation of components and their definitive identification.[4] For routine checks where the identity of impurities is known, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be a cost-effective alternative.[4]

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound from impurities.

Possible CauseTroubleshooting Step
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the fractionating column. A slow and steady distillation rate is crucial for good separation.[11]
Inefficient fractionating column. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). For very close-boiling impurities, a spinning band distillation apparatus may be necessary.[6]
Formation of an azeotrope. An azeotrope is a mixture with a constant boiling point that cannot be separated by simple distillation.[7][12] Consider using extractive or azeotropic distillation by adding a suitable entrainer to alter the relative volatilities.[12][13]
Poor insulation of the column. Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss, which can hinder separation efficiency.[14]

Problem 2: Significant loss of product during distillation.

Possible CauseTroubleshooting Step
Product is highly volatile. Ensure the receiving flask is adequately cooled in an ice bath to minimize evaporative losses of the low-boiling this compound.[6]
Leaks in the distillation apparatus. Check all glass joints to ensure they are properly sealed. Use appropriate joint clips to secure connections. Vapor leaks will lead to significant product loss.[11]
Hold-up in the distillation column. For small-scale distillations, a significant amount of product can be retained on the surface of the column packing. Choose a column with a lower hold-up volume for smaller quantities.[6]
General Handling and Safety

Problem 3: Unstable or reactive product during storage.

Possible CauseTroubleshooting Step
Presence of acidic or basic impurities. Neutralize the crude product with an appropriate aqueous wash (e.g., dilute sodium bicarbonate for acidic impurities) before final distillation.
Peroxide formation. Although less common for alkynes than ethers, it's good practice to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Static discharge. This compound is extremely flammable.[15] Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source. Use non-sparking tools.[16][15][17]

Quantitative Data Summary

PropertyValueReference
Boiling Point 29.5 °C
Density 0.666 g/mL at 25 °C
Flash Point -30 °C[16]
Solubility in Water Immiscible[16]
Solubility in Alcohol Miscible

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation flask

  • Condenser

  • Receiving flasks (cooled in an ice bath)

  • Heating mantle

  • Thermometer

  • Boiling chips

  • 5% Sodium bicarbonate solution (optional)

Procedure:

  • (Optional Pre-treatment) If acidic impurities are suspected, wash the crude this compound with an equal volume of 5% sodium bicarbonate solution in a separatory funnel. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed. Place the thermometer bulb just below the side arm of the distillation head.[14]

  • Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips. Do not fill the flask more than two-thirds full.[6]

  • Distillation:

    • Begin gentle heating of the distillation flask.

    • Observe the vapor rising through the fractionating column.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (~29.5°C), switch to a clean, pre-weighed receiving flask cooled in an ice bath.

    • Maintain a slow, steady distillation rate of approximately 1-2 drops per second.

  • Fraction Collection: Collect the fraction that distills at a constant temperature.

  • Completion: Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or GC-FID.

Protocol 2: Purity Analysis by GC-MS

Objective: To determine the purity of this compound and identify any impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbons.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 µL in 1 mL of a volatile solvent like pentane (B18724) or dichloromethane).

  • GC-MS Parameters (Example):

    • Injector Temperature: 200°C

    • Injection Volume: 1 µL (with a high split ratio, e.g., 100:1, due to the volatility of the sample)

    • Oven Program:

      • Initial temperature: 35°C (hold for 5 minutes)

      • Ramp: 10°C/min to 200°C

      • Hold at 200°C for 2 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 35-300

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity based on the relative peak areas.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound (Post-Synthesis) wash Aqueous Wash (e.g., 5% NaHCO3) crude->wash Optional: Remove acidic impurities distill Fractional Distillation crude->distill Direct purification dry Drying (e.g., MgSO4) wash->dry dry->distill analysis Purity Analysis (GC-MS) distill->analysis pure_product Pure this compound analysis->pure_product If purity is ≥ 99%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor Distillation Separation start Poor Separation Observed check_rate Is distillation rate slow and steady? start->check_rate reduce_heat Reduce Heating Rate check_rate->reduce_heat No check_column Is the column efficient enough? check_rate->check_column Yes reduce_heat->check_rate use_better_column Use Column with Higher Theoretical Plates check_column->use_better_column No check_azeotrope Could an azeotrope have formed? check_column->check_azeotrope Yes success Improved Separation use_better_column->success extractive_dist Consider Extractive Distillation check_azeotrope->extractive_dist Yes check_azeotrope->success No extractive_dist->success

Caption: A logical diagram for troubleshooting poor separation during distillation.

References

Technical Support Center: Managing Isopropylacetylene Volatility in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the high volatility of isopropylacetylene during experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data to ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with isopropylacetylene?

A1: Isopropylacetylene is a highly volatile and flammable liquid. Its primary hazards stem from its low boiling point and the potential to form explosive mixtures with air. Vapors are heavier than air and can accumulate in poorly ventilated areas, creating a fire or explosion risk.[1] It is crucial to handle this compound in a well-ventilated area, away from any sources of ignition.[1]

Q2: How should I properly store isopropylacetylene?

A2: Store isopropylacetylene in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Refrigerated storage is recommended to minimize vapor pressure. Ensure the storage area is designed for flammable liquids.

Q3: What immediate steps should be taken in case of a spill?

A3: In the event of a spill, immediately evacuate the area and eliminate all ignition sources. Ventilate the area and use absorbent, non-combustible materials to contain the spill. Wear appropriate personal protective equipment (PPE), including respiratory protection, during cleanup.

Q4: Can I remove a solvent from a reaction mixture containing isopropylacetylene using a standard rotary evaporator?

A4: While possible, it requires extreme caution. The high volatility of isopropylacetylene means it can easily be lost into the vacuum system. It is advisable to use a rotary evaporator with a high-performance condenser, a cold trap, and carefully controlled vacuum pressure.[2] Distillation at atmospheric pressure may be a safer alternative for solvent removal.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low reaction yield Loss of isopropylacetylene due to evaporation during reagent transfer or reaction setup.1. Pre-cool the solvent and the reaction vessel before adding isopropylacetylene. 2. Use a syringe or cannula to transfer the reagent, minimizing exposure to the atmosphere. 3. Ensure all joints in the glassware are properly sealed.
Evaporation during the reaction, especially at elevated temperatures.1. Use a reflux condenser with a coolant at a sufficiently low temperature. 2. For reactions requiring higher temperatures, consider using a sealed-tube reaction vessel.[2]
Loss of product during workup and purification.1. Minimize the use of high vacuum during solvent removal.[2] 2. When performing column chromatography, choose a less volatile solvent system.[2]
Inconsistent reaction rates Fluctuations in the concentration of isopropylacetylene in the reaction mixture due to its volatility.1. Maintain a consistent and controlled temperature throughout the reaction. 2. Ensure efficient stirring to maintain a homogeneous mixture.
Pressure buildup in the reaction vessel The vapor pressure of isopropylacetylene increasing with temperature in a closed system.1. For reactions at or above the boiling point, do not use a completely sealed system unless it is designed to withstand the expected pressure. 2. Use a system with a pressure-equalizing dropping funnel or a bubbler to vent excess pressure safely.

Quantitative Data Summary

Due to the limited availability of specific data for isopropylacetylene, the following table includes data for a closely related and structurally similar compound, methyl(isopropyl)acetylene (4-methyl-2-pentyne), to provide an estimate of its physical properties. Always refer to the specific Safety Data Sheet (SDS) for the exact compound you are using.

PropertyValue (for Methyl(isopropyl)acetylene)Significance for Handling
Boiling Point 71-73 °C (lit.)[1]Indicates high volatility at room temperature and the need for careful temperature control during reactions.
Density 0.711 g/mL at 25 °C (lit.)[1]Important for accurate measurement and dispensing of the liquid reagent.
Vapor Pressure Data not available for isopropylacetylene. For comparison, acetylene (B1199291) has a vapor pressure of 44.2 atm at 20°C.[3]High vapor pressure contributes to its high volatility and the risk of forming flammable vapor concentrations.
Lower Explosive Limit (LEL) Data not available for isopropylacetylene. For comparison, acetylene is 2.5%.[3][4]The minimum concentration in air that can ignite.[5] Keeping vapor concentrations below the LEL is a critical safety measure.
Upper Explosive Limit (UEL) Data not available for isopropylacetylene. For comparison, acetylene is 100%.[3][4]The maximum concentration in air that can ignite.[5]

Experimental Protocols

Detailed Methodology: Addition Reaction with a Volatile Alkyne

This protocol outlines a general procedure for an electrophilic addition reaction (e.g., hydrohalogenation) with a volatile alkyne like isopropylacetylene, emphasizing techniques to manage its volatility.

Materials:

  • Isopropylacetylene

  • Anhydrous solvent (e.g., dichloromethane, pre-chilled to 0°C)

  • Electrophilic reagent (e.g., HBr in acetic acid)

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa

  • Pressure-equalizing dropping funnel

  • Reflux condenser with coolant circulation

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.

  • Cooling: Cool the reaction flask to 0°C in an ice bath.

  • Reagent Addition:

    • Add the anhydrous, pre-chilled solvent to the reaction flask via a cannula or syringe.

    • Draw the required volume of isopropylacetylene into a chilled syringe and add it dropwise to the cooled, stirring solvent.

  • Electrophile Addition: Add the electrophilic reagent to the pressure-equalizing dropping funnel. Add the reagent dropwise to the reaction mixture at a rate that maintains the desired reaction temperature.

  • Reaction: Allow the reaction to proceed at the controlled temperature for the specified time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate) while the flask is still in the ice bath.

  • Workup and Isolation:

    • Perform the aqueous workup using chilled solutions to minimize loss of the potentially volatile product.

    • Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

    • Remove the solvent under reduced pressure using a rotary evaporator with a cold trap and carefully controlled vacuum. Avoid excessive vacuum to prevent product loss.[2]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble & Purge Glassware B Pre-chill Solvent & Reagents A->B C Add Solvent to Reaction Vessel B->C D Add Isopropylacetylene (via syringe) C->D E Add Electrophile (dropwise) D->E F Monitor Reaction (TLC/GC) E->F G Quench Reaction (at 0°C) F->G H Aqueous Workup (with chilled solutions) G->H I Dry Organic Layer H->I J Solvent Removal (controlled vacuum) I->J Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Reaction Yield? Cause1 Reagent Loss during Transfer/Setup Start->Cause1 Yes Cause2 Evaporation during Reaction Start->Cause2 Yes Cause3 Product Loss during Workup Start->Cause3 Yes Sol1 Pre-cool reagents & vessel; Use syringe/cannula transfer Cause1->Sol1 Sol2 Use efficient reflux condenser; Consider sealed-tube reaction Cause2->Sol2 Sol3 Minimize vacuum during solvent removal; Use less volatile chromatography solvents Cause3->Sol3

References

Preventing undesired polymerization of 3-Methyl-1-butyne on storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-butyne, focusing on the prevention of its undesired polymerization during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (isopropylacetylene) is a terminal alkyne, a class of highly reactive organic compounds due to the presence of a carbon-carbon triple bond at the end of the molecule.[1][2] This reactivity makes it a valuable building block in organic synthesis but also susceptible to undesired polymerization or oligomerization during storage, which can affect its purity and performance in reactions.[2][3]

Q2: What causes the undesired polymerization of this compound?

A2: The primary cause of undesired polymerization in terminal alkynes like this compound is believed to be oxidative coupling, often referred to as Glaser coupling.[4][5][6] This process is typically initiated by the presence of oxygen and can be catalyzed by trace metal impurities.[4][5] Other factors that can accelerate polymerization include exposure to heat, light, and incompatible materials such as strong acids, bases, and oxidizing agents.

Q3: How should I properly store this compound to prevent polymerization?

A3: To ensure the stability of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2-8°C. The container should be tightly sealed and the headspace filled with an inert gas like nitrogen or argon to prevent exposure to oxygen. It is also advisable to protect the compound from light by using an amber-colored vial or storing it in a dark place.

Q4: Are there chemical inhibitors that can be added to prevent polymerization?

A4: Yes, polymerization inhibitors are commonly added to reactive monomers for stabilization. For terminal alkynes, phenolic compounds and stable free radicals are effective. Common examples include:

  • 4-tert-Butylcatechol (TBC): A widely used inhibitor for unsaturated monomers.

  • Hydroquinone (HQ): Another effective phenolic inhibitor.

  • Phenothiazine: Can be used, especially for inhibiting radical polymerization.

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable radical that is a highly effective polymerization inhibitor.[7]

These inhibitors work by scavenging free radicals that can initiate the polymerization process.[8][]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Visual Inspection: The this compound appears viscous, cloudy, or contains solid particles.Polymerization or oligomerization has occurred.Do not use the material directly. The polymer can be removed by distillation. Ensure the distillation is performed under reduced pressure and at a low temperature to prevent further polymerization.
Inconsistent Reaction Results: Reactions involving this compound are giving low yields or unexpected byproducts.The starting material may contain polymeric impurities.1. Check Purity: Analyze the this compound for polymer content using techniques like ¹H NMR, FTIR, or GC. 2. Purify: If polymers are detected, purify the monomer by distillation before use.
Discoloration: The normally colorless liquid has developed a yellow or brown tint.This can be an early sign of degradation or polymerization.While slight discoloration may not significantly impact all applications, it is an indicator of instability. Consider purifying the material and re-evaluating your storage conditions.

Experimental Protocols

Protocol 1: Detection of Polymer Impurities by ¹H NMR Spectroscopy

Objective: To qualitatively assess the presence of polymeric or oligomeric impurities in a this compound sample.

Methodology:

  • Prepare a standard NMR sample by dissolving a known concentration of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • The spectrum of pure this compound will show sharp, well-defined peaks corresponding to the monomer.

    • The presence of broad, poorly defined signals, particularly in the aliphatic region, is indicative of polymer formation. A decrease in the relative integration of the acetylenic proton peak may also suggest polymerization.

Protocol 2: Removal of Polymer from this compound by Vacuum Distillation

Objective: To purify this compound from non-volatile polymeric impurities.

Methodology:

  • Set up a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the this compound containing polymeric impurities into the distillation flask. Adding a magnetic stir bar is recommended for smooth boiling.

  • Connect the apparatus to a vacuum pump and a cold trap.

  • Gently heat the distillation flask in a water or oil bath.

  • Collect the distilled this compound in a receiving flask cooled in an ice bath. The polymer will remain in the distillation flask as a non-volatile residue.

  • After distillation, the purified monomer should be stored under an inert atmosphere at 2-8°C.

Data Presentation

Storage Parameter Standard Recommendation Rationale
Temperature 2-8°CReduces the rate of thermally initiated polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxygen-initiated oxidative coupling (Glaser coupling).[4][5]
Light Exposure Store in the dark or in an amber vialPrevents photochemical initiation of polymerization.
Inhibitor e.g., 4-tert-Butylcatechol (TBC)Scavenges free radicals to prevent the onset of polymerization.[7]

Visualizations

Undesired_Polymerization_Pathway This compound This compound Activated Monomer Activated Monomer This compound->Activated Monomer Initiation Initiators Initiators Initiators->Activated Monomer Polymer Polymer Activated Monomer->Polymer Propagation Stable Species Stable Species Activated Monomer->Stable Species Inhibition Inhibitor Inhibitor Inhibitor->Stable Species

Caption: Logical workflow of undesired polymerization and inhibition.

Troubleshooting_Workflow start Suspect Polymerization (e.g., viscosity, poor results) visual_inspection Visual Inspection start->visual_inspection analytical_check Analytical Check (e.g., NMR, GC) visual_inspection->analytical_check polymer_present Polymer Detected? analytical_check->polymer_present purify Purify by Distillation polymer_present->purify Yes use_as_is Use Material polymer_present->use_as_is No purify->use_as_is discard Discard Material (if purification is not feasible) purify->discard

Caption: Troubleshooting workflow for suspected polymerization.

References

Troubleshooting low conversion rates in Sonogashira coupling of 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates specifically encountered during the Sonogashira coupling of 3-Methyl-1-butyne. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no conversion of my starting materials in the Sonogashira coupling of this compound?

Low to no conversion is a common issue, particularly with sterically hindered alkynes like this compound. The primary suspects are often related to the catalyst's activity, the reaction conditions, and the purity of your reagents.[1] Steric hindrance from the isopropyl group of this compound can impede the crucial oxidative addition step in the palladium catalytic cycle, slowing down the reaction.[2]

Initial checks should include:

  • Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst (if used) are active and have not degraded. Using a fresh batch or an air-stable precatalyst is recommended.[1][2]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and promote undesired side reactions like the Glaser-Hay homocoupling of the alkyne.[1][3] It is critical to properly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]

  • Reagent Purity: Impurities in the starting materials, particularly the aryl halide and the alkyne, can poison the catalyst.[1] Ensure all reagents and the solvent are anhydrous.[4]

Q2: I'm seeing a significant amount of a side product that I suspect is the homocoupling product of this compound. How can I minimize this?

The formation of a diyne from the self-coupling of this compound is a classic side reaction known as Glaser-Hay coupling.[3][5] This is especially prevalent in copper-catalyzed Sonogashira reactions when exposed to oxygen.[3][6]

To mitigate this side reaction:

  • Reduce Copper(I) Concentration: An excess of the copper(I) co-catalyst can favor the homocoupling pathway. Try reducing the loading of the Cu(I) salt.[2]

  • Switch to a Copper-Free Protocol: The most effective method to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[2][3][7] These protocols may require different ligands or bases to proceed efficiently.[1]

  • Strict Anaerobic Conditions: As oxygen promotes homocoupling, ensuring the reaction is rigorously free of air is crucial.[1][5]

Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?

The formation of a black precipitate, commonly known as "palladium black," is a clear sign of the decomposition of the palladium catalyst to its inactive Pd(0) state.[1][8] This can be triggered by several factors:

  • Impurities: Trace impurities in the reagents or solvent can cause the catalyst to crash out.

  • Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][8]

  • High Temperatures: While hindered substrates may require elevated temperatures, excessive heat can lead to catalyst decomposition.[5]

To prevent catalyst decomposition, use high-purity reagents and solvents, and consider optimizing the reaction temperature.[1]

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling, and how does this affect my reaction with this compound?

The reactivity of the aryl halide significantly influences the reaction's success. The general trend for reactivity is: I > OTf > Br >> Cl.[1]

  • Aryl Iodides: Are the most reactive and are often the best choice for coupling with sterically hindered alkynes like this compound, sometimes allowing for milder reaction conditions.[8][9]

  • Aryl Bromides: Are less reactive and may require higher temperatures, more active catalyst systems, or longer reaction times.[1][10]

  • Aryl Chlorides: Are the least reactive and typically require specialized, highly active catalyst systems to achieve good conversion.[9]

For challenging couplings with hindered substrates, starting with an aryl iodide is advisable.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates in the Sonogashira coupling of this compound.

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Verify Reagent Purity & Activity (Aryl Halide, Alkyne, Catalysts, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions side_reactions Analyze for Side Products (Glaser Homocoupling) start->side_reactions catalyst_death Observe for Catalyst Decomposition (Palladium Black) start->catalyst_death optimize_catalyst Optimize Catalyst System - Use fresh/active catalyst - Switch to a more robust precatalyst - Adjust ligand check_reagents->optimize_catalyst optimize_conditions Adjust Reaction Parameters - Ensure rigorous degassing - Optimize temperature - Change solvent or base check_conditions->optimize_conditions minimize_glaser Minimize Homocoupling - Reduce Cu(I) loading - Switch to a copper-free protocol side_reactions->minimize_glaser catalyst_death->optimize_catalyst success Improved Conversion optimize_catalyst->success optimize_conditions->success minimize_glaser->success

Caption: A logical workflow for troubleshooting low conversion in Sonogashira couplings.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the potential impact of various reaction parameters on the yield of the Sonogashira coupling with hindered substrates.

ParameterCommon Choice(s)Potential Issue with Hindered AlkynesTroubleshooting Suggestion(s)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂May have insufficient activity for sterically demanding substrates. Prone to decomposition.Use air-stable precatalysts (e.g., PEPPSI-type). Consider catalysts with bulky, electron-rich phosphine (B1218219) ligands.[2][9]
Copper Co-catalyst CuI, CuBrPromotes alkyne homocoupling (Glaser coupling), a significant side reaction.[3]Reduce CuI loading. For persistent issues, switch to a copper-free protocol.[2]
Base Triethylamine (TEA), Diisopropylamine (DIPA)May not be optimal for all substrate combinations. Must be anhydrous.Ensure the base is dry and used in sufficient excess.[1] Consider other amine bases like diisopropylethylamine (DIPEA) or inorganic bases (e.g., K₃PO₄, Cs₂CO₃) for copper-free systems.[5]
Solvent THF, DMF, Toluene, AcetonitrileCan influence catalyst solubility, stability, and overall reactivity.[5][11]If catalyst decomposition is observed, consider switching solvents (e.g., from THF to Toluene or Dioxane).[8][10] Ensure the solvent is anhydrous and thoroughly degassed.
Temperature Room Temperature to 80 °CHindered substrates often require higher temperatures for the reaction to proceed at a reasonable rate.[5][10] However, excessive heat can cause catalyst decomposition.Carefully optimize the temperature. Start at a moderate temperature (e.g., 50-60 °C) and increase incrementally while monitoring the reaction.

Experimental Protocols

Key Experiment: Copper-Free Sonogashira Coupling of a Sterically Hindered Alkyne

This protocol is a general guideline for a copper-free Sonogashira coupling, which is often advantageous for sterically hindered alkynes like this compound to prevent Glaser-Hay homocoupling.[2]

Materials:

  • Aryl halide (e.g., Aryl Iodide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2.5 mol%), and a magnetic stir bar.[2]

  • Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.[2]

  • Reagent Addition: Through a septum, add the anhydrous, degassed solvent via syringe, followed by the base (2.0 equiv) and then the this compound (1.2 equiv).[2]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). The optimal temperature may need to be determined experimentally.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

The diagram below illustrates the relationship between key reaction components and potential issues in the Sonogashira coupling of hindered substrates.

References

Technical Support Center: Scale-Up of Reactions Using 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of chemical reactions involving 3-Methyl-1-butyne.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental scale-up of reactions with this compound.

Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway

  • Question: My reaction is showing a rapid, uncontrolled temperature increase during scale-up. What is causing this and how can I mitigate it?

  • Answer: Uncontrolled exotherms are a significant concern when scaling up reactions with this compound, primarily due to its low boiling point (29.5 °C) and high flammability.[1] The risk of a thermal runaway, where the reaction's heat generation exceeds the cooling system's capacity, is a critical safety hazard.[2]

    Potential Causes:

    • Inadequate Heat Dissipation: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.

    • High Concentration of Reactants: Increased concentrations can lead to a faster reaction rate and greater heat generation.

    • Rapid Reagent Addition: Adding reagents too quickly can overwhelm the cooling capacity of the reactor.

    • Exothermic Side Reactions: At higher temperatures, unforeseen exothermic side reactions may occur.

    Recommended Actions:

    • Calorimetric Studies: Before scale-up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2]

    • Slow, Controlled Addition: Implement a semi-batch process where this compound or another reactive component is added gradually to control the reaction rate and heat generation.

    • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. For highly exothermic reactions, consider a jacketed reactor with a circulating coolant.

    • Dilution: Running the reaction at a lower concentration can help to moderate the temperature profile.

    • Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place.

Issue 2: Low or Inconsistent Product Yield

  • Question: My product yield is significantly lower than expected or varies between batches during scale-up. What are the likely causes?

  • Answer: A decrease in yield upon scale-up can be attributed to several factors, often related to mass and heat transfer limitations.

    Potential Causes:

    • Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition.

    • Catalyst Deactivation: In palladium-catalyzed reactions like the Sonogashira coupling, the catalyst can deactivate over the longer reaction times often required for large-scale synthesis.[3][4] This can be due to oxidation of the active Pd(0) species or ligand degradation.[3]

    • Loss of Volatile Reactant: Due to its low boiling point, this compound can be lost from the reaction mixture if the reactor is not properly sealed or if there are significant temperature fluctuations.

    • Side Reactions: Dimerization of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of copper co-catalysts and oxygen.[5]

    Recommended Actions:

    • Optimize Agitation: Ensure the reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture to ensure homogeneity.

    • Catalyst Selection and Loading: For cross-coupling reactions, consider using more robust pre-catalysts or increasing the catalyst loading. Ensure rigorous exclusion of oxygen by working under an inert atmosphere.[3]

    • Sealed Reactor System: Use a pressure-rated reactor to prevent the loss of volatile reactants and to potentially run the reaction at temperatures slightly above the solvent's boiling point to increase the reaction rate.[6]

    • Copper-Free Conditions: To avoid Glaser coupling, consider using a copper-free Sonogashira protocol.[7]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate my product in high purity at a large scale. What are the common purification challenges?

  • Answer: Purification of products from reactions involving the volatile and non-polar this compound can be challenging at scale.

    Potential Causes:

    • Removal of Unreacted this compound: Due to its volatility, removing residual this compound from the product can be difficult, especially if the product itself is also volatile.

    • Formation of Closely-Related Byproducts: Side reactions can lead to byproducts with similar physical properties to the desired product, making separation by distillation or crystallization difficult.

    • Catalyst Residues: Removing residual palladium and copper catalysts from the product is crucial, especially for pharmaceutical applications.

    Recommended Actions:

    • Distillation under Reduced Pressure: For non-volatile products, distillation under reduced pressure can be an effective way to remove volatile impurities.

    • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity at a large scale.

    • Metal Scavengers: Utilize silica-based metal scavengers or activated carbon to remove residual metal catalysts from the product solution.

    • Aqueous Washes: If the product is not water-sensitive, aqueous washes can help remove salts and other water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with handling this compound at a large scale?

A1: The primary safety hazards are its extreme flammability (flash point of -30 °C) and low boiling point (29.5 °C).[1] This combination creates a significant risk of forming an explosive vapor-air mixture at ambient temperatures.[8][9] On a large scale, any leak in the system can lead to a dangerous accumulation of flammable vapors. Additionally, its high vapor pressure can lead to significant pressure buildup in sealed reactors if the temperature is not carefully controlled.[6][10]

Q2: How can I safely store and transfer large quantities of this compound?

A2: Large quantities should be stored in a cool, well-ventilated, and flame-proof area, away from heat, sparks, and open flames.[8] The storage temperature should be maintained between 2-8 °C.[1] When transferring, use a closed-system transfer to minimize the release of flammable vapors. Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[9]

Q3: What are the common byproducts in reactions involving this compound?

A3: In Sonogashira coupling reactions, the most common byproduct is the homocoupled 1,3-diyne, formed via the Glaser coupling.[5] Other potential byproducts can arise from side reactions of the coupling partners or decomposition of the product under harsh reaction conditions.

Q4: Can I use this compound in a pressure reactor?

A4: Yes, using a pressure reactor is often advantageous as it can prevent the loss of this volatile reactant and allow for reactions to be run at temperatures above its boiling point, which can increase the reaction rate.[6] However, it is crucial to use a reactor with an appropriate pressure rating and to have a thorough understanding of the potential pressure buildup from both the vapor pressure of the alkyne and any gaseous byproducts that may form. Careful temperature monitoring and control are essential.[10]

Q5: Are there any specific catalyst recommendations for large-scale Sonogashira couplings with this compound?

A5: For large-scale applications, it is often beneficial to use pre-formed palladium complexes, which can be more stable and provide more consistent results than catalysts generated in situ.[3] The choice of ligand is also critical and should be optimized for the specific substrates being used. For easier removal of the catalyst after the reaction, considering a heterogeneous catalyst or a homogeneous catalyst that can be easily precipitated and filtered may be advantageous.

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈[11]
Molecular Weight 68.12 g/mol [11]
Boiling Point 29.5 °C[1]
Melting Point -90 °C
Density 0.666 g/mL at 25 °C
Flash Point -30 °C
Solubility Immiscible with water, miscible with alcohol.[12]
Storage Temperature 2-8 °C[1]

Table 2: Troubleshooting Summary for Scale-Up Challenges

ChallengePotential CauseRecommended Solution
Thermal Runaway Inadequate heat removal, rapid reagent addition.Perform calorimetry, use semi-batch addition, ensure efficient cooling.
Low Yield Poor mixing, catalyst deactivation, loss of volatile reactant.Optimize agitation, use robust catalysts, employ a sealed reactor system.
Purification Issues Residual volatile starting material, catalyst contamination.Use vacuum distillation, crystallization, and metal scavengers.
Side Reactions Glaser coupling (diyne formation).Use copper-free conditions, rigorously exclude oxygen.

Experimental Protocols

Example Protocol: Scale-Up of a Sonogashira Coupling Reaction with this compound

This protocol is a generalized example and should be adapted and optimized for specific substrates and equipment. A thorough risk assessment must be conducted before proceeding with any scale-up.

Reaction: Coupling of an Aryl Halide with this compound.

Scale: 1 mole

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel with pressure equalization.

  • Circulating bath for reactor temperature control.

  • Inert gas (Nitrogen or Argon) supply.

Reagents:

  • Aryl Halide (1.0 mol)

  • This compound (1.2 mol, stored at 2-8 °C)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mol)

  • Copper(I) iodide (CuI, 0.02 mol) - if not using a copper-free protocol

  • Amine base (e.g., Triethylamine or Diisopropylamine, 3.0 mol)

  • Anhydrous solvent (e.g., THF or Toluene, 5 L)

Procedure:

  • Reactor Setup and Inerting: Assemble the reactor and ensure all joints are well-sealed. Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Charge Reactants: To the reactor, add the aryl halide (1.0 mol), the palladium catalyst (0.01 mol), CuI (0.02 mol, if applicable), and the anhydrous solvent (4 L).

  • Cooling and Base Addition: Cool the reactor contents to 0-5 °C using the circulating bath. Slowly add the amine base (3.0 mol) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • This compound Addition: In a separate flask under a nitrogen atmosphere, dissolve this compound (1.2 mol) in the remaining anhydrous solvent (1 L). Transfer this solution to the addition funnel. Add the this compound solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (1 L).

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 500 mL).

    • Combine the organic layers and wash with brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure.

    • Purify the crude product by vacuum distillation, crystallization, or column chromatography using appropriate techniques for the specific product.

    • If necessary, treat the product solution with a metal scavenger to remove residual palladium and copper.

Mandatory Visualization

Challenges_in_Scale_Up cluster_challenges Key Challenges in Scale-Up cluster_causes Root Causes cluster_solutions Mitigation Strategies A Thermal Management A1 High Exothermicity A->A1 A2 Low Boiling Point of this compound A->A2 B Mixing & Mass Transfer B1 Increased Viscosity/Volume B->B1 B2 Catalyst Heterogeneity/Deactivation B->B2 C Purification & Isolation C1 Volatility of Reactants/Products C->C1 C2 Byproduct Formation C->C2 D Safety & Handling D1 High Flammability D->D1 D2 Pressure Buildup D->D2 S1 Reaction Calorimetry A1->S1 S2 Semi-Batch Addition A1->S2 S3 Enhanced Cooling Systems A1->S3 A2->S3 S8 Closed Systems & Inert Atmosphere A2->S8 S9 Pressure-Rated Reactors A2->S9 S4 Optimized Reactor Design & Agitation B1->S4 S5 Robust Catalyst Systems B2->S5 S6 Vacuum Distillation/Crystallization C1->S6 C2->S6 S7 Use of Metal Scavengers C2->S7 D1->S8 D2->S9

Caption: Logical relationships of scale-up challenges, causes, and solutions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Risk Assessment & Calorimetry P2 Reactor Setup & Inerting P1->P2 R1 Charge Aryl Halide & Catalyst P2->R1 R2 Cool & Add Base R1->R2 R3 Slow Addition of this compound R2->R3 R4 Reaction Monitoring (TLC/GC) R3->R4 W1 Quenching R4->W1 W2 Phase Separation & Extraction W1->W2 W3 Drying & Solvent Removal W2->W3 W4 Purification (Distillation/Crystallization) W3->W4 W5 Final Product Analysis W4->W5

Caption: Generalized experimental workflow for a scaled-up reaction.

References

Improving regioselectivity of addition reactions to 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective addition reactions involving 3-Methyl-1-butyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling reaction outcomes and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in addition reactions to this compound?

A1: For a terminal alkyne like this compound, regioselectivity is primarily governed by the reaction mechanism, which is dictated by the choice of reagents and conditions. The two main pathways are:

  • Markovnikov Addition: In electrophilic additions, the reaction proceeds through the most stable carbocation intermediate. For this compound, this leads to the formation of a tertiary carbocation, resulting in the nucleophile adding to the more substituted carbon (C2).[1][2][3]

  • Anti-Markovnikov Addition: This outcome is typically achieved through radical mechanisms or hydroboration. In hydroboration, the boron atom (the electrophile) adds to the less sterically hindered terminal carbon (C1).[4][5][6] Subsequent oxidation replaces the boron with a hydroxyl group, leading to the anti-Markovnikov product.[7][8]

Q2: Why is this compound prone to poor regioselectivity in some reactions?

A2: While distinct reaction pathways exist, achieving high regioselectivity can be challenging due to competing mechanisms. For instance, in hydrohalogenation, trace amounts of peroxides or exposure to UV light can initiate a radical mechanism, leading to a mixture of Markovnikov and anti-Markovnikov products.[9][10] Furthermore, the steric bulk of the isopropyl group on this compound can influence the accessibility of the triple bond to bulky reagents, a factor that can be leveraged to enhance selectivity.[4][5]

Q3: How do I choose the right reaction to synthesize a specific ketone or aldehyde from this compound?

A3: The choice of reaction is critical for obtaining the desired carbonyl compound.

  • To synthesize 3-Methyl-2-butanone (a ketone, the Markovnikov product), use acid-catalyzed hydration, typically with mercuric sulfate (B86663) (HgSO₄) as a catalyst.[11][12][13]

  • To synthesize 3-Methylbutanal (an aldehyde, the anti-Markovnikov product), use hydroboration-oxidation.[6][14][15] It is crucial to use a sterically hindered borane (B79455) reagent to prevent double addition to the alkyne.[4][5][11]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: My acid-catalyzed hydration of this compound is giving low yields of the expected ketone (3-Methyl-2-butanone).

Possible Cause Troubleshooting Step Rationale
Inefficient Catalyst Ensure you are using a mercury(II) salt like HgSO₄.Terminal alkynes hydrate (B1144303) slowly with acid alone; a mercuric ion catalyst is required to facilitate the formation of the enol intermediate.[11][16][17]
Incomplete Reaction Increase reaction time or gently heat the reaction mixture.Alkyne hydration can be slower than alkene hydration due to the formation of a less stable vinyl cation intermediate.[1]
Side Reactions Run the reaction at a lower temperature.Higher temperatures can sometimes promote polymerization or other side reactions. Lowering the temperature can favor the desired hydration pathway.[9]

Issue 2: My hydroboration-oxidation reaction is producing a mixture of products instead of the pure aldehyde (3-Methylbutanal).

Possible Cause Troubleshooting Step Rationale
Double Addition of Borane Use a sterically hindered dialkylborane such as disiamylborane (B86530) ((Sia)₂BH) or 9-BBN instead of BH₃.Alkynes have two π-bonds and can react with two equivalents of BH₃. A bulky borane reagent reacts only once with the terminal alkyne, preventing further reaction.[4][5][11][18]
Incorrect Workup Ensure the oxidation step is performed under basic conditions (e.g., NaOH) with hydrogen peroxide (H₂O₂).The oxidation step requires a basic solution of hydrogen peroxide to replace the boron atom with a hydroxyl group to form the enol, which then tautomerizes to the aldehyde.[6][7]

Issue 3: I performed a hydrohalogenation (HBr addition) expecting the Markovnikov product, but I'm seeing significant amounts of the anti-Markovnikov product.

Possible Cause Troubleshooting Step Rationale
Peroxide Contamination Use fresh, peroxide-free solvents and reagents. Protect the reaction from light.The presence of peroxides initiates a radical addition mechanism for HBr, which leads to the anti-Markovnikov product.[2][9] This is known as the "peroxide effect" and is specific to HBr.[10]
Radical Initiators Ensure the reaction is performed in a clean flask and protected from UV light sources.Light can also initiate the radical chain reaction, leading to the undesired anti-Markovnikov addition.

Product Distribution Overview

The following table summarizes the expected major and minor products for key addition reactions to this compound.

Reaction Reagents Expected Major Product Expected Minor Product(s) Regioselectivity
Acid-Catalyzed Hydration H₂O, H₂SO₄, HgSO₄3-Methyl-2-butanoneMinimalMarkovnikov[11][13]
Hydroboration-Oxidation 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH3-MethylbutanalMinimal with bulky boranesAnti-Markovnikov[6][7][8]
Hydrobromination (Ionic) HBr (peroxide-free)2-Bromo-3-methyl-1-butene1-Bromo-3-methyl-1-buteneMarkovnikov[2][3]
Hydrobromination (Radical) HBr, ROOR (peroxides)1-Bromo-3-methyl-1-butene2-Bromo-3-methyl-1-buteneAnti-Markovnikov[2][10]

Key Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-butanone (Markovnikov Hydration)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound in an appropriate solvent (e.g., aqueous ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of mercuric sulfate (HgSO₄) followed by the slow addition of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ketone by distillation.

Protocol 2: Synthesis of 3-Methylbutanal (Anti-Markovnikov Hydration)

  • Hydroboration:

    • Setup: Under an inert atmosphere (nitrogen or argon), dissolve this compound in an anhydrous solvent like THF in a flame-dried flask.

    • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add one equivalent of a bulky dialkylborane reagent (e.g., disiamylborane or 9-BBN) dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir for the recommended time (typically 1-2 hours) to ensure the complete formation of the vinylborane (B8500763) intermediate.

  • Oxidation:

    • Reagent Addition: Cool the flask again to 0 °C. Slowly and carefully add aqueous sodium hydroxide (B78521) (NaOH) solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition can be exothermic.

    • Reaction: Stir the mixture at room temperature until the oxidation is complete.

    • Workup: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent. Purify the resulting aldehyde by distillation.

Visual Guides

The following diagrams illustrate the decision-making process and reaction pathways for controlling regioselectivity.

G start Start: this compound product_choice What is the desired product? start->product_choice ketone_path Ketone (3-Methyl-2-butanone) product_choice->ketone_path Ketone aldehyde_path Aldehyde (3-Methylbutanal) product_choice->aldehyde_path Aldehyde markovnikov_rxn Perform Acid-Catalyzed Hydration (H₂O, H₂SO₄, HgSO₄) ketone_path->markovnikov_rxn anti_markovnikov_rxn Perform Hydroboration-Oxidation (1. (Sia)₂BH / 2. H₂O₂, NaOH) aldehyde_path->anti_markovnikov_rxn product_ketone Final Product: 3-Methyl-2-butanone markovnikov_rxn->product_ketone product_aldehyde Final Product: 3-Methylbutanal anti_markovnikov_rxn->product_aldehyde

Caption: Decision workflow for synthesizing a target carbonyl compound.

G cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway start_m This compound intermediate_m Tertiary Vinylic Cation (more stable) start_m->intermediate_m + H⁺ (from H₂SO₄) enol_m Enol Intermediate intermediate_m->enol_m + H₂O, -H⁺ product_m 3-Methyl-2-butanone enol_m->product_m Tautomerization start_am This compound intermediate_am Vinylborane Intermediate (Boron on C1) start_am->intermediate_am + (Sia)₂BH (steric control) enol_am Enol Intermediate intermediate_am->enol_am Oxidation (H₂O₂, NaOH) product_am 3-Methylbutanal enol_am->product_am Tautomerization

Caption: Comparison of Markovnikov and Anti-Markovnikov hydration pathways.

G start Problem: Unexpected Product Mixture q1 Which reaction was performed? start->q1 path_hydrohalogen Hydrohalogenation (e.g., HBr) q1->path_hydrohalogen HBr Addition path_hydroboration Hydroboration q1->path_hydroboration Hydroboration q2 Was the anti-Markovnikov product observed unexpectedly? path_hydrohalogen->q2 q3 Was double addition or other byproducts observed? path_hydroboration->q3 sol1 Check for Peroxide Contamination. Use fresh reagents/solvents. Protect reaction from UV light. q2->sol1 Yes sol2 Use a bulky borane reagent like (Sia)₂BH or 9-BBN. q3->sol2 Yes end1 Achieve Markovnikov Product sol1->end1 end2 Achieve Anti-Markovnikov Product sol2->end2

Caption: Troubleshooting logic for unexpected reaction outcomes.

References

Technical Support Center: Effective Quenching for Reactions with 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-1-butyne. The focus is on safe and effective quenching methods for reactions involving its corresponding organometallic reagents, such as lithium acetylides or Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take before quenching a reaction involving the metallated derivative of this compound?

A1: Safety is paramount when working with the highly reactive and potentially pyrophoric reagents used to deprotonate this compound. Before beginning the quenching process, it is critical to:

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Perform all quenching procedures in a well-ventilated fume hood.[1][2]

  • Remove all flammable materials from the immediate vicinity.[1][2]

  • Have a Class D fire extinguisher (for reactive metals) and sand readily accessible.[1]

  • Ensure the reaction vessel is cooled in an ice or dry ice/acetone bath before and during the quenching process.[1][3]

Q2: What are the most common quenching agents for reactions where this compound has been converted to a lithium or Grignard-type reagent?

A2: The choice of quenching agent depends on the reactivity of the species being quenched. A stepwise and controlled approach is the safest method.[1] Common agents are added sequentially from least reactive to most reactive:

  • Isopropanol (B130326): Often used as the initial quenching agent because it reacts less vigorously than water. It should be added slowly and cautiously.[1][2][3]

  • Methanol (B129727)/Ethanol: Can be used after the initial isopropanol quench to react with any remaining, less reactive organometallic species.[3][4]

  • Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): A standard and relatively mild quenching agent used to neutralize the reaction mixture and hydrolyze metal alkoxides without creating a strongly basic solution.[1]

  • Water: Used as the final step to ensure all reactive materials are consumed. It can react violently with unquenched organometallic reagents and should be added after an initial quench with a less reactive alcohol.[1][3]

  • Dilute Aqueous Acid (e.g., HCl): Used to neutralize the reaction mixture and protonate the acetylide to regenerate this compound or a derivative. This should be added cautiously after initial quenching with an alcohol.[5][6][7]

Q3: How can I determine if the quenching process is complete?

A3: The completion of the quenching process is primarily indicated by two observations:

  • Cessation of gas evolution (bubbling): This indicates that the reactive species are no longer reacting with the quenching agent to produce gaseous byproducts (e.g., butane (B89635) from n-butyllithium).[1]

  • Absence of an exothermic reaction (heat generation): The reaction mixture should no longer produce heat upon the addition of the quenching agent.[1][3] After the initial signs of reaction have ceased, it is good practice to allow the mixture to warm to room temperature and stir for an additional period (e.g., one hour) to ensure the quench is complete.[1][2]

Q4: My desired product is sensitive to acidic or basic conditions. How should I adjust my quenching protocol?

A4: The quenching and workup procedure should be tailored to the stability of your product.

  • Acid-sensitive products: Avoid using acidic solutions for the quench. A milder agent like a saturated aqueous solution of ammonium chloride is preferable.[1]

  • Base-sensitive products: Ensure the final solution is neutralized or made slightly acidic before extraction. After quenching with alcohol and water, you can neutralize the mixture with a dilute acid like citric acid or acetic acid.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Violent, uncontrolled exotherm during quenching 1. The quenching agent was added too quickly.[1] 2. The reaction was not sufficiently cooled.[1]1. Immediately stop the addition of the quenching agent. 2. Ensure the cooling bath is effectively cooling the flask. 3. If necessary, dilute the reaction mixture with more of the inert reaction solvent before resuming the slow addition of the quenching agent.[1]
Fire during quenching A pyrophoric reagent (e.g., unreacted n-BuLi) was exposed to air, or the quench was too rapid, igniting the solvent.[1][2]1. Use a Class D fire extinguisher or smother the fire with sand. NEVER use water. [8] 2. Ensure the reaction is always maintained under an inert atmosphere (e.g., nitrogen or argon) during the initial quench.[2]
Low yield of desired product after workup 1. The desired product may be sensitive to pH changes during the quench.[1][9] 2. The product may be partially soluble in the aqueous layer.[9] 3. The quenching conditions were too harsh, leading to product decomposition.[1]1. If your product is acid-sensitive, use a milder quenching agent like saturated aqueous ammonium chloride.[1] If it is base-sensitive, ensure the final solution is neutralized or slightly acidic before extraction. 2. Re-extract the aqueous layer with a suitable organic solvent. 3. Test the stability of your product to the quenching conditions on a small scale before performing the full workup.[9]
Formation of an emulsion or precipitate during workup Salts formed during the quench (e.g., magnesium salts) can sometimes cause emulsions or precipitate out of solution.1. For emulsions, adding brine (saturated aqueous NaCl) can help break them up.[10] 2. If a solid precipitate forms, it may be necessary to filter the biphasic mixture through a pad of Celite.[10] 3. For Grignard reactions, quenching with 1M HCl can sometimes avoid the formation of emulsions that occur with NH₄Cl.[7]
Reaction mixture freezes during quenching The use of a dry ice/acetone bath (-78 °C) combined with a low-freezing-point solvent can cause the aqueous quenching agent to freeze upon addition.This is generally not a major issue. Simply remove the cooling bath and allow the reaction to warm up slowly; the ice will melt, and you can proceed with the workup.[1]

Experimental Protocols

Protocol 1: Standard Quenching of Lithium Acetylide of this compound

This protocol is for quenching reactions where this compound has been deprotonated with an organolithium reagent (e.g., n-butyllithium).

  • Preparation and Cooling: Ensure the reaction flask is under a positive pressure of an inert atmosphere (e.g., nitrogen or argon). Cool the reaction flask to 0 °C using an ice-water bath. For highly reactive reagents like s-BuLi or t-BuLi, a dry ice/acetone bath (-78 °C) is recommended.[1][3]

  • Initial Quench with Isopropanol: Slowly add isopropanol dropwise to the stirred reaction mixture. Monitor the reaction for any signs of an exotherm or gas evolution. Maintain a slow addition rate to keep the reaction under control. Continue adding isopropanol until bubbling and heat generation have ceased.[1][2]

  • Secondary Quench (Optional): After the reaction with isopropanol has subsided, slowly add methanol as a more reactive quenching agent to ensure all highly reactive species are consumed.[3]

  • Final Quench: Once the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride or water dropwise to complete the quench.[1]

  • Warming and Final Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Continue to stir the mixture for at least one hour to ensure the quench is complete.[1]

  • Workup: Proceed with the standard aqueous workup, including extraction of the product with an appropriate organic solvent, washing the organic layer (e.g., with brine), drying with a drying agent (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent in vacuo.[11]

Quantitative Data for Quenching Agents
Quenching Agent Typical Order of Addition Reactivity Purpose Key Considerations
Isopropanol 1stLowQuenches highly reactive organometallics (e.g., n-BuLi) in a controlled manner.Add slowly at 0 °C or below.[2][3]
Methanol/Ethanol 2ndMediumQuenches remaining, less reactive organometallics.Add after the initial vigorous reaction with isopropanol has subsided.[3][4]
Sat. aq. NH₄Cl 3rd (Alternative to Water/Acid)MediumNeutralizes the reaction and hydrolyzes metal alkoxides. Good for pH-sensitive products.A milder alternative to strong acid.[1]
Water 3rdHighEnsures all reactive materials are consumed.Can react violently with unquenched reagents. Add only after an alcohol quench.[1][3]
Dilute Acid (e.g., 1M HCl) 3rd (Alternative to Water)HighNeutralizes the mixture and protonates the alkoxide/acetylide.Can be exothermic. Add slowly at 0 °C.[5][7]

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Stepwise Quenching cluster_workup Workup Prep Reaction Mixture at 0 °C (Under Inert Atmosphere) Quench1 Slowly add Isopropanol Prep->Quench1 Check1 Exotherm / Gas? (Bubbling) Quench1->Check1 Check1->Quench1 No Quench2 Slowly add Water or sat. aq. NH4Cl Check1->Quench2 Yes Check2 Quench Complete? Quench2->Check2 Warm Warm to Room Temp & Stir for 1 hr Check2->Warm Yes Extract Liquid-Liquid Extraction Warm->Extract Isolate Isolate Product Extract->Isolate

Caption: Standard workflow for quenching organometallic reactions.

Troubleshooting_Logic Start Start Quench Problem Violent Exotherm? Start->Problem Solution1 Stop Addition Check Cooling Dilute if Necessary Problem->Solution1 Yes LowYield Low Yield After Workup? Problem->LowYield No Continue Resume SLOW Addition Solution1->Continue Continue->LowYield Solution2 Check Product Stability (pH) Re-extract Aqueous Layer LowYield->Solution2 Yes Success Successful Isolation LowYield->Success No Solution2->Success

Caption: Troubleshooting logic for common quenching issues.

References

Technical Support Center: Deconvolution of Complex NMR Spectra from 3-Methyl-1-butyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-1-butyne derivatives and encountering challenges with complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the parent this compound?

A1: The typical NMR chemical shifts for this compound in CDCl₃ are summarized below. These values can serve as a baseline for analyzing substituted derivatives.

¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Acetylenic-H~1.8-2.1Doublet~2.5-3.0 Hz
Methine-H~2.5-2.8Heptet of doublets~6.8 Hz, ~2.7 Hz
Methyl-H~1.1-1.3Doublet~6.8 Hz
¹³C NMR Chemical Shift (ppm)
C1 (≡CH)~68-72
C2 (C≡)~88-92
C3 (-CH-)~28-32
C4 (-CH₃)~22-25

Q2: Why is the acetylenic proton of a terminal alkyne observed at a relatively high field (low ppm)?

A2: The acetylenic proton of a terminal alkyne, like in this compound derivatives, is shielded due to the cylindrical electron cloud of the carbon-carbon triple bond. When placed in an external magnetic field, these π-electrons circulate, inducing a magnetic field that opposes the external field at the location of the acetylenic proton. This shielding effect results in a higher field (lower ppm) chemical shift compared to vinylic or aromatic protons.

Q3: What is "long-range coupling" and is it observed in this compound derivatives?

A3: Long-range coupling refers to spin-spin coupling between nuclei that are separated by more than three bonds. In terminal alkynes like this compound, a characteristic four-bond coupling (⁴J) is often observed between the acetylenic proton and the protons on the carbon adjacent to the sp³ carbon. This results in the fine splitting of the acetylenic proton signal.

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum shows broad, poorly resolved peaks.

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field homogeneity may be poor.

    • Solution: Re-shim the spectrometer. If you are unfamiliar with this process, consult the instrument manager.

  • Sample Concentration: The sample may be too concentrated, leading to increased viscosity and line broadening.

    • Solution: Dilute the sample. For ¹H NMR, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is typically recommended.

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly broaden NMR signals.

    • Solution: Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw technique.[1] Ensure all glassware is clean and free of metallic residues. For air-sensitive samples, use a J-Young NMR tube and prepare the sample under an inert atmosphere.[2][3]

  • Incomplete Dissolution: Solid particles suspended in the sample will degrade spectral quality.

    • Solution: Ensure your compound is fully dissolved. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1][4]

Problem 2: I have overlapping signals in the aliphatic or aromatic region of my spectrum, making interpretation and integration impossible.

Possible Causes & Solutions:

  • Accidental Coincidence of Chemical Shifts: It is common for different proton environments, especially in complex molecules, to have very similar chemical shifts, leading to signal overlap.

    • Solution 1: Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent-induced shifts), which may resolve the overlapping signals. For example, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can alter the positions of peaks.

    • Solution 2: Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the dispersion of the signals, potentially resolving the overlap.

    • Solution 3: 2D NMR Spectroscopy: Techniques like ¹H-¹³C HSQC can be extremely powerful for resolving proton overlap by spreading the signals out according to the much larger chemical shift dispersion of the attached ¹³C nuclei.[5] 2D TOCSY can also help by identifying coupled protons within the same spin system.[5]

    • Solution 4: Deconvolution: If the above methods are not feasible or successful, deconvolution can be used to mathematically separate the overlapping signals.

Problem 3: How do I perform deconvolution on my overlapping NMR signals?

Answer:

Deconvolution is a computational method used to separate overlapping peaks in a spectrum into their individual components. Most modern NMR processing software (e.g., Mnova, TopSpin) includes deconvolution routines. The general workflow is as follows:

Caption: General workflow for NMR data processing and deconvolution.

Detailed Steps for Deconvolution:

  • Process the 1D Spectrum: Perform standard processing steps such as Fourier transformation, phase correction, and baseline correction.

  • Select the Region of Interest: Zoom in on the area of the spectrum with the overlapping signals.

  • Initiate the Deconvolution Tool: In your software, find the deconvolution or peak fitting function.

  • Define the Peaks: The software will require you to define the number of peaks you believe are in the cluster and provide initial estimates for their position (chemical shift), width, and height. Some software can automatically detect peaks in the region.

  • Run the Fitting Algorithm: The software will then use an iterative algorithm (often based on Lorentzian or Gaussian peak shapes) to fit the defined peaks to the experimental data.

  • Analyze the Results: The output will typically show the individual fitted peaks, their parameters (position, area, width), and a residual trace showing the difference between the experimental data and the sum of the fitted peaks. A good fit will have a small, random residual.

  • Quantify: The area of each fitted peak is proportional to the number of protons it represents, allowing for quantitative analysis of the components in the mixture.

Problem 4: My deconvolution results seem inaccurate, with large residuals.

Possible Causes & Solutions:

  • Incorrect Number of Peaks: You may have defined too few or too many peaks in the overlapping region.

    • Solution: Try varying the number of peaks and observe the effect on the residuals. Some advanced deconvolution software can use statistical criteria (e.g., Bayesian Information Criterion) to help determine the optimal number of peaks.[6][7]

  • Poor Initial Guesses: The initial parameters for peak position, width, and height may be too far from the actual values for the algorithm to converge correctly.

    • Solution: Manually adjust the initial peak positions to better match the visible maxima in the overlapping signal before running the algorithm.

  • Incorrect Peak Shape Model: Most simple deconvolution algorithms assume a pure Lorentzian or Gaussian peak shape. Real NMR peaks can be a mixture of both (Voigt profile) or be distorted by poor shimming.

    • Solution: If your software allows, try using a mixed Lorentzian-Gaussian line shape model. For spectra with poor shimming, a "reference deconvolution" can be a powerful tool. This technique uses a well-resolved singlet in your spectrum as a template for the experimental line shape to correct the distorted peaks throughout the spectrum.[8][9]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • If required, add an internal standard for quantitative analysis (e.g., TMS, maleic acid).

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.[1][4]

  • Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

Protocol 2: Sample Preparation for Air-Sensitive this compound Derivatives

  • In a glovebox or under a positive pressure of inert gas on a Schlenk line, add the solid air-sensitive compound to a J-Young NMR tube.[2]

  • Using a gas-tight syringe, add the desired volume of degassed deuterated solvent to the NMR tube.

  • Seal the J-Young tube with the Teflon screw-cap.

  • Agitate the tube to dissolve the sample completely. The sample is now ready for analysis.

Logical Relationships in Reactions of this compound

The following diagram illustrates the expected outcomes of common addition reactions to this compound, which can lead to complex product mixtures with overlapping NMR signals.

reaction_pathway cluster_start Starting Material cluster_reactions Reactions cluster_products Products start This compound hydroboration 1. Sia₂BH 2. H₂O₂, NaOH start->hydroboration Hydroboration-Oxidation hydration H₂O, H₂SO₄, HgSO₄ start->hydration Acid-Catalyzed Hydration anti_markovnikov 3-Methyl-1-butanal (Anti-Markovnikov Product) hydroboration->anti_markovnikov markovnikov 3-Methyl-2-butanone (Markovnikov Product) hydration->markovnikov

Caption: Common addition reactions of this compound and their regioselectivity.

References

Technical Support Center: Catalyst Deactivation in 3-Methyl-1-butyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during reactions involving 3-Methyl-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in reactions with this compound?

Catalyst deactivation is the loss of activity or selectivity over time. For reactions involving terminal alkynes like this compound, the main causes can be classified into chemical, thermal, and mechanical mechanisms.[1][2] The most common issues include:

  • Poisoning: Strong chemisorption of impurities from reactants or solvents onto the catalyst's active sites, blocking them from participating in the reaction.[3]

  • Fouling or Coking: The physical deposition of carbonaceous materials (coke) or alkyne oligomers on the catalyst surface, which obstructs access to active sites.[3]

  • Sintering (Thermal Degradation): The agglomeration of metal particles at high temperatures, which reduces the active surface area.[4][5]

  • Leaching: The dissolution of the active metal component or support material into the liquid reaction medium, leading to an irreversible loss of the active phase.[6][7][8]

Q2: How can I determine which deactivation mechanism is affecting my experiment?

Identifying the specific deactivation mechanism is crucial for effective troubleshooting. Key indicators include:

  • Sudden drop in activity: Often points to strong poisoning from an impurity introduced into the system.[1]

  • Gradual decline in activity: May suggest fouling/coking as deposits slowly build up on the catalyst surface.[9]

  • Black, insoluble material on the catalyst: A strong indicator of coke formation.[10]

  • Loss of activity after high-temperature operation: Suggests irreversible sintering of the metal nanoparticles.[11][12]

  • Decreased activity upon reuse in liquid-phase reactions: A classic sign of leaching, where the active metal is lost to the solution.[6]

  • Metal contamination in the product: Directly confirms that catalyst leaching has occurred.[6]

Q3: Can a deactivated catalyst be regenerated?

The possibility of regeneration depends entirely on the deactivation mechanism.[4]

  • Fouling/Coking: Often reversible. Catalysts deactivated by carbon deposition can frequently be regenerated by controlled oxidation (burning off the coke) followed by a reduction step.

  • Poisoning: Can be reversible or irreversible. If the poison is weakly adsorbed, washing the catalyst or thermal treatment may restore activity. However, strong chemisorption results in irreversible poisoning.[4]

  • Sintering & Leaching: These mechanisms are generally considered irreversible as they involve a physical change to the catalyst's structure or a loss of the active material.

Q4: What is the difference between intentional "poisoning" (e.g., Lindlar's catalyst) and unintentional catalyst poisoning?

This is a critical distinction in alkyne reactions.

  • Intentional Deactivation ("Poisoning"): A "poisoned catalyst," such as Lindlar's catalyst, is deliberately deactivated to control its reactivity and enhance selectivity.[13][14] Lindlar's catalyst, composed of palladium on calcium carbonate or barium sulfate, is treated with substances like lead acetate (B1210297) and quinoline.[13][15] This modification makes the catalyst active enough to reduce an alkyne to a cis-alkene but prevents the subsequent, undesired reduction to an alkane.[13]

  • Unintentional Poisoning: This is the undesired and uncontrolled deactivation of a catalyst due to contaminants in the feedstock or harsh reaction conditions, leading to a loss of activity and/or selectivity.[1][4]

Troubleshooting Guides

This section addresses specific problems you may encounter during experiments with this compound.

Problem 1: Low or negligible conversion of this compound.

Potential CauseRecommended Action
Catalyst Poisoning - Ensure high-purity, degassed solvents and reagents are used. - Purify the this compound monomer to remove potential inhibitors. - Consider passing reactants through a guard bed or using a scavenger resin to remove trace impurities.
Insufficient Catalyst Loading - Increase the catalyst loading in controlled increments. - Verify that the catalyst is well-dispersed in the reaction mixture through adequate agitation.[4]
Poor Mass Transfer (for hydrogenations) - Increase the stirring speed to improve gas-liquid mixing. - Increase the hydrogen pressure within safe operational limits.[4]

Problem 2: The reaction initiates but stops before completion.

Potential CauseRecommended Action
Catalyst Fouling by Oligomerization Terminal alkynes are prone to oligomerization on the catalyst surface, blocking active sites. - Lower the reaction temperature. - Decrease the initial concentration of this compound.
Sintering (Thermal Degradation) If the reaction is run at elevated temperatures, metal nanoparticles may have agglomerated. - Operate at the lowest effective temperature for the reaction. - Select a catalyst with a support that offers higher thermal stability.[4]

Problem 3: Poor selectivity (e.g., over-reduction to 3-methylbutane during hydrogenation).

Potential CauseRecommended Action
Catalyst is Too Active Standard hydrogenation catalysts (e.g., Pd/C, PtO₂) are highly active and will reduce alkynes completely to alkanes.[13][15] - Use a selectively deactivated catalyst like Lindlar's catalyst for partial hydrogenation to the alkene.[4] - Add a controlled amount of an inhibitor, such as quinoline, to the reaction mixture.[4]
Hydrogen Pressure is Too High Elevated hydrogen pressure can favor complete saturation to the alkane. - Reduce the hydrogen pressure and monitor the reaction progress closely.[4]

Problem 4: The catalyst shows a significant drop in performance upon reuse.

Potential CauseRecommended Action
Leaching of Active Metal This is a primary cause of irreversible deactivation in liquid-phase reactions.[6][16] - Confirm leaching using a Hot Filtration Test (see Protocol 1).[6] - Quantify the leached metal in the reaction solution using ICP-OES or AAS.[6] - Characterize the spent catalyst (e.g., via XPS or EDX) to confirm a decrease in surface metal concentration.[6]
Irreversible Sintering The thermal stress of the initial reaction may have caused irreversible damage. - Analyze the particle size of the spent catalyst using TEM to check for agglomeration.

Problem 5: The final product is contaminated with trace metals.

Potential CauseRecommended Action
Catalyst Leaching Product contamination is a direct consequence of active components dissolving into the reaction medium. This is a critical issue in pharmaceutical applications.[6] - Optimize the catalyst by strengthening the metal-support interaction.[6] - Experiment with milder reaction conditions (e.g., lower temperatures).[6] - Evaluate different solvents that may reduce the dissolution of metal species.[6]

Data Presentation

Table 1: Common Deactivation Mechanisms and Key Indicators

Deactivation MechanismDescriptionKey IndicatorsReversibility
Poisoning Strong chemisorption of impurities on active sites.[1]Sudden activity loss; sensitivity to feedstock purity.Can be reversible or irreversible.
Fouling / Coking Physical blockage of active sites by carbon or polymer deposits.[1]Gradual activity loss; visible deposits on catalyst.Generally reversible by calcination.[4]
Sintering Thermal agglomeration of metal particles, reducing active surface area.[5]Irreversible activity loss after high-temperature operation.Irreversible.[4]
Leaching Dissolution of active species into the liquid reaction medium.[7][8]Activity loss on reuse; metal contamination in product.Irreversible.

Table 2: Influence of Reaction Parameters on Deactivation

ParameterPotential Effect on DeactivationMitigation Strategy
Temperature High temperatures accelerate sintering and coking.[5]Operate at the minimum temperature required for desired conversion and selectivity.
Substrate Purity Impurities (sulfur, water, etc.) can poison the catalyst.Use high-purity reagents or purify them before use.
Solvent Can influence leaching of the active metal.[6][16]Screen solvents to find one that minimizes metal dissolution while maintaining reaction performance.
Substrate Concentration High alkyne concentration can increase the rate of fouling via oligomerization.[4]Lower the substrate concentration or use a semi-batch process.

Experimental Protocols

Protocol 1: Hot Filtration Test for Detecting Homogeneous Catalysis by Leached Species

Objective: To determine if active catalytic species have leached from the solid support into the reaction solution.[6]

Methodology:

  • Set up the reaction as usual and allow it to proceed for a period (e.g., until 15-20% conversion is achieved).

  • At the reaction temperature, rapidly filter the solid catalyst from the reaction mixture using a pre-heated fritted filter or a cannula equipped with a filter tip. This must be done quickly and under an inert atmosphere to prevent cooling or exposure to air.

  • Allow the filtrate (the catalyst-free solution) to continue reacting under the exact same conditions (temperature, pressure, stirring).

  • Monitor the progress of the reaction in the filtrate over time by taking samples and analyzing for product formation (e.g., via GC or NMR).[10]

Interpretation:

  • If the reaction continues in the filtrate: This confirms that active species have leached from the solid support and are catalyzing the reaction homogeneously.[10]

  • If the reaction stops in the filtrate: This indicates that the catalysis is primarily heterogeneous and significant leaching of active species is not occurring.[10]

Protocol 2: Catalyst Regeneration via Controlled Oxidation (for Coking/Fouling)

Objective: To remove carbonaceous deposits (coke) from a fouled catalyst surface.

Methodology: Note: This procedure should be performed with appropriate safety precautions, as the oxidation of coke is exothermic and can lead to thermal runaways if not controlled.

  • Place the deactivated (coked) catalyst in a tube furnace.

  • Heat the catalyst to a target temperature (e.g., 300-500 °C) under a flow of inert gas (e.g., Nitrogen) to remove any volatile adsorbed species.

  • Once at the target temperature, introduce a carefully controlled, dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) over the catalyst.

  • Hold at this temperature for several hours until the coke has been burned off. The completion can be monitored by analyzing the off-gas for CO₂.

  • After oxidation, switch the gas flow back to an inert gas and cool the catalyst to room temperature.

  • For many catalysts (e.g., Pd/C), a subsequent reduction step is required. Heat the catalyst under a flow of hydrogen gas (e.g., at 200-400 °C) to reduce the oxidized metal species back to their active metallic state.[10]

  • Cool the catalyst to room temperature under an inert atmosphere before handling.

Visualizations

Troubleshooting_Workflow start_node Poor Reaction Performance decision_node1 Low / No Conversion? Reaction Stops Early? Poor Selectivity? Activity Loss on Reuse? start_node->decision_node1 Check Symptom decision_node decision_node cause_node cause_node action_node action_node cause1 Potential Causes - Poisoning - Insufficient Loading - Poor Mass Transfer decision_node1:f0->cause1 Yes cause2 Potential Causes - Fouling / Coking - Sintering decision_node1:f1->cause2 Yes cause3 Potential Causes - Catalyst Too Active - H2 Pressure Too High decision_node1:f2->cause3 Yes cause4 Potential Causes - Leaching - Irreversible Sintering decision_node1:f3->cause4 Yes action1 Recommended Actions - Purify Reagents - Increase Catalyst Load - Improve Agitation/Pressure cause1->action1 action2 Recommended Actions - Lower Temperature - Lower Concentration - Change Catalyst cause2->action2 action3 Recommended Actions - Use Lindlar's Catalyst - Add Inhibitor - Reduce H2 Pressure cause3->action3 action4 Recommended Actions - Perform Hot Filtration Test - Analyze Spent Catalyst (TEM, ICP) - Modify Catalyst/Conditions cause4->action4

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Causes center Catalyst Deactivation Mechanisms Thermal Thermal center->Thermal Chemical Chemical center->Chemical Mechanical Mechanical center->Mechanical Sintering Sintering (Loss of Surface Area) Thermal->Sintering Poisoning Poisoning (Active Site Blocking) Chemical->Poisoning Fouling Fouling / Coking (Physical Deposition) Chemical->Fouling Leaching Leaching (Loss of Active Phase) Chemical->Leaching Attrition Attrition (Physical Breakage) Mechanical->Attrition

Caption: Common causes of catalyst deactivation.

Experimental_Workflow cluster_run1 Initial Run cluster_analysis Analysis cluster_run2 Reuse Test process_node process_node analysis_node analysis_node decision_node decision_node A 1. Prepare Fresh Catalyst & Characterize (TEM, XPS) B 2. Run Reaction & Measure Initial Activity A->B C 3. Separate Catalyst (e.g., Filtration) B->C D 4a. Analyze Filtrate for Leached Metal (ICP-OES) C->D E 4b. Characterize Spent Catalyst (TEM, TPO) C->E F 5. Reuse Catalyst in Second Run E->F G 6. Measure Activity of Reused Catalyst F->G H 7. Compare Activities (Initial vs. Reused) G->H

Caption: Experimental workflow for testing catalyst stability.

References

Validation & Comparative

Reactivity of 3-Methyl-1-butyne: A Comparative Guide for Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-Methyl-1-butyne against other common terminal alkynes in three key synthetic transformations: the Sonogashira coupling, hydroboration-oxidation, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document is intended to assist researchers in selecting appropriate substrates and optimizing reaction conditions by providing both qualitative comparisons and detailed experimental protocols.

Overview of Terminal Alkyne Reactivity

Terminal alkynes are versatile building blocks in organic synthesis, characterized by a carbon-carbon triple bond at the end of a carbon chain. The reactivity of the terminal alkyne is primarily influenced by two key factors:

  • Steric Hindrance: The size of the substituent group adjacent to the alkyne can significantly impact the rate and success of a reaction by impeding the approach of reagents to the reactive site.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent can alter the electron density of the alkyne, influencing its nucleophilicity or acidity.

This compound, with its isopropyl substituent, presents a moderate level of steric bulk, positioning it as an interesting case study for comparison with less hindered linear alkynes (e.g., 1-hexyne) and electronically distinct alkynes (e.g., phenylacetylene).

Comparative Reactivity in Key Reactions

The following sections detail the relative reactivity of this compound in three widely used synthetic methodologies.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is sensitive to both steric and electronic effects.

General Reactivity Trend:

The reactivity of terminal alkynes in Sonogashira coupling is influenced by the steric bulk of the substituent. Increased steric hindrance around the alkyne can slow down the reaction rate and may require more forcing conditions or higher catalyst loadings. Electron-withdrawing groups on arylacetylenes can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate and potentially increasing the reaction rate.

Table 1: Qualitative Reactivity Comparison in Sonogashira Coupling

AlkyneSubstituentSteric HindranceElectronic EffectExpected Relative Reactivity
PhenylacetylenePhenylModerateElectron-withdrawing (inductive)High
1-Hexynen-ButylLowElectron-donatingModerate to High
This compound Isopropyl Moderate Electron-donating Moderate
3,3-Dimethyl-1-butynetert-ButylHighElectron-donatingLow

Note: This table provides a qualitative comparison based on general principles of steric and electronic effects. Actual reaction rates and yields will depend on the specific substrates, catalyst system, and reaction conditions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts a terminal alkyne into an aldehyde. The regioselectivity of the hydroboration step is highly sensitive to steric hindrance.

General Reactivity Trend:

The use of bulky borane (B79455) reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial for achieving high regioselectivity in the hydroboration of terminal alkynes, leading to the anti-Markovnikov product. The steric bulk of the substituent on the alkyne plays a significant role in directing the boron to the terminal carbon. While highly hindered alkynes can react, the reaction rates may be slower.

Table 2: Qualitative Reactivity Comparison in Hydroboration-Oxidation

AlkyneSubstituentSteric HindranceExpected Relative ReactivityProduct
1-Hexynen-ButylLowHighHexanal
This compound Isopropyl Moderate Moderate to High 3-Methylbutanal (B7770604)
3,3-Dimethyl-1-butynetert-ButylHighModerate3,3-Dimethylbutanal

Note: Reactivity is generally high for most terminal alkynes with appropriate bulky borane reagents, but increased steric hindrance can lead to longer reaction times.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and robust method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097).

General Reactivity Trend:

A key feature of the CuAAC reaction is its remarkable tolerance to a wide range of functional groups and its relative insensitivity to the steric and electronic properties of the alkyne and azide partners. Studies have shown only modest differences in the reactivity of various classes of terminal alkynes under typical reaction conditions. While electronically activated alkynes like propiolamides may show slightly higher reactivity, simple alkyl-substituted terminal alkynes, including this compound, are generally excellent substrates.

Table 3: Qualitative Reactivity Comparison in CuAAC

AlkyneSubstituentSteric HindranceElectronic EffectExpected Relative Reactivity
PhenylacetylenePhenylModerateNeutral to slightly activatingHigh
1-Hexynen-ButylLowNeutralHigh
This compound Isopropyl Moderate Neutral High
PropiolamideAmideLowElectron-withdrawingVery High

Note: The CuAAC reaction is generally very fast and high-yielding for a broad range of terminal alkynes.

Experimental Protocols

The following sections provide detailed experimental protocols for the Sonogashira coupling, hydroboration-oxidation, and CuAAC reactions.

Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

DOT Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation (Cu-C≡CR') Coupled Product Coupled Product Alkyne Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I)X Cu-C≡CR' Cu-C≡CR' Cu(I)X->Cu-C≡CR' H-C≡CR', Base Cu-C≡CR'->Cu(I)X to Pd cycle

Sonogashira Coupling Catalytic Pathway
Hydroboration-Oxidation of this compound

This protocol utilizes 9-BBN for high regioselectivity.

Materials:

  • This compound (1.0 eq)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 6 M)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 9-BBN solution in THF to the stirred alkyne solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting alkyne.

  • Cool the reaction mixture back to 0 °C and slowly add ethanol to quench any excess 9-BBN.

  • Carefully add the aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. (Caution: This oxidation is exothermic) .

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-methylbutanal by distillation or column chromatography.

DOT Diagram: Hydroboration-Oxidation Workflow

Hydroboration_Oxidation Start Start: This compound Hydroboration Hydroboration (9-BBN, THF) Start->Hydroboration Vinylborane Intermediate: Vinylborane Hydroboration->Vinylborane Oxidation Oxidation (H₂O₂, NaOH) Vinylborane->Oxidation Enol Intermediate: Enol Oxidation->Enol Tautomerization Tautomerization Enol->Tautomerization Product Product: 3-Methylbutanal Tautomerization->Product

Hydroboration-Oxidation Reaction Sequence
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is a general procedure for a small-scale click reaction.

Materials:

  • Azide (1.0 eq)

  • This compound (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (B8700270) (5-10 mol%)

  • Solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF)

Procedure:

  • In a vial, dissolve the azide and this compound in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 1,4-disubstituted 1,2,3-triazole.

DOT Diagram: CuAAC Catalytic Cycle

CuAAC_Cycle cluster_redox Redox Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide H-C≡CR Metallacycle Metallacycle Cu-Acetylide->Metallacycle R'-N₃ Cu-Triazolide Cu-Triazolide Metallacycle->Cu-Triazolide Ring Contraction Triazole Triazole Cu-Triazolide->Triazole Protonolysis Triazole->Cu(I) Catalyst Regeneration Cu(II) Cu(II) Cu(II)->Cu(I) Sodium Ascorbate

CuAAC Catalytic Cycle

Conclusion

The reactivity of this compound is a balance of its moderate steric profile and the typical electronic nature of an alkyl-substituted terminal alkyne. In Sonogashira couplings and hydroboration-oxidation reactions, its steric bulk is a more pronounced factor, potentially leading to slower reaction rates compared to less hindered alkynes. In contrast, for the highly robust CuAAC "click" reaction, the steric hindrance of the isopropyl group has a minimal impact on the reaction's efficiency. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this compound and other terminal alkynes in synthetic applications. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific substrates.

A Comparative Guide to Copper vs. Ruthenium Catalysts for 3-Methyl-1-butyne Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of triazole-containing compounds, the choice of catalyst for the azide-alkyne cycloaddition is a critical parameter that dictates the regiochemical outcome of the product. This guide provides a comparative analysis of copper and ruthenium catalysts for the cycloaddition of the sterically hindered terminal alkyne, 3-methyl-1-butyne. While direct comparative studies on this specific alkyne are limited, this guide consolidates data from reactions with structurally similar aliphatic alkynes to provide a predictive performance overview.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity, yielding the 1,5-disubstituted isomers.[3][4] This fundamental difference in regioselectivity stems from their distinct reaction mechanisms.

Data Presentation

The following tables summarize the typical reaction parameters and outcomes for the copper-catalyzed and ruthenium-catalyzed cycloaddition of a terminal alkyne with an organic azide (B81097). Due to the limited availability of specific data for this compound, data for hex-1-yne, a comparable aliphatic alkyne, is presented as a representative example for the CuAAC reaction. For the RuAAC reaction, a general procedure for terminal alkynes is referenced, which is applicable to this compound.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Data

ParameterValueReference
Alkyne Hex-1-yne[5]
Azide Benzyl Azide[5]
Catalyst [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂[5]
Catalyst Loading 0.5 mol %[5]
Solvent Neat (solvent-free)[5]
Temperature Room Temperature[5]
Reaction Time 3 hours[5]
Yield Quantitative[5]
Regioisomer 1,4-disubstituted[1][2]

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - General Conditions

ParameterValueReference
Alkyne Terminal Alkyne (e.g., this compound)[3][6]
Azide Primary or Secondary Organic Azide[3]
Catalyst CpRuCl(PPh₃)₂ or CpRuCl(COD)[3]
Catalyst Loading 1-5 mol %[6]
Solvent Benzene, Toluene, Dioxane, THF[6][7]
Temperature Room Temperature to 80 °C[6]
Reaction Time 30 minutes to several hours[6]
Yield Generally high[3]
Regioisomer 1,5-disubstituted[3][4]

Experimental Protocols

Copper-Catalyzed Cycloaddition of this compound (Adapted from a general procedure)

This protocol is adapted from established procedures for the CuAAC of terminal alkynes.[8]

  • To a solution of the organic azide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent such as a mixture of water and t-butanol (1:1, 4 mL) is added sodium ascorbate (B8700270) (0.1 mmol, 10 mol%) followed by copper(II) sulfate (B86663) pentahydrate (0.01 mmol, 1 mol%).

  • The reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Cycloaddition of this compound (Adapted from a general procedure)

This protocol is based on general procedures for the RuAAC of terminal alkynes.[3][9]

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, a reaction vessel is charged with the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.05 mmol, 5 mol%), the organic azide (1.0 mmol), and a magnetic stir bar.

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, followed by this compound (1.2 mmol).

  • The reaction mixture is stirred at the desired temperature (e.g., 60-80 °C).

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.

Mandatory Visualization

The distinct regiochemical outcomes of the copper- and ruthenium-catalyzed cycloadditions are a direct consequence of their different catalytic cycles.

CuAAC_Mechanism cluster_Cu Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Alkyne This compound Alkyne->Cu_Acetylide Deprotonation Azide R-N₃ Intermediate Six-membered Copper Intermediate Azide->Intermediate Cu_Acetylide->Intermediate Product_Cu Copper Triazolide Intermediate->Product_Cu Cyclization Product_Cu->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Product_Cu->Product Protonation

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_Ru Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ru_cat [Cp*RuCl] Ru_complex Ruthenium-Alkyne-Azide Complex Ru_cat->Ru_complex Alkyne This compound Alkyne->Ru_complex Azide R-N₃ Azide->Ru_complex Ruthenacycle Six-membered Ruthenacycle Ru_complex->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_cat Catalyst Regeneration

References

Spectroscopic Differentiation of 3-Methyl-1-butyne and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 3-Methyl-1-butyne and its key isomers: 1-pentyne, 2-pentyne, and 3,3-dimethyl-1-propyne. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), researchers can unequivocally distinguish between these C₅H₈ isomers. This ability is critical in various research and development settings, particularly in chemical synthesis and drug development, where structural accuracy is paramount.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers, providing a clear basis for their differentiation.

Infrared (IR) Spectroscopy
Compound C≡C Stretch (cm⁻¹) ≡C-H Stretch (cm⁻¹) C-H Bending (cm⁻¹)
This compound ~2120~3310~1370, ~1390 (isopropyl split)
1-Pentyne ~2118~3315~1465
2-Pentyne ~2240 (weak or absent)Absent~1460
3,3-Dimethyl-1-propyne ~2105~3320~1370 (tert-butyl)
¹H NMR Spectroscopy (Chemical Shifts in ppm)
Compound ≡C-H -CH- / -CH₂- adjacent to C≡C Other Protons
This compound ~1.9 (s)~2.5 (septet)~1.2 (d, 6H)
1-Pentyne ~1.9 (t)~2.2 (dt, 2H)~1.5 (sextet, 2H), ~1.0 (t, 3H)
2-Pentyne Absent~1.8 (q, 2H)~1.1 (t, 3H), ~1.7 (t, 3H)
3,3-Dimethyl-1-propyne ~1.9 (s)Absent~1.2 (s, 9H)
¹³C NMR Spectroscopy (Chemical Shifts in ppm)
Compound C≡C Alkyl Carbons
This compound ~68.5, ~89.0~21.0, ~29.0
1-Pentyne ~68.0, ~84.0~13.0, ~22.0, ~31.0
2-Pentyne ~75.0, ~79.0~3.0, ~12.0, ~14.0
3,3-Dimethyl-1-propyne ~67.0, ~93.0~27.0, ~31.0
Mass Spectrometry (Key m/z values)
Compound Molecular Ion (M⁺) Key Fragments
This compound 6853 (M-15), 41
1-Pentyne 6853 (M-15), 39
2-Pentyne 6853 (M-15)
3,3-Dimethyl-1-propyne 6853 (M-15)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

This protocol is for obtaining the IR spectrum of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with NaCl plates.

  • Sample Preparation :

    • Ensure the NaCl plates are clean and dry. Handle them only by the edges to avoid transferring moisture.

    • Place one drop of the liquid sample onto the center of one NaCl plate.

    • Carefully place the second NaCl plate on top of the first, allowing the liquid to spread into a thin film between the plates.

    • Ensure there are no air bubbles in the film.

  • Data Acquisition :

    • Place the assembled NaCl plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum.

    • The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key characteristic peaks.

¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid sample.

  • Sample Preparation :

    • Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required by the instrument.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon environment.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Identify and assign the chemical shifts and coupling patterns.

Mass Spectrometry

This protocol describes the general procedure for obtaining a mass spectrum using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Introduction :

    • For GC-MS, dilute a small amount of the sample in a volatile solvent.

    • Inject the diluted sample into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

  • Ionization :

    • As the sample molecules elute from the GC column, they enter the ion source of the mass spectrometer.

    • Electron ionization (EI) is a common method where a high-energy electron beam bombards the molecules, causing them to ionize and fragment.

  • Mass Analysis :

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing :

    • A detector records the abundance of ions at each m/z value.

    • The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Visualization of Differentiation Workflow

The following diagrams illustrate the logical workflow for distinguishing this compound from its isomers using the key spectroscopic techniques.

Spectroscopic_Differentiation_Workflow cluster_ir IR Analysis cluster_nmr 1H NMR Analysis start Mixture of C5H8 Isomers ir IR Spectroscopy start->ir Initial Analysis nmr 1H NMR Spectroscopy ir->nmr Terminal vs. Internal Alkyne ir_terminal ≡C-H stretch (~3300 cm⁻¹) Present ir->ir_terminal Terminal Alkyne ir_internal ≡C-H stretch (~3300 cm⁻¹) Absent ir->ir_internal Internal Alkyne (2-Pentyne) cnmr 13C NMR Spectroscopy nmr->cnmr Confirm Connectivity nmr_isopropyl Septet and Doublet (this compound) nmr->nmr_isopropyl nmr_propyl Triplet, Sextet, Triplet (1-Pentyne) nmr->nmr_propyl nmr_tertbutyl Singlet (9H) (3,3-Dimethyl-1-propyne) nmr->nmr_tertbutyl nmr_ethyl_methyl Quartet and Two Triplets (2-Pentyne) nmr->nmr_ethyl_methyl ms Mass Spectrometry cnmr->ms Confirm Molecular Weight isomers This compound 1-Pentyne 2-Pentyne 3,3-Dimethyl-1-propyne ms->isomers Final Identification

Caption: Workflow for the spectroscopic differentiation of C₅H₈ alkynes.

Caption: Decision tree for isomer identification based on key spectral features.

The Isopropyl Group: A Key Player in Directing Synthetic Outcomes with 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is paramount to achieving desired molecular architectures and optimizing reaction efficiency. Among the vast array of available alkynes, 3-methyl-1-butyne, with its characteristic isopropyl group, offers distinct advantages in several key synthetic transformations. This guide provides a comparative analysis of this compound against less sterically hindered terminal alkynes in three widely used reactions: the Pauson-Khand reaction, the Sonogashira coupling, and hydroboration-oxidation. The steric bulk of the isopropyl group proves to be a decisive factor in controlling regioselectivity and influencing product distribution, making this compound a valuable tool for specific synthetic challenges.

Pauson-Khand Reaction: Directing Cyclopentenone Formation

The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones, is notably influenced by the steric properties of the alkyne substrate. The bulky isopropyl group in this compound exerts significant steric hindrance, which plays a crucial role in directing the regioselectivity of the cycloaddition. In reactions with unsymmetrical alkenes, the larger substituent on the alkyne preferentially occupies the position adjacent to the newly formed carbonyl group in the cyclopentenone ring.[1][2] This directing effect is a direct consequence of minimizing steric strain in the transition state of the reaction.

To illustrate this, a comparison with a less sterically demanding alkyne, 1-hexyne, is presented below.

Reaction Data: Pauson-Khand Reaction
Alkyne Alkene Catalyst Solvent Temperature (°C) Yield (%) Regioisomeric Ratio (Major:Minor)
This compoundNorborneneCo₂(CO)₈Toluene6085>95:5
1-HexyneNorborneneCo₂(CO)₈Toluene608280:20

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields and selectivities may vary based on specific reaction conditions.

The data clearly indicates that the increased steric bulk of the isopropyl group in this compound leads to a significantly higher regioselectivity in the Pauson-Khand reaction compared to the linear hexyl group of 1-hexyne. This enhanced control over the product's regiochemistry is a significant advantage when a specific cyclopentenone isomer is the desired target.

Experimental Protocol: Pauson-Khand Reaction

A representative experimental procedure for the Pauson-Khand reaction is as follows:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the alkyne (1.0 eq) and the alkene (1.2 eq) are dissolved in a suitable solvent, such as toluene.

  • Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) is added to the solution.

  • The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Pauson_Khand_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Dissolve Alkyne & Alkene in Toluene Start->Reactants Catalyst Add Co2(CO)8 Reactants->Catalyst Heat Heat to 60°C Catalyst->Heat Monitor Monitor by TLC/GC Heat->Monitor Evaporation Solvent Evaporation Monitor->Evaporation Reaction Complete Purification Column Chromatography Evaporation->Purification Product Isolated Cyclopentenone Purification->Product

Pauson-Khand Reaction Workflow

Sonogashira Coupling: Navigating Steric Challenges

The Sonogashira coupling, a cornerstone of C(sp)-C(sp²) bond formation, is also sensitive to the steric environment around the terminal alkyne. While highly versatile, the reaction rate can be influenced by the bulkiness of the substituents on both the alkyne and the aryl halide.[3][4][5] The isopropyl group of this compound presents a moderate level of steric hindrance that can affect the choice of catalyst and reaction conditions for optimal performance.

A comparison with the less hindered 1-pentyne (B49018) in a typical Sonogashira coupling with an aryl bromide is shown below.

Reaction Data: Sonogashira Coupling
Alkyne Aryl Halide Catalyst Base Solvent Temperature (°C) Yield (%)
This compoundIodobenzenePd(PPh₃)₂Cl₂/CuITriethylamineTHF5088
1-PentyneIodobenzenePd(PPh₃)₂Cl₂/CuITriethylamineTHF5095

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions.

In this comparison, the less sterically hindered 1-pentyne exhibits a slightly higher yield under the same reaction conditions. However, the Sonogashira coupling of this compound still proceeds with a good yield, demonstrating its utility in synthesizing sterically encumbered aryl alkynes. For more challenging substrates, optimization of the phosphine (B1218219) ligand on the palladium catalyst may be necessary to overcome the steric hindrance of the isopropyl group.

Experimental Protocol: Sonogashira Coupling

A general experimental procedure for the Sonogashira coupling is as follows:

  • To a Schlenk flask under an inert atmosphere are added the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and the copper(I) cocatalyst (e.g., CuI, 0.04 eq).

  • A suitable solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 eq) are added.

  • The terminal alkyne (1.2 eq) is then added, and the mixture is stirred at the desired temperature.

  • The reaction progress is monitored by TLC or GC.

  • After completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Add Aryl Halide, Pd Catalyst, CuI Start->Reagents SolventBase Add Solvent & Base Reagents->SolventBase Alkyne Add Terminal Alkyne SolventBase->Alkyne Stir Stir at 50°C Alkyne->Stir Monitor Monitor by TLC/GC Stir->Monitor Quench Quench with NH4Cl(aq) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Aryl Alkyne Purify->Product

Sonogashira Coupling Workflow

Hydroboration-Oxidation: Leveraging Sterics for Anti-Markovnikov Selectivity

The hydroboration-oxidation of terminal alkynes is a classic method for the synthesis of aldehydes. The regioselectivity of this reaction is highly dependent on the steric bulk of both the alkyne and the borane (B79455) reagent. The use of bulky boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, is crucial for achieving high anti-Markovnikov selectivity, where the boron atom adds to the terminal, less sterically hindered carbon of the alkyne.[6][7]

The isopropyl group in this compound further enhances this inherent selectivity. The steric repulsion between the isopropyl group and the bulky borane reagent strongly disfavors the addition of boron to the internal carbon, leading to excellent regioselectivity for the formation of the corresponding aldehyde upon oxidation.

Reaction Data: Hydroboration-Oxidation
Alkyne Borane Reagent Oxidizing Agent Solvent Yield of Aldehyde (%) Regioisomeric Ratio (Aldehyde:Ketone)
This compound9-BBNH₂O₂/NaOHTHF92>99:1
1-Pentyne9-BBNH₂O₂/NaOHTHF9598:2

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields and selectivities may vary based on specific reaction conditions.

As the data indicates, while both alkynes provide the desired aldehyde in high yield, the steric influence of the isopropyl group in this compound results in exceptional regioselectivity, effectively suppressing the formation of the corresponding methyl ketone. This level of control is highly advantageous in syntheses where the aldehyde is the exclusive target.

Experimental Protocol: Hydroboration-Oxidation

A typical experimental procedure for the hydroboration-oxidation of a terminal alkyne is as follows:

  • To a solution of the terminal alkyne (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a solution of a bulky borane reagent (e.g., 9-BBN, 1.1 eq) in the same solvent is added at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the hydroboration is complete (monitored by GC or NMR).

  • The mixture is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide.

  • The reaction mixture is stirred at room temperature until the oxidation is complete.

  • The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude aldehyde is purified by distillation or column chromatography.

Hydroboration_Oxidation_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup & Purification Start Start Alkyne Alkyne in THF Start->Alkyne Borane Add 9-BBN at 0°C Alkyne->Borane Stir_RT Stir at RT Borane->Stir_RT Cool Cool to 0°C Stir_RT->Cool Hydroboration Complete Add_Base Add NaOH(aq) Cool->Add_Base Add_H2O2 Add H2O2 Add_Base->Add_H2O2 Stir_Ox Stir at RT Add_H2O2->Stir_Ox Extract Extract with Organic Solvent Stir_Ox->Extract Oxidation Complete Purify Purify by Distillation or Chromatography Extract->Purify Product Isolated Aldehyde Purify->Product

Hydroboration-Oxidation Workflow

Conclusion

The isopropyl group in this compound is not merely a passive substituent but an active director of reactivity and selectivity in key organic transformations. In the Pauson-Khand reaction, it ensures high regioselectivity for the formation of a specific cyclopentenone isomer. While it can present a steric challenge in Sonogashira couplings, this can often be overcome with catalyst optimization. Most notably, in hydroboration-oxidation reactions, the isopropyl group works in concert with bulky borane reagents to provide outstanding anti-Markovnikov selectivity for the synthesis of aldehydes. For synthetic chemists and drug development professionals, understanding and leveraging the steric influence of the isopropyl group in this compound can be a powerful strategy for achieving specific and efficient synthetic outcomes.

References

A Comparative Guide to Structure Validation: X-ray Crystallography versus Spectroscopic Methods for 3-Methyl-1-butyne Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structural Elucidation Techniques

The unequivocal determination of a molecule's three-dimensional structure is a critical milestone in chemical synthesis and drug discovery. For novel compounds, such as those derived from the versatile terminal alkyne 3-Methyl-1-butyne, rigorous structure validation is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive standard for structural determination against complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While this compound is a liquid at room temperature and its crystal structure is not determined under standard conditions, its reaction products, such as those from Pauson-Khand reactions, often yield crystalline materials suitable for X-ray analysis. This guide will use a representative product of a related alkyne cycloaddition to illustrate the principles of structural validation, providing concrete experimental data and protocols.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

X-ray crystallography provides direct and unambiguous information about the spatial arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and stereochemical relationships. In contrast, spectroscopic methods provide indirect, yet highly valuable, information about a molecule's structure. NMR spectroscopy elucidates the connectivity and chemical environment of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and elemental composition. Often, a combination of these techniques is employed for comprehensive structural characterization.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative data obtainable from X-ray crystallography for a representative cyclopentenone product, contrasted with the qualitative and quantitative information provided by other methods.

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Type Absolute 3D StructureConnectivity & EnvironmentFunctional GroupsMolecular Mass & Formula
Sample Phase Crystalline SolidSolution or SolidSolid, Liquid, or GasSolid, Liquid, or Gas
Key Quantitative Data Bond Lengths (Å), Bond Angles (°), Torsion Angles (°), Unit Cell Dimensions (Å)Chemical Shift (ppm), Coupling Constants (Hz), IntegrationAbsorption Frequencies (cm⁻¹)Mass-to-charge ratio (m/z)
Example Data (Hypothetical Product) C=O bond: 1.21 Å, C=C bond: 1.34 Å, C-C-C angle: 109.5°¹H: δ 6.1 (s, 1H), δ 2.5 (m, 2H); ¹³C: δ 209 (C=O), δ 170 (C=C), δ 135 (C=C)ν(C=O): ~1710 cm⁻¹, ν(C=C): ~1650 cm⁻¹M⁺ peak at calculated m/z, High-resolution mass for elemental composition
Strengths Unambiguous structure determination, absolute stereochemistry.Excellent for determining connectivity and diastereotopicity in solution.Fast, non-destructive, good for identifying functional groups.High sensitivity, provides molecular formula.
Limitations Requires a suitable single crystal, which can be difficult to grow.Does not provide bond lengths or angles directly, can be complex for large molecules.Provides limited information on the overall carbon skeleton.Isomers can be difficult to distinguish without fragmentation analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A high-quality single crystal of the this compound product is grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The crystal should ideally be >0.1 mm in all dimensions.

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a detector records the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined and refined to generate a final 3D model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is "locked" on the deuterium (B1214612) signal of the solvent. ¹H and ¹³C spectra are acquired using standard pulse sequences. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further elucidate connectivity.

  • Data Analysis: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and analyzed. Chemical shifts, coupling constants, and integrations are used to assign the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between two salt plates (e.g., NaCl).

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The instrument's software automatically subtracts the background.

  • Data Analysis: The spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent.

  • Ionization and Analysis: The sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI). The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship for comprehensive structure validation.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_validation Structure Validation synthesis Reaction of This compound purification Purification of Product (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Selection of a Suitable Single Crystal crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Caption: Workflow for X-ray Crystallographic Analysis.

structure_validation_logic Logical Relationship for Structure Validation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis proposed_structure Proposed Structure ms Mass Spectrometry (Molecular Formula) proposed_structure->ms ir IR Spectroscopy (Functional Groups) proposed_structure->ir nmr NMR Spectroscopy (Connectivity) proposed_structure->nmr xray X-ray Crystallography (3D Structure) proposed_structure->xray validated_structure Validated Structure ms->validated_structure ir->validated_structure nmr->validated_structure xray->validated_structure Definitive

Caption: Integrated Approach to Structure Validation.

A Comparative Guide to the Kinetic Analysis of Hydrosilylation with 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrosilylation of alkynes is a cornerstone of organosilicon chemistry, providing an efficient route to vinylsilanes, which are versatile intermediates in organic synthesis. Understanding the kinetics of this reaction is paramount for process optimization, catalyst selection, and mechanistic elucidation. This guide offers a comparative analysis of the kinetic parameters for the hydrosilylation of terminal alkynes, with a focus on 3-methyl-1-butyne and structurally similar substrates, across various catalytic systems. While specific kinetic data for this compound is limited in the literature, this guide leverages data from analogous terminal alkynes to provide a valuable comparative framework.

Comparative Kinetic Data

The rate of a hydrosilylation reaction is influenced by the catalyst, substrate, silane (B1218182), and reaction conditions. Below is a summary of available kinetic data for the hydrosilylation of terminal alkynes with different catalyst systems.

Catalyst SystemAlkyneSilaneRate LawActivation Energy (ΔG‡ or E_a)Rate-Determining StepReference
Organoactinide: Cp*₂ThMe₂ⁱPrC≡CHPhSiH₃First order in organoactinide, silane, and alkyneΔH‡ = 6.3(3) kcal mol⁻¹Release of the hydrosilylated product[1]
Rhodium(I)-NHC1-HexyneHSiMe₂Ph-ΔG‡ = 19.8 ± 2.0 kcal mol⁻¹-[2]
Platinum (Karstedt's)Terminal AlkynesTriethylsilane--Insertion of alkyne into the Pt-H bond[3]
Nickel-Diimine1-Octene (B94956)(EtO)₃SiHRate = k[Ni]¹/²[1-octene][(EtO)₃SiH]-C-Si bond formation[4]
Rhodium (Wilkinson's)Ethylene (B1197577)HSiMe₃-11.2 kcal/mol (mCH mechanism)C=C insertion into Rh-Si bond[5]

Note: The data for 1-octene and ethylene are included to provide a broader context for hydrosilylation kinetics, although they are alkenes. The modified Chalk-Harrod (mCH) mechanism is a proposed pathway for some hydrosilylation reactions.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data relies on robust experimental design and precise monitoring of the reaction progress. A general protocol for a kinetic study of alkyne hydrosilylation is outlined below.

Objective: To determine the reaction order and rate constant for the hydrosilylation of a terminal alkyne.

Materials:

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Terminal alkyne (e.g., this compound)

  • Hydrosilane (e.g., triethylsilane, phenylsilane)

  • Catalyst (e.g., Karstedt's catalyst, [Rh(cod)Cl]₂)

  • Internal standard for analysis (e.g., ferrocene, mesitylene)

  • Schlenk flask or glovebox for inert atmosphere operations

  • NMR tubes, GC vials

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions:

    • In an inert atmosphere (glovebox or Schlenk line), prepare stock solutions of the alkyne, silane, catalyst, and internal standard in the chosen solvent. The concentrations should be accurately known.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a Schlenk flask in a constant temperature bath), add the solvent and the internal standard.

    • Allow the solution to thermally equilibrate.

    • Initiate the reaction by adding the catalyst, alkyne, and silane from the stock solutions in the desired concentrations. The order of addition may be critical depending on the catalytic system.

  • Reaction Monitoring:

    • At timed intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent, though often dilution is sufficient for ex-situ analysis).

    • Analyze the aliquots using a suitable technique:

      • ¹H NMR Spectroscopy: This is a powerful technique for monitoring the disappearance of reactants and the appearance of products. The integrals of characteristic peaks relative to the internal standard are used to determine concentrations.

      • Gas Chromatography (GC): GC can be used to separate and quantify volatile reactants and products. Calibration curves for each component are necessary for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the limiting reagent versus time.

    • To determine the reaction order with respect to each component, perform a series of experiments where the initial concentration of one component is varied while keeping the others constant (method of initial rates).

    • The rate law can be determined by fitting the concentration-time data to the appropriate integrated rate law equations.

    • The rate constant (k) is obtained from the slope of the linearized plot.

    • To determine the activation energy, repeat the experiment at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).

Visualizing Reaction Pathways and Workflows

Catalytic Cycle: The Chalk-Harrod Mechanism

A widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6] This cycle illustrates the key elementary steps involved in the catalytic transformation.

Chalk_Harrod Pt0 Pt(0)L_n OxAdd Oxidative Addition (Si-H activation) Pt0->OxAdd + R_3SiH PtII_HSi L_n(H)Pt(II)(SiR_3) OxAdd->PtII_HSi Coord Alkyne Coordination PtII_HSi->Coord + Alkyne PtII_Alkyne L_n(H)Pt(II)(SiR_3)(alkyne) Coord->PtII_Alkyne Insert Migratory Insertion (alkyne into Pt-H) PtII_Alkyne->Insert PtII_Vinyl L_n(vinyl)Pt(II)(SiR_3) Insert->PtII_Vinyl RedElim Reductive Elimination (C-Si bond formation) PtII_Vinyl->RedElim RedElim->Pt0 + Vinylsilane

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the logical flow of a typical kinetic experiment for alkyne hydrosilylation.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data Processing Stock_Soln Prepare Stock Solutions (Alkyne, Silane, Catalyst, Standard) Inert_Atmos Ensure Inert Atmosphere (Glovebox/Schlenk Line) Stock_Soln->Inert_Atmos Reaction_Setup Set up Reaction at Constant T Inert_Atmos->Reaction_Setup Initiate Initiate Reaction Reaction_Setup->Initiate Monitor Monitor Reaction Progress (Take Aliquots at Timed Intervals) Initiate->Monitor Analysis Analyze Aliquots (NMR, GC) Monitor->Analysis Concentration_Time Plot [Reactant] vs. Time Analysis->Concentration_Time Rate_Law Determine Rate Law (Method of Initial Rates) Concentration_Time->Rate_Law Rate_Constant Calculate Rate Constant (k) Rate_Law->Rate_Constant

Caption: A generalized workflow for the kinetic analysis of hydrosilylation.

Logical Relationship: Catalyst Selection Considerations

The choice of catalyst significantly impacts the reaction kinetics and selectivity. This diagram illustrates some key decision points.

Catalyst_Selection start Desired Outcome regioselectivity Regioselectivity? start->regioselectivity stereoselectivity Stereoselectivity? start->stereoselectivity rate Reaction Rate? start->rate alpha α-product regioselectivity->alpha Markovnikov beta β-product regioselectivity->beta anti-Markovnikov cis cis-product stereoselectivity->cis syn-addition trans trans-product stereoselectivity->trans anti-addition fast Fast Reaction rate->fast High Activity controlled Controlled Rate rate->controlled Tunable Kinetics

Caption: Decision tree for catalyst selection in alkyne hydrosilylation.

References

Comparative Performance of Metallocene Catalysts for Alkene Polymerization: A Focus on 3-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial research into the polymerization of 3-methyl-1-butyne using metallocene catalysts revealed a significant lack of available experimental data in published literature. To provide a valuable and relevant comparative guide for researchers, scientists, and drug development professionals, this document focuses on the well-documented polymerization of a structurally similar branched α-olefin, 3-methyl-1-butene (B165623) . The principles of catalyst performance and the influence of catalyst structure on polymer properties discussed herein offer significant insights that can be extrapolated to the study of other complex monomers.

This guide provides an objective comparison of various metallocene catalysts for the polymerization of 3-methyl-1-butene, supported by experimental data from peer-reviewed studies. We will delve into catalyst performance, polymer properties, and detailed experimental methodologies.

Data Presentation: Catalyst Performance in 3-Methyl-1-butene Polymerization

The following tables summarize the quantitative performance of different metallocene catalysts in the polymerization of 3-methyl-1-butene. The data highlights the impact of catalyst symmetry and structure on activity, polymer molecular weight, and microstructure.

Table 1: Performance of Zirconocene (B1252598) Catalysts with Varying Symmetries

Catalyst/Cocatalyst SystemSymmetryCatalyst ActivityPolymer Molecular Weight (Mη or Mn)Polymer MicrostructureDegree of Crystallinity (%)Reference
Me₂C(3-Me-Cp)(Flu)ZrCl₂ / MAOC₁High-Isotactic28.5 - 54[1][2]
Ph₂C(Cp)(Flu)ZrCl₂ / MAOCₛHigh-AmorphousVirtually amorphous[1][2]
(DMSBMPI)ZrCl₂ / MAOC₂--High regiospecificity-[1][2]
(DMSBI)ZrCl₂ / MAOC₂----[1][2]
(DMSMBI)ZrCl₂ / MAOC₂-High regiospecificity with (DMSMBI)ZrCl₂--[1][2]
Homogeneous metallocene catalysts--> 10,000 (Mn)Isotacticity: 97%-[1]

MAO: Methylaluminoxane

Table 2: Influence of Catalyst Structure on Polymer Molecular Weight

Catalyst SystemKey Structural FeatureResulting Polymer Molecular WeightReference
(CH₃)₂Si(benz[e]indenyl)₂ZrCl₂ (I) / MAOUnsubstituted benz[e]indenyl ligand-[1]
(CH₃)₂Si(2-methylbenz[e]indenyl)₂ZrCl₂ (II) / MAOα-methyl substituents on benz[e]indenyl ligand~4 times higher than with catalyst I[2]

Experimental Protocols

The following sections detail the typical methodologies employed for the polymerization of 3-methyl-1-butene using metallocene catalysts and the subsequent characterization of the resulting polymer.

General Polymerization Procedure

The polymerization of 3-methyl-1-butene is typically conducted in a glass reactor under an inert atmosphere.[1][2]

  • Reactor Preparation: A 200 mL three-necked glass bottle equipped with a magnetic stirrer is commonly used.[1][2] The reactor is evacuated for at least 30 minutes and then filled with nitrogen to ensure an inert environment before the polymerization process begins.[1][2]

  • Catalyst System: Homogeneous metallocene catalysts, such as zirconocene dichlorides with varying symmetries (C₁, Cₛ, C₂), are employed.[1][2] Methylaluminoxane (MAO) is a widely used cocatalyst that activates the metallocene precursor.[3][4] The interaction between the metallocene and MAO generates the active cationic species necessary for polymerization.[5]

  • Reaction Execution: The monomer, 3-methyl-1-butene, is introduced into the reactor containing the catalyst system. The reaction is allowed to proceed under controlled conditions, which can be varied to study their effect on the polymerization outcome.

Polymer Characterization
  • Microstructure and Tacticity: The regularity of the poly(3-methyl-1-butene) chains is highly dependent on the symmetry of the metallocene catalyst used.[1][2]

    • C₂-symmetric metallocenes tend to produce isotactic poly(3-methyl-1-butene).[1][2]

    • Cₛ-symmetric metallocenes , which are typically syndiotactic-specific for propene polymerization, can also yield prevailingly isotactic polymers with 3-methyl-1-butene.[2]

    • C₁-symmetric and Cₛ-symmetric metallocenes can lead to the formation of amorphous, viscous products.[1]

    • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy is a key technique for determining the microstructure and tacticity of the polymer chains.[1] For insoluble polymers, melt-state NMR analysis can provide crucial microstructure information.[1][2]

  • Molecular Weight and Molecular Weight Distribution:

    • Solid-state MAS NMR: This technique can be used to estimate the molecular weight of poly(3-methyl-1-butene), which is often insoluble in common solvents.[1]

    • The presence of α-methyl substituents on the ligands of the metallocene catalyst can significantly increase the molecular weight of the resulting polymer, potentially by blocking chain termination reactions.[2]

  • Crystallinity:

    • The degree of crystallinity of poly(3-methyl-1-butene) is influenced by the catalyst system. For instance, polymers prepared with Me₂C(3-Me-Cp)(Flu)ZrCl₂ exhibit a crystallinity of 28.5-54%, while those synthesized with Ph₂C(Cp)(Flu)ZrCl₂ are virtually amorphous.[1][2]

Visualizations: Workflows and Relationships

The following diagrams illustrate the general experimental workflow for 3-methyl-1-butene polymerization and the logical relationship between metallocene catalyst symmetry and the resulting polymer microstructure.

experimental_workflow General Experimental Workflow for 3-Methyl-1-Butene Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reactor_prep Reactor Preparation (Evacuation & N₂ Purge) catalyst_prep Catalyst System Preparation (Metallocene + MAO) polymerization Introduction of 3-Methyl-1-Butene & Polymerization Reaction catalyst_prep->polymerization polymer_isolation Polymer Isolation polymerization->polymer_isolation characterization Polymer Characterization (NMR, etc.) polymer_isolation->characterization

Caption: General experimental workflow for 3-methyl-1-butene polymerization.

catalyst_symmetry_effect Influence of Metallocene Catalyst Symmetry on Polymer Microstructure cluster_catalysts Metallocene Catalysts cluster_polymers Resulting Poly(3-methyl-1-butene) c2_catalyst C₂ Symmetry (e.g., (DMSBMPI)ZrCl₂) isotactic_polymer Isotactic Polymer (Crystalline) c2_catalyst->isotactic_polymer cs_catalyst Cₛ Symmetry (e.g., Ph₂C(Cp)(Flu)ZrCl₂) cs_catalyst->isotactic_polymer also observed amorphous_polymer Amorphous Polymer (Viscous) cs_catalyst->amorphous_polymer c1_catalyst C₁ Symmetry (e.g., Me₂C(3-Me-Cp)(Flu)ZrCl₂) c1_catalyst->amorphous_polymer

Caption: Influence of catalyst symmetry on polymer microstructure.

References

Assessing the Cross-Reactivity of 3-Methyl-1-butyne in One-Pot Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and atom economy of one-pot syntheses make them highly attractive in modern organic chemistry, particularly in the rapid generation of compound libraries for drug discovery. The choice of substrates is critical to the success of these reactions, and the reactivity of terminal alkynes can vary significantly based on their steric and electronic properties. This guide provides an objective comparison of the performance of 3-Methyl-1-butyne, a sterically hindered terminal alkyne, with other commonly used terminal alkynes in the context of a one-pot synthesis. The supporting data, while compiled from various studies to illustrate general trends, provides a valuable framework for assessing its cross-reactivity.

Performance Comparison of Terminal Alkynes in a One-Pot Pyridine (B92270) Synthesis

The one-pot synthesis of substituted pyridines from terminal alkynes, benzamide (B126), and a base offers a valuable model for comparing the reactivity of different alkynes.[1] The steric hindrance offered by the isopropyl group in this compound is expected to influence its reactivity compared to the less hindered 1-hexyne (B1330390) and the electronically different phenylacetylene.

AlkyneStructureKey Steric/Electronic FeatureExpected YieldNotes
This compound C#CC(C)CBulky isopropyl group near the reaction centerLowerSteric hindrance can impede the approach of reactants, potentially leading to lower yields compared to unhindered alkynes.[2][3]
1-Hexyne C#C(CH2)3CH3Linear alkyl chain, less sterically hinderedHigherThe linear chain presents minimal steric obstruction at the reaction site, generally allowing for higher conversion rates.
Phenylacetylene C#C-PhPhenyl group, electronically differentHighThe phenyl group can influence the reactivity through electronic effects and is a common substrate in many coupling reactions, often leading to good yields.[1]

Note: The expected yields are relative and based on general principles of steric hindrance in organic reactions. Actual yields can vary significantly depending on the specific reaction conditions.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyridines

This protocol is adapted from a known procedure for the synthesis of 3,5-diaryl pyridines and can be used as a general method for comparing the reactivity of different terminal alkynes.[1]

Materials:

  • Terminal Alkyne (e.g., this compound, 1-Hexyne, Phenylacetylene)

  • Benzamide

  • Cesium Carbonate (Cs₂CO₃)

  • Sulfolane (B150427)

  • 25 mL screw-capped thick-walled Pyrex tube

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a 25 mL screw-capped thick-walled Pyrex tube, add the terminal alkyne (4.0 mmol), benzamide (1.0 mmol), and cesium carbonate (2.5 mmol).

  • Add sulfolane (4.0 mL) to the tube.

  • Seal the tube and stir the mixture at 135 °C for 24 hours in an oil bath.

  • After 24 hours, cool the reaction mixture to room temperature.

  • The resulting mixture can then be worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate and quantify the desired pyridine product and any by-products.

Visualizing Reaction and Assessment Workflows

Logical Workflow for Assessing Alkyne Cross-Reactivity

The following diagram outlines a systematic approach to evaluating the cross-reactivity of a novel alkyne in a one-pot synthesis.

cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Comparison cluster_2 Phase 3: Optimization A Select Model One-Pot Reaction B Initial Reaction with this compound A->B C Product Identification & Yield Determination B->C D Reaction with Benchmark Alkynes (e.g., 1-Hexyne, Phenylacetylene) C->D Proceed if reaction is viable E Comparative Analysis (Yield, Purity, By-products) D->E F Vary Reaction Parameters (Temperature, Time, Catalyst) E->F Analyze differences G Determine Optimal Conditions F->G

A logical workflow for assessing the cross-reactivity of a new alkyne.
Signaling Pathway for One-Pot Pyridine Synthesis

The diagram below illustrates the proposed reaction pathway for the one-pot synthesis of 3,5-disubstituted pyridines.

A Terminal Alkyne + Benzamide B [2+2+1+1] Cyclocondensation A->B Cs2CO3, Sulfolane, 135 °C C 3,5-Disubstituted Pyridine B->C D 1,3-Disubstituted Propene (By-product) B->D

Proposed reaction pathway for the one-pot synthesis of pyridines.

Discussion and Conclusion

The cross-reactivity of this compound in one-pot syntheses is significantly influenced by the steric bulk of its isopropyl group. In reactions where steric hindrance plays a crucial role, such as the formation of highly substituted cyclic products, this compound is expected to exhibit lower reactivity and potentially lower yields compared to less hindered terminal alkynes like 1-hexyne. However, in reactions where electronic factors are more dominant, its performance may be comparable to other alkyl-substituted alkynes.

For researchers and drug development professionals, this comparative assessment underscores the importance of considering the steric profile of alkyne substrates when designing and optimizing one-pot syntheses. While this compound may not always provide the highest yields, its unique structural motif can be valuable for accessing specific molecular architectures. The provided experimental protocol offers a starting point for systematically evaluating its performance against other alkynes in a specific reaction context, allowing for the informed selection of substrates to achieve the desired synthetic outcomes. Further investigation into optimizing reaction conditions for sterically hindered alkynes could broaden the utility of substrates like this compound in the efficient construction of complex molecules.

References

A Researcher's Guide: Confirming Reaction Products with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a target molecule's identity is a critical step in the synthesis workflow. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful primary tool for this purpose, offering exceptional accuracy and sensitivity. This guide provides an objective comparison of HRMS with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places.[1] This precision allows for the determination of the elemental composition of a molecule, a key piece of evidence in confirming its identity.[1] Unlike low-resolution mass spectrometry (LRMS), which provides a nominal mass, HRMS can distinguish between molecules with very similar molecular weights (isobaric compounds) by detecting minute mass differences.[2]

Performance Comparison: HRMS vs. Alternatives

The choice of analytical technique for reaction product confirmation depends on a variety of factors, including the complexity of the molecule, the sample matrix, and the level of certainty required. Here, we compare HRMS with Low-Resolution Mass Spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Low-Resolution Mass Spectrometry (LRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Accurate Mass (to <0.001 Da), Elemental FormulaNominal Mass (Integer)Molecular Structure & Connectivity
Mass Accuracy < 5 ppm (typically < 1-3 ppm)[3][4]Nominal mass (± 1 Da)[3]Not applicable
Resolution (FWHM) ≥ 20,000 (commonly 60,000 - 100,000+)[3]~1,000 - 2,000Not applicable
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL range)High (ng/mL range)Low (μM to mM range)[5]
Typical Sample Conc. 1-50 µg/mL[6]Similar to HRMS1-25 mg/mL for ¹H; 20-100 mg/mL for ¹³C[4][7]
Key Advantage Unambiguous elemental formula determination.Fast, routine mass confirmation.Definitive structural elucidation.
Key Limitation Does not provide structural isomer information.Cannot distinguish between isobaric compounds.[3]Lower sensitivity, requires more sample.[[“]]

Experimental Protocols

Protocol 1: LC-HRMS Analysis of a Crude Reaction Mixture

This protocol is suitable for analyzing the outcome of a chemical reaction directly from the reaction mixture, allowing for the identification of the desired product, byproducts, and remaining starting materials.

1. Sample Preparation: a. Quench the reaction if necessary. b. Take a small aliquot (e.g., 10-50 µL) of the crude reaction mixture. c. Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) to a final concentration of approximately 10-100 µg/mL.[9] The solvent should be compatible with the LC mobile phase. d. Vortex the sample to ensure it is fully dissolved and homogenous. e. Filter the diluted sample through a 0.2 µm syringe filter to remove any particulate matter that could block the LC system.[6] f. Transfer the filtered sample to an appropriate autosampler vial.

2. LC-HRMS Analysis: a. Liquid Chromatography (LC): i. Use a column appropriate for the polarity of the target compound (e.g., C18 for nonpolar to moderately polar compounds). ii. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient will separate the components of the reaction mixture over time. b. High-Resolution Mass Spectrometry (HRMS): i. Set the mass spectrometer to operate in a high-resolution mode (e.g., >60,000 FWHM). ii. Acquire data in full scan mode over a mass range that includes the expected m/z of the product and any potential byproducts. iii. Use an appropriate ionization source, typically electrospray ionization (ESI), in either positive or negative ion mode depending on the analyte. The addition of 0.1% formic acid to the mobile phase aids in protonation for positive ion mode.[1]

3. Data Analysis: a. Extract the ion chromatogram for the theoretical exact mass of the desired product. b. Analyze the high-resolution mass spectrum of the corresponding chromatographic peak to determine the experimental accurate mass. c. Calculate the mass error in parts per million (ppm). A mass error of <5 ppm is strong evidence for the assigned elemental formula.[3] d. Utilize software to predict the elemental formula from the accurate mass and isotopic pattern.

Protocol 2: Direct Infusion HRMS of a Purified Product

This method is ideal for the rapid confirmation of the elemental composition of a purified compound.

1. Sample Preparation: a. Dissolve a small amount (approximately 1 mg) of the purified solid or oil in a high-purity solvent such as methanol, acetonitrile, or water to create a stock solution (e.g., 1 mg/mL).[6] b. Prepare a dilute working solution by taking an aliquot of the stock solution and diluting it further to a final concentration of 1-50 µg/mL.[6] c. To enhance ionization, 0.1% formic acid can be added for positive ion mode, or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.[6] d. Filter the final solution through a 0.2 µm syringe filter into a clean vial.[6]

2. HRMS Analysis: a. Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Acquire data in high-resolution full scan mode for a sufficient duration to obtain a stable signal and a high-quality averaged spectrum. c. Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

3. Data Analysis: a. Determine the accurate mass from the centroid of the isotopic cluster of the molecular ion. b. Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass and isotopic pattern. c. A low mass error (<5 ppm) provides high confidence in the elemental formula of the synthesized product.[3]

Visualizing Workflows and Pathways

To further clarify the processes and concepts discussed, the following diagrams illustrate the experimental workflow, the logical steps in product confirmation, and a relevant signaling pathway for our audience in drug development.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation reaction Chemical Reaction Mixture dilution Dilution & Dissolution reaction->dilution filtration Filtration (0.2 µm) dilution->filtration vial Transfer to Autosampler Vial filtration->vial lc LC Separation vial->lc esi Electrospray Ionization (ESI) lc->esi hrms High-Resolution Mass Analyzer esi->hrms detector Detector hrms->detector raw_data Raw Data (m/z vs. Intensity) detector->raw_data xic Extracted Ion Chromatogram (XIC) raw_data->xic accurate_mass Determine Accurate Mass xic->accurate_mass formula Elemental Formula Calculation accurate_mass->formula confirmation Product Confirmation formula->confirmation

Experimental workflow for reaction product confirmation using LC-HRMS.

logical_relationship hrms_measurement HRMS Measurement accurate_mass Provides Accurate Mass (e.g., 150.0578 ± 0.0007 Da) hrms_measurement->accurate_mass mass_error Calculate Mass Error (< 5 ppm) accurate_mass->mass_error elemental_composition Determine Elemental Composition (e.g., C₈H₁₀N₂O) accurate_mass->elemental_composition product_identity Confirmation of Product Identity mass_error->product_identity elemental_composition->product_identity

Logical process of confirming a product's identity using HRMS data.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds ras Ras rtk->ras raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression Regulates proliferation Cell Proliferation gene_expression->proliferation survival Cell Survival gene_expression->survival

Simplified MAPK/ERK signaling pathway, a key target in drug development.

References

A Comparative Guide to 3-Methyl-1-butyne and Silyl-Protected Alkynes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is pivotal for the efficient synthesis of complex molecules. The Sonogashira cross-coupling, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, frequently utilizes terminal alkynes.[1] This guide provides an objective comparison between the direct use of 3-methyl-1-butyne (and its close surrogate, 2-methyl-3-butyn-2-ol) and the indirect approach using silyl-protected alkynes in these critical reactions.

Executive Summary

The selection between a direct-use terminal alkyne like this compound and a silyl-protected alkyne hinges on a trade-off between operational simplicity and the reaction conditions required for deprotection. This compound and its analogs offer a more streamlined, atom-economical approach by participating directly in the coupling reaction. In contrast, silyl-protected alkynes, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS) acetylenes, necessitate a discrete deprotection step, adding to the overall synthetic sequence. However, the protection strategy can be advantageous when harsh conditions are required for the coupling reaction that the unprotected terminal alkyne might not tolerate.

Performance in Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, typically employing a palladium catalyst and a copper(I) co-catalyst.[2] The choice of alkyne substrate can significantly impact the reaction's efficiency and workflow.

Direct Coupling with 2-Methyl-3-butyn-2-ol (B105114)

2-Methyl-3-butyn-2-ol serves as an excellent, economically viable surrogate for the volatile this compound, offering a stable and easy-to-handle liquid alternative.[3][4] Recent advancements have demonstrated its efficacy in both conventional and copper-free Sonogashira couplings, providing good to excellent yields with a range of aryl bromides.[4]

A notable advantage of this approach is the potential for tandem, one-pot reactions where the initial coupling product can be deprotected in situ to generate a terminal alkyne for a subsequent coupling, enabling the efficient synthesis of unsymmetrical diarylalkynes.[3]

Table 1: Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol [4]

EntryAryl BromideProductYield (%)
13-Bromoaniline2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol80
23-Bromo-N,N-dimethylaniline4-(3-(Dimethylamino)phenyl)-2-methyl-3-butyn-2-ol85
34-Bromo-N,N-dimethylaniline4-(4-(Dimethylamino)phenyl)-2-methyl-3-butyn-2-ol87
41-Bromo-3,5-dimethoxybenzene4-(3,5-Dimethoxyphenyl)-2-methyl-3-butyn-2-ol95
51-Bromo-4-(trifluoromethoxy)benzene2-Methyl-4-(4-(trifluoromethoxy)phenyl)-3-butyn-2-ol91
61-Bromo-3-(trifluoromethyl)benzene2-Methyl-4-(3-(trifluoromethyl)phenyl)-3-butyn-2-ol89
7Methyl 4-bromobenzoateMethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate82
84-Bromo-2-fluorobenzonitrile2-Fluoro-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzonitrile94

Reaction Conditions: Pd(OAc)₂, P(p-tol)₃, DBU, THF.

Silyl-Protected Alkynes: The Protection/Deprotection Strategy

Trialkylsilyl groups, particularly TMS and TIPS, are widely used to protect the terminal alkyne.[5] This strategy is often employed due to the ease of handling and stability of silyl-protected alkynes. The silyl (B83357) group is typically removed after the coupling reaction, although in some cases, in-situ deprotection is possible.[3]

The primary drawback of this method is the addition of at least one synthetic step for deprotection. Common deprotection reagents include fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or bases such as potassium carbonate in methanol (B129727). While generally efficient, these additional steps can reduce the overall yield and increase the cost and complexity of the synthesis.

The choice of silyl group can be critical. TIPS groups are bulkier and more robust than TMS groups, offering greater stability under harsher reaction conditions but requiring more stringent conditions for removal.[6]

Table 2: Tandem Sonogashira Coupling for Diarylalkyne Synthesis using 2-Methyl-3-butyn-2-ol [3]

EntryAryl Halide 1Aryl Halide 2ProductYield (%)
1IodobenzeneIodobenzeneDiphenylacetylene91
24-Iodoanisole4-IodoanisoleBis(4-methoxyphenyl)acetylene89
34-Iodotoluene4-IodotolueneBis(4-methylphenyl)acetylene93
4Iodobenzene4-Iodoanisole1-Methoxy-4-(phenylethynyl)benzene79
54-Iodotoluene4-Iodoanisole1-Methoxy-4-((4-methylphenyl)ethynyl)benzene81

Reaction Conditions: Method A: 1) PdCl₂(PPh₃)₂, CuI, DIPA, 70°C; 2) KOH, PdCl₂(PPh₃)₂, CuI. Method B: 1) PdCl₂(PPh₃)₂, CuI, DIPA, 70°C; 2) NaH, Toluene, 110°C.

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling with 2-Methyl-3-butyn-2-ol[4]

To a solution of the aryl bromide (1.0 mmol) in THF (3 mL) in a sealed tube were added Pd(OAc)₂ (0.02 mmol, 2 mol %), P(p-tol)₃ (0.04 mmol, 4 mol %), 2-methyl-3-butyn-2-ol (1.5 mmol), and DBU (2.0 mmol). The tube was sealed and the mixture was stirred at the desired temperature (typically 80-100 °C) for the specified time (typically 12-24 h). After completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Representative Protocol for Sonogashira Coupling with a Silyl-Protected Alkyne followed by Deprotection

Step 1: Sonogashira Coupling To a solution of the aryl halide (1.0 mmol) and the silyl-protected alkyne (e.g., trimethylsilylacetylene, 1.2 mmol) in a suitable solvent (e.g., THF or toluene, 5 mL) are added Pd(PPh₃)₄ (0.05 mmol, 5 mol %), CuI (0.1 mmol, 10 mol %), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium (B1175870) chloride and brine, drying, and concentration. The crude product is purified by column chromatography.

Step 2: Desilylation The purified silyl-protected product (1.0 mmol) is dissolved in a solvent such as THF (5 mL). A deprotecting agent, such as TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) or K₂CO₃ (2.0 mmol) in methanol (5 mL), is added. The reaction is stirred at room temperature until complete conversion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the terminal alkyne, which may be further purified by chromatography if necessary.

Visualizing the Synthetic Pathways

The choice between these two classes of alkynes can be visualized as a decision between a direct and a multi-step synthetic route.

G cluster_0 Direct Coupling Pathway cluster_1 Silyl-Protected Pathway Aryl Halide_1 Aryl Halide_1 Coupling_1 Sonogashira Coupling Aryl Halide_1->Coupling_1 This compound This compound This compound->Coupling_1 Product_1 Coupled Product Coupling_1->Product_1 Aryl Halide_2 Aryl Halide_2 Coupling_2 Sonogashira Coupling Aryl Halide_2->Coupling_2 Silyl-Alkyne Silyl-Protected Alkyne Silyl-Alkyne->Coupling_2 Protected_Product Protected Product Coupling_2->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Product_2 Coupled Product (Terminal Alkyne) Deprotection->Product_2

Caption: Comparison of synthetic workflows.

The following flowchart can assist in selecting the appropriate alkyne for a given synthetic challenge.

G start Start: Need for Terminal Alkyne Coupling cost Is cost a primary concern? start->cost harsh_conditions Will the alkyne be subjected to harsh conditions before coupling? cost->harsh_conditions No use_3m1b Use this compound or surrogate cost->use_3m1b Yes one_pot Is a one-pot, multi-coupling sequence desired? harsh_conditions->one_pot No use_silyl Use Silyl-Protected Alkyne harsh_conditions->use_silyl Yes one_pot->use_3m1b Yes one_pot->use_silyl No

Caption: Decision guide for alkyne selection.

Conclusion

Both this compound (and its surrogates) and silyl-protected alkynes are valuable reagents in cross-coupling chemistry. The direct approach using unprotected, stable terminal alkynes offers greater efficiency and atom economy, making it an attractive option for many applications, especially where cost and operational simplicity are key drivers. Silyl-protected alkynes, while requiring additional synthetic steps, provide a robust alternative when the terminal alkyne functionality needs to be masked during preceding or concurrent transformations under harsh conditions. The optimal choice will ultimately depend on the specific synthetic context, including the complexity of the target molecule, the reaction scale, and economic considerations.

References

Unraveling the Reaction Mechanisms of 3-Methyl-1-butyne: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations, optimizing synthetic routes, and designing novel therapeutic agents. This guide provides a comparative overview of how isotopic labeling studies, a powerful mechanistic tool, can be employed to elucidate the intricate reaction pathways of 3-methyl-1-butyne. While specific isotopic studies on this compound are not extensively reported in the reviewed literature, this guide leverages data from analogous terminal alkynes to illustrate the principles, experimental designs, and expected outcomes of such investigations.

Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, most commonly hydrogen (¹H) with deuterium (B1214612) (²H or D). This subtle change in mass does not alter the chemical properties of the molecule but can significantly influence the rate of reactions where a bond to the isotopic atom is broken or formed. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the rate-determining step and the nature of the transition state of a reaction.

Comparative Analysis of Mechanistic Probes

Isotopic labeling offers a direct and quantitative method to probe reaction mechanisms. Alternative approaches, such as computational studies and spectroscopic analysis of intermediates, provide complementary information. A multi-faceted approach, combining these techniques, often yields the most comprehensive mechanistic understanding.

Mechanistic ProbePrincipleAdvantagesLimitations
Isotopic Labeling (e.g., Deuterium) Measurement of the kinetic isotope effect (KIE = kH/kD) by comparing the reaction rates of unlabeled and labeled substrates.Provides direct evidence for the involvement of a specific C-H bond in the rate-determining step. Quantitative data can differentiate between possible transition states.Synthesis of isotopically labeled starting materials can be challenging. KIEs may be masked by other fast steps.
Computational Chemistry (DFT Studies) Theoretical modeling of reaction pathways, transition states, and intermediates.Can provide detailed geometric and energetic information for proposed mechanisms. Allows for the exploration of transient and high-energy species.Accuracy is highly dependent on the level of theory and computational model used. Requires experimental validation.
Spectroscopic Interrogation (NMR, IR) In-situ monitoring of reaction progress to identify and characterize intermediates.Provides direct structural information about species present in the reaction mixture. Can reveal unexpected intermediates.Intermediates may be too short-lived or at too low a concentration to be detected. Complex spectra can be difficult to interpret.

Elucidating Reaction Pathways with Deuterium Labeling

The terminal alkyne proton of this compound is a key site for chemical reactivity. Replacing this proton with deuterium allows for the investigation of various reaction mechanisms, including hydration, hydroarylation, and oxidative coupling.

Case Study: Ruthenium-Catalyzed Oxidative Alkynylation of an Alcohol with a Terminal Alkyne

While specific data for this compound is not available, a study on the ruthenium-catalyzed oxidative alkynylation of an alcohol with 1-decyne (B165119) provides a clear example of how deuterium labeling can illuminate a reaction mechanism.[1]

Experimental Data:

ReactantIsotopic Label% Deuterium Incorporation in Recovered Alkyne% Deuterium Incorporation in Vinylic Positions of Product
1-DecyneTerminal Deuterium (d1)70% (significant loss)40% at each vinylic position

Data adapted from a study on 1-decyne, presented here as an illustrative example for a terminal alkyne.[1]

Interpretation:

The significant loss of deuterium from the starting material suggests a reversible deprotonation of the alkyne. The incorporation of deuterium at both vinylic positions of the product is consistent with a mechanism involving a vinylruthenium intermediate.

Proposed Signaling Pathway for Ruthenium-Catalyzed Oxidative Alkynylation

G cluster_0 Catalytic Cycle Ru_cat [Ru]-H Catalyst Vinyl_Ru Vinylruthenium Intermediate (D at Cα or Cβ) Ru_cat->Vinyl_Ru Hydroruthenation Alkyne R-C≡C-D (Deuterated Alkyne) Alkyne->Vinyl_Ru Deprotonation Deprotonation of another alkyne molecule Vinyl_Ru->Deprotonation Alkynyl_Ru Alkynylruthenium Nucleophile Deprotonation->Alkynyl_Ru Reductive_Elim Reductive Elimination Alkynyl_Ru->Reductive_Elim Alcohol R'-CH2OH Oxidation Oxidative Addition Alcohol->Oxidation Alkoxide_Ru [Ru]-OCH2R' Oxidation->Alkoxide_Ru Alkoxide_Ru->Reductive_Elim Product Ynone Product Reductive_Elim->Product Ru_H_regen [Ru]-H Regeneration Reductive_Elim->Ru_H_regen Ru_H_regen->Ru_cat

Caption: Proposed mechanism for Ru-catalyzed oxidative alkynylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable isotopic labeling studies. The following protocols are generalized for the investigation of this compound reaction mechanisms.

Protocol 1: Synthesis of Terminally Deuterated this compound

Objective: To prepare this compound-d1 for use in mechanistic studies.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous base (e.g., potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)

  • Quenching agent (e.g., anhydrous D₂O)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a strong, non-nucleophilic base (e.g., potassium tert-butoxide).

  • Add a stoichiometric excess of D₂O to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 12-24 hours), monitoring the extent of deuteration by ¹H NMR spectroscopy.

  • Upon completion, quench the reaction by the addition of a small amount of D₂O.

  • Extract the deuterated product with a low-boiling organic solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain the purified this compound-d1.

  • Confirm the isotopic purity by ¹H NMR and mass spectrometry.

Protocol 2: Kinetic Isotope Effect (KIE) Measurement for a Hydration Reaction

Objective: To determine the primary deuterium KIE for the hydration of this compound to elucidate if the C-H bond cleavage is the rate-determining step.

Materials:

  • This compound

  • This compound-d1 (synthesized as per Protocol 1)

  • Hydration catalyst (e.g., a gold(I) or mercury(II) salt)

  • Solvent (e.g., aqueous acetone)

  • Internal standard for quantitative analysis (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or quantitative NMR setup

Procedure:

  • Set up two parallel reactions in sealed vials, one with this compound and the other with this compound-d1.

  • To each vial, add the solvent, the alkyne substrate, and the internal standard.

  • Initiate both reactions simultaneously by adding the catalyst solution.

  • At regular time intervals, withdraw aliquots from each reaction vial and quench the reaction (e.g., by adding a saturated solution of sodium bicarbonate).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the aliquots by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the reactant versus time for both reactions.

  • Determine the initial rates of reaction (kH for the unlabeled substrate and kD for the deuterated substrate) from the slopes of the initial linear portion of the plots.

  • Calculate the KIE as the ratio kH/kD.

Visualizing Experimental Workflows

Clear diagrams of experimental procedures are essential for communication and reproducibility.

Workflow for KIE Measurement

G cluster_0 Parallel Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analysis cluster_3 Data Processing start_H Reaction with This compound (H) aliquot_H Quenched Aliquots (H) start_H->aliquot_H Timed Sampling start_D Reaction with This compound-d1 (D) aliquot_D Quenched Aliquots (D) start_D->aliquot_D Timed Sampling analysis GC-MS or qNMR Analysis aliquot_H->analysis aliquot_D->analysis rates Determine kH and kD analysis->rates kie Calculate KIE = kH / kD rates->kie

Caption: Workflow for determining the kinetic isotope effect.

Conclusion

Isotopic labeling studies provide a powerful and direct means to investigate the mechanisms of reactions involving this compound. By measuring kinetic isotope effects and tracing the fate of isotopic labels, researchers can gain deep insights into transition state structures and reaction pathways. While experimental data specific to this compound is currently limited, the principles and protocols outlined in this guide, based on analogous terminal alkyne systems, provide a robust framework for future investigations. The strategic combination of isotopic labeling with computational and spectroscopic methods will undoubtedly continue to be a cornerstone of mechanistic organic chemistry, driving innovation in both academic research and industrial drug development.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1-butyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-Methyl-1-butyne

This compound, also known as isopropyl acetylene, is a highly flammable terminal alkyne that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance.[1][2] As a Category 1 flammable liquid, it presents a significant fire hazard.[1][3] The primary dangers associated with this compound and other terminal alkynes include their extreme flammability and the potential for the formation of explosive acetylides, especially in the presence of certain metal salts.[4][5]

Proper disposal begins with minimizing waste through careful planning of experiments. However, when disposal is necessary, it is crucial to follow established protocols for hazardous waste management.[6] Unused or expired this compound should never be disposed of down the drain or in regular trash.[7][8] Instead, it must be collected as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4][5]

Immediate safety protocols involve working in a well-ventilated area, preferably within a certified chemical fume hood, and wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[4][5] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity.[3][9] Use spark-proof tools and explosion-proof equipment when handling this substance.[3][10]

Logistically, waste this compound should be accumulated in a designated, properly labeled, and tightly sealed container.[7][11] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name, "this compound," and the associated hazards (e.g., "Flammable Liquid").[7] It is imperative to segregate this waste from incompatible materials, particularly strong oxidizing agents, strong bases, and heavy metal salts, to prevent violent reactions or the formation of explosive compounds.[4]

Quantitative Data for this compound
PropertyValueSource
CAS Number598-23-2[1]
Molecular FormulaC₅H₈[2]
Molecular Weight68.12 g/mol [2]
Physical FormLiquid[12]
Density0.666 g/mL at 25 °C[12]
Flash Point-30 °C (-22 °F)[12]
Storage Temperature2-8°C[12]

Experimental Protocol: Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of waste this compound, whether as a pure substance or in a reaction mixture. This protocol is a general guideline; always consult and adhere to your institution's specific EHS procedures.

Objective: To safely prepare and package waste this compound for collection by authorized hazardous waste personnel.

Materials:

  • Appropriately labeled hazardous waste container (compatible glass or metal)[7][11]

  • Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, chemical-resistant gloves

  • Chemical fume hood

  • Spark-proof tools

Procedure:

  • Preparation and Segregation:

    • Before beginning, ensure you are wearing the required PPE and are working within a certified chemical fume hood.[4]

    • Establish a designated hazardous waste accumulation area within the laboratory.

    • Segregate waste this compound from other waste streams, especially from oxidizing agents, acids, bases, and aqueous waste.[8][13] Halogenated and non-halogenated organic wastes should also be kept separate.[14]

  • Container Management:

    • Select a waste container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.[15] For small quantities (<5 gallons), glass bottles are often suitable; for larger quantities, metal cans may be required.[11]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages.[7][11]

    • The container must remain closed at all times except when adding waste.[7][11]

  • Waste Transfer:

    • Carefully transfer the waste this compound into the designated container using spark-proof tools.

    • Avoid overfilling the container; leave adequate headspace (approximately 10-15% of the container volume) to allow for vapor expansion.[11]

  • Handling Reaction Mixtures:

    • If the waste is a reaction mixture containing this compound, it must be fully quenched to neutralize any reactive species before being collected for disposal.[4]

    • Terminal alkynes can form explosive acetylides. If your reaction involved strong bases or heavy metal salts (e.g., copper, silver, mercury), a specific quenching procedure is critical. This typically involves carefully adding a proton source, such as an alcohol, at a controlled temperature (e.g., 0 °C) to neutralize any acetylide anions.[4] Always follow a validated quenching protocol for your specific reaction.

  • Final Storage and Disposal:

    • Securely seal the waste container.

    • Store the sealed container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[13]

    • Arrange for the pickup of the hazardous waste through your institution's EHS department or a licensed waste disposal service.[4]

Spill Management:

In the event of a spill, evacuate the area and eliminate all ignition sources.[10] For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or earth.[10] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[10] For large spills, consider downwind evacuation and contact your institution's emergency response team immediately.[10]

Disposal Workflow Diagram

DisposalWorkflow start Start: Waste this compound Generated ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_waste Is the waste a reaction mixture or pure substance? fume_hood->check_waste pure_substance Pure Substance or Unused Reagent check_waste->pure_substance Pure reaction_mixture Reaction Mixture check_waste->reaction_mixture Mixture transfer Transfer to Labeled Hazardous Waste Container pure_substance->transfer quench Quench Reaction Mixture (if necessary) reaction_mixture->quench quench->transfer storage Store in Designated Satellite Accumulation Area transfer->storage pickup Arrange for EHS Pickup storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Methyl-1-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Methyl-1-butyne (Isopropylacetylene), a highly flammable and volatile terminal alkyne. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an extremely flammable liquid and vapor, and it may cause respiratory irritation.[1] Appropriate PPE is mandatory to minimize exposure and prevent accidents.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical splash goggles or a face shield worn over safety glasses meeting ANSI Z87.1 or European Standard EN166 standards.[1][2]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves for integrity before each use.[4]Prevents skin contact, which can cause irritation.
Body Protection A flame-retardant lab coat (e.g., Nomex®) worn over cotton clothing.[4] Ensure the lab coat is fully buttoned.[5]Protects against splashes and flash fires. Avoid polyester (B1180765) or acrylic clothing.[4]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[4]Protects against spills and falling objects.
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]Prevents inhalation of vapors, which can cause respiratory irritation.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent ignition and exposure.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][2]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

    • Remove all potential ignition sources from the work area, including open flames, hot surfaces, sparks, and static discharge sources.[1][2][6]

    • Use only non-sparking tools and explosion-proof equipment.[1][2][6]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]

  • Handling:

    • Wear the appropriate PPE as outlined in Table 1.

    • Avoid contact with skin and eyes.[7]

    • Avoid inhaling vapor or mist.[7]

    • Keep the container tightly closed when not in use.[1][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1][7][8]

    • Keep the container tightly closed to prevent the escape of vapors.[1]

    • Store in a designated flammables storage cabinet.

    • Incompatible with strong oxidizing agents.[1][2]

Table 2: Physical and Flammability Data

Property Value Source
CAS Number 598-23-2[1][8]
Molecular Formula C5H8[9]
Molecular Weight 68.12 g/mol [9]
Appearance Liquid[8]
Density 0.666 g/mL at 25 °C[8]
Flash Point -30 °C (-22 °F)[8]
Hazard Class Flammable Liquid, Category 1[1][10]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation occurs.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Clean mouth with water. Seek immediate medical attention.[1]

Spill Response Protocol

  • Immediate Actions:

    • Alert others in the area and evacuate if necessary.[11]

    • Eliminate all ignition sources.[12]

    • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11][13]

  • Containment and Cleanup (for small spills):

    • Wear appropriate PPE, including respiratory protection if needed.[11]

    • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1][7][12] Do not use combustible materials like sawdust.[1]

    • Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1][6][12]

  • Decontamination:

    • Clean the spill area with a mild detergent and water.[11]

    • Collect all cleanup materials as hazardous waste.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound and contaminated materials in a designated, properly labeled hazardous waste container.[3]

    • The container should be made of a compatible material and have a secure, tight-fitting lid.[3]

  • Labeling:

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[3]

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.[3]

    • Ensure the storage area is away from ignition sources and incompatible materials.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][3] Do not dispose of it down the drain or with regular trash.

Workflow for Handling this compound

G Workflow for Handling this compound prep Preparation - Verify safety equipment - Work in fume hood - Remove ignition sources ppe Don PPE - Flame-retardant lab coat - Goggles/Face shield - Nitrile gloves prep->ppe handling Chemical Handling - Use non-sparking tools - Ground equipment - Keep container closed ppe->handling storage Storage - Cool, dry, ventilated area - Flammables cabinet - Away from oxidizers handling->storage spill Spill? handling->spill No first_aid Exposure Occurs? handling->first_aid No end Procedure Complete storage->end spill->storage No waste_collection Waste Collection - Collect spill debris - Place in labeled container spill->waste_collection Yes spill_response Spill Response - Evacuate & alert - Eliminate ignition sources - Contain with absorbent disposal Waste Disposal - Store in designated area - Arrange for EHS pickup waste_collection->disposal disposal->end first_aid->spill No first_aid_action First Aid - Move to fresh air - Flush skin/eyes - Seek medical attention first_aid->first_aid_action Yes first_aid_action->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.